molecular formula C4H2ClIN2 B183918 2-Chloro-5-iodopyrimidine CAS No. 32779-38-7

2-Chloro-5-iodopyrimidine

Cat. No.: B183918
CAS No.: 32779-38-7
M. Wt: 240.43 g/mol
InChI Key: WSZRCNZXKKTLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-iodopyrimidine is a high-value, bifunctional heteroaromatic scaffold prized in medicinal chemistry for constructing diverse pyrimidine libraries. Its distinct reactivity, featuring chlorine and iodine at the 2- and 5-positions, makes it a pivotal intermediate for sequential cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the introduction of complex substituents. This compound is a key precursor in synthesizing novel 5-substituted pyrimidine analogs, a class known for significant biological activity. Research has demonstrated its utility in generating 4-amino-5-iodo-2-benzylthiopyrimidines and subsequent Schiff bases, which have exhibited promising antimicrobial activity against both bacterial and fungal strains . The broader pyrimidine scaffold is actively investigated for versatile therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents . As a foundational building block, this compound stimulates innovative research in developing more active and targeted pyrimidine-based pharmacophores.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2/c5-4-7-1-3(6)2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZRCNZXKKTLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364898
Record name 2-chloro-5-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32779-38-7
Record name 2-chloro-5-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-iodopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 32779-38-7

This technical guide provides a comprehensive overview of 2-Chloro-5-iodopyrimidine, a key heterocyclic building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety.

Core Properties and Data

This compound is a solid, light-sensitive compound valued for its distinct halogen substituents, which provide versatile reactivity for creating diverse chemical structures.[1][2][3]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 32779-38-7[4][5][6]
Molecular Formula C₄H₂ClIN₂[5][6]
Molecular Weight 240.43 g/mol [5][6]
Appearance Solid, powder to crystal, white to gray to brown[2][4]
Melting Point 133.0 to 137.0 °C[2]
Boiling Point 317.8 °C at 760 mmHg[4]
Density 2.187 g/cm³[4]
Flash Point 146 °C[2][4]
Refractive Index 1.653[4]
pKa -2.78 ± 0.22 (Predicted)[2]
Storage Conditions Store in a dark place, under an inert atmosphere, in a freezer at -20°C.[2]
Spectroscopic and Identification Data
IdentifierValueReferences
MDL Number MFCD06200210[5]
PubChem Substance ID 329826466[5]
SMILES Ic1cnc(nc1)Cl[5]
InChI 1S/C4H2ClIN2/c5-4-7-1-3(6)2-8-4/h1-2H[5]
InChI Key WSZRCNZXKKTLQE-UHFFFAOYSA-N[5]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][7] Appropriate personal protective equipment (PPE), including safety goggles, protective clothing, and gloves, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area.[8]

Hazard Identification
Hazard InformationDetailsReferences
GHS Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[5]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[5][7]
Precautionary Statements P264: Wash thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Hazard Code Xn (Harmful)[4]
Risk Statement R22: Harmful if swallowed.[4]

Synthesis and Experimental Protocols

This compound is a crucial intermediate synthesized from more basic precursors. One documented synthesis pathway involves the diazotization of 5-iodopyrimidine-2-amine.

Synthesis of this compound

A common method for preparing this compound is from 5-iodopyrimidine-2-amine.

  • Experimental Protocol:

    • A solution of 5-iodopyrimidine-2-amine is prepared in acetonitrile.

    • Copper(II) chloride (CuCl₂) and tributyl nitrite are added to the solution.

    • The reaction mixture is heated to 70°C for 5-6 hours.

    • After heating, the mixture is diluted with ether.

    • The resulting solid product is filtered and purified, for example, with ethyl acetate.

Applications in Research and Drug Development

This compound is a versatile building block in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agricultural sectors.[1] Its utility stems from the differential reactivity of the chloro and iodo substituents, allowing for selective functionalization through various cross-coupling reactions.

Intermediate in Pharmaceutical Synthesis

This compound is a key intermediate in the development of antiviral and anticancer agents.[1][6]

This compound is used to synthesize 2-chloro-5-(2-pyridyl)pyrimidine, an intermediate for selective PDE-V inhibitors.

  • Experimental Protocol:

    • A cross-coupling reaction is performed between 2-pyridylzinc chloride and this compound.

    • The reaction is catalyzed by a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

    • This process typically achieves a yield of 60-70%.

Below is a diagram illustrating this synthetic workflow.

G This compound This compound Coupling_Reaction Cross-Coupling Reaction This compound->Coupling_Reaction 2-pyridylzinc_chloride 2-pyridylzinc chloride 2-pyridylzinc_chloride->Coupling_Reaction Pd_catalyst Pd(PPh3)4 Pd_catalyst->Coupling_Reaction PDE_V_Intermediate 2-chloro-5-(2-pyridyl)pyrimidine (PDE-V Inhibitor Intermediate) Coupling_Reaction->PDE_V_Intermediate

Caption: Synthesis of a PDE-V inhibitor intermediate.

The inhibition of PDE-V leads to an increase in cyclic guanosine monophosphate (cGMP), which is a key signaling molecule in various physiological processes.

G cluster_synthesis Synthesis cluster_degradation Degradation PDE5_Inhibitor PDE-V Inhibitor PDE5 Phosphodiesterase-5 (PDE-V) PDE5_Inhibitor->PDE5 Inhibits 5GMP 5'-GMP PDE5->5GMP Hydrolysis GTP GTP sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Activation PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Effects Downstream Cellular Effects PKG->Cellular_Effects

Caption: PDE-V signaling pathway and point of inhibition.

This compound is a precursor in a multi-step synthesis of 4-(5-iodopyrimidin-2-yl)morpholine, an intermediate for Prostaglandin E Synthase-1 (PGES-1) inhibitors.

  • Experimental Protocol:

    • This compound is dissolved in morpholine.

    • The solution is refluxed for 2-3 hours.

    • The reaction is quenched with water.

    • The resulting solid is filtered and dried to yield the desired product.

Below is a diagram illustrating this synthetic workflow.

G This compound This compound Reaction Nucleophilic Aromatic Substitution (Reflux) This compound->Reaction Morpholine Morpholine Morpholine->Reaction PGES1_Intermediate 4-(5-iodopyrimidin-2-yl)morpholine (PGES-1 Inhibitor Intermediate) Reaction->PGES1_Intermediate

Caption: Synthesis of a PGES-1 inhibitor intermediate.

Inhibitors of microsomal PGES-1 (mPGES-1) are of interest as anti-inflammatory agents. The mPGES-1 enzyme is involved in the inflammatory cascade, converting PGH₂ to PGE₂.

G mPGES1_Inhibitor mPGES-1 Inhibitor mPGES1 Microsomal PGES-1 (mPGES-1) mPGES1_Inhibitor->mPGES1 Inhibits PGE2 PGE₂ mPGES1->PGE2 Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 PGH₂ COX->PGH2 PGH2->mPGES1 Inflammation Inflammation PGE2->Inflammation

Caption: mPGES-1 signaling pathway in inflammation.

This compound has been utilized in the synthesis of N-benzoyl urea compounds with antitumor properties.

  • Experimental Protocol:

    • This compound, 2-fluorophenol, and potassium carbonate are reacted in dimethylsulfoxide (DMSO).

    • The mixture is heated at 100°C for 1 hour.

    • After completion, the reaction mixture is poured into water and extracted with ethyl acetate.

    • The extract is dried, and the solvent is removed to yield 2-(2-fluorophenoxy)-5-iodopyrimidine, a precursor to the final N-benzoyl urea compound.

Other Applications

Beyond pharmaceuticals, this compound is also employed in:

  • Agricultural Chemistry: As a component in the formulation of herbicides and fungicides.[1]

  • Material Science: In the production of specialty polymers and materials.[1]

  • Biochemical Research: As a building block for synthesizing nucleoside analogs to study cellular processes.[1]

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and materials science. Its well-defined properties and versatile reactivity make it an essential tool for synthetic chemists. The information provided in this guide serves as a comprehensive resource for professionals working with this compound, facilitating its effective and safe use in research and development.

References

An In-depth Technical Guide to 2-Chloro-5-iodopyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-iodopyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of both a chloro and an iodo substituent on the pyrimidine ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications in medicinal chemistry and drug discovery.

Introduction

Pyrimidine and its derivatives are of significant interest in the field of medicinal chemistry due to their presence in a wide array of biologically active compounds, including nucleobases and therapeutic agents. The functionalization of the pyrimidine core is a key strategy in the design of new drugs. Halogenated pyrimidines, such as this compound, are particularly useful synthons, offering multiple reactive sites for the introduction of various functional groups through cross-coupling and nucleophilic substitution reactions. The differential reactivity of the chloro and iodo substituents allows for selective and sequential modifications, providing a powerful tool for the construction of complex molecular architectures.

Physical and Chemical Properties

This compound is a solid at room temperature.[1] Its fundamental physical and chemical properties are summarized in the tables below.

Identifiers and Molecular Structure
PropertyValueReference
IUPAC Name This compound[2]
CAS Number 32779-38-7[2]
Molecular Formula C₄H₂ClIN₂[2]
Molecular Weight 240.43 g/mol [2]
Canonical SMILES C1=C(C=NC(=N1)Cl)I[2]
InChI InChI=1S/C4H2ClIN2/c5-4-7-1-3(6)2-8-4/h1-2H[2]
InChIKey WSZRCNZXKKTLQE-UHFFFAOYSA-N[2]
Physical Properties
PropertyValueReference
Appearance Solid[1]
Density 2.187 g/cm³[1]
Boiling Point 317.8 °C at 760 mmHg[1]
Flash Point 146 °C[1]
Refractive Index 1.653[1]
Solubility Soluble in Methanol.[3]
Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the two halogen substituents. The carbon-halogen bond strength follows the order C-Cl > C-I, making the iodo group more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This differential reactivity is a key feature exploited in synthetic chemistry.

Cross-Coupling Reactions: this compound is an excellent substrate for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. The reaction typically proceeds selectively at the C-I bond, leaving the C-Cl bond intact for subsequent transformations. This allows for a stepwise functionalization of the pyrimidine ring. For example, it can be coupled with 2-pyridylzinc chloride in the presence of a palladium catalyst to synthesize 2-chloro-5-(2-pyridyl)pyrimidine, an intermediate for phosphodiesterase type 5 (PDE-V) inhibitors.[1]

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position can be displaced by various nucleophiles, such as amines and alkoxides. For instance, reaction with morpholine leads to the formation of 4-(5-iodopyrimidin-2-yl)morpholine.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 2-amino-5-iodopyrimidine followed by a Sandmeyer-type reaction.

Reaction Scheme:

Synthesis of this compound 2-Amino-5-iodopyrimidine 2-Amino-5-iodopyrimidine This compound This compound 2-Amino-5-iodopyrimidine->this compound CuCl2_TBN CuCl₂, Tributyl nitrite Acetonitrile, 70 °C CuCl2_TBN->this compound

Synthesis of this compound.

Materials:

  • 5-iodopyrimidine-2-amine

  • Copper(II) chloride (CuCl₂)

  • Tributyl nitrite

  • Acetonitrile

  • Diethyl ether

  • Ethyl acetate (EtOAc)

Procedure:

  • In a reaction vessel, dissolve 5-iodopyrimidine-2-amine in acetonitrile.[1]

  • To this solution, add copper(II) chloride (CuCl₂) and tributyl nitrite.[1]

  • Heat the reaction mixture to 70 °C and maintain for 5-6 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.[1]

  • Filter the resulting solid product.

  • Purify the crude product by recrystallization from ethyl acetate (EtOAc) to yield this compound.[1]

Characterization Data
Technique Data
¹H NMR Spectral data not available in the search results.
¹³C NMR Spectral data not available in the search results.
IR Spectroscopy Spectral data not available in the search results.
Mass Spectrometry Spectral data not available in the search results.

Note: While the availability of spectral data is indicated in several chemical databases, the specific peak values were not found in the provided search results. Researchers should refer to spectral databases or published literature for detailed characterization data.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its ability to undergo selective functionalization makes it an attractive starting material for creating diverse chemical libraries for high-throughput screening.

Workflow for Drug Discovery Application:

Drug_Discovery_Workflow A This compound B Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C Nucleophilic Substitution (at C2-Cl) A->C D Functionalized Pyrimidine Intermediate B->D C->D E Further Synthetic Modifications D->E F Bioactive Molecule (e.g., Kinase Inhibitor) E->F

Application of this compound in drug discovery.

Examples of Bioactive Molecules Synthesized from this compound:

  • Phosphodiesterase type 5 (PDE-V) Inhibitors: Used in the treatment of erectile dysfunction. The synthesis involves a palladium-catalyzed cross-coupling reaction at the 5-position.[1]

  • Prostaglandin E Synthetase-1 (PGES-1) Inhibitors: These are potential anti-inflammatory agents. The synthesis involves a nucleophilic substitution at the 2-position.[1]

  • Antitumor Agents: It has been used in the synthesis of N-benzoyl urea compounds with antitumor activity.[1]

Safety and Handling

This compound is classified as harmful if swallowed.[2] It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Hazard Classification:

Hazard CodeDescriptionReference
XnHarmful[1]

Risk Statement:

StatementDescriptionReference
R22Harmful if swallowed[1]

Conclusion

This compound is a key synthetic intermediate with significant applications in medicinal chemistry and drug discovery. Its well-defined reactivity, particularly the differential reactivity of its two halogen substituents, allows for the strategic and controlled synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and highlighted its role in the development of potential therapeutic agents. Further research into the applications of this versatile building block is likely to yield novel compounds with significant biological activity.

References

An In-depth Technical Guide to 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical and physical properties of 2-Chloro-5-iodopyrimidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its application in various synthetic protocols.

PropertyValue
Molecular Formula C₄H₂ClIN₂[1][2][3][4]
Molecular Weight 240.43 g/mol [1][2][3][4]
CAS Number 32779-38-7[1][2]
Appearance Dark brown solid[1] or Solid[4]
Purity ≥ 95% (HPLC)[1] or ≥98%[3]
MDL Number MFCD06200210[1][2]
PubChem ID 1714223[1]
SMILES String Ic1cnc(nc1)Cl[2]
InChI Key WSZRCNZXKKTLQE-UHFFFAOYSA-N[2]

Applications in Research and Development

This compound is a versatile heterocyclic compound with significant applications in several areas of chemical research:

  • Pharmaceutical Development: It serves as a crucial building block in the synthesis of a variety of pharmaceutical agents, with notable use in the development of antiviral and anticancer drugs.[1]

  • Agricultural Chemistry: The compound is utilized in the formulation of agrochemicals, contributing to the creation of effective herbicides and fungicides for crop protection.[1]

  • Material Science: It is also employed in the production of specialty polymers and materials.[1]

Logical Relationship of Core Properties

The following diagram illustrates the fundamental relationship between the chemical's name, its elemental composition (formula), and its resulting molecular weight.

Figure 1. Core Properties of this compound A This compound B Molecular Formula C4H2ClIN2 A->B is represented by C Molecular Weight 240.43 B->C results in

Figure 1. Logical relationship of this compound.

References

2-Chloro-5-iodopyrimidine spectral data (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Spectral Properties of 2-Chloro-5-iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for this compound, a key intermediate in the synthesis of various biologically active molecules. This document presents available quantitative spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), details the experimental protocols for data acquisition, and includes visualizations to illustrate key concepts.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 32779-38-7

  • Molecular Formula: C₄H₂ClIN₂

  • Molecular Weight: 240.43 g/mol

Spectral Data

The following sections provide a summary of the available spectral data for this compound. This data is crucial for the identification and characterization of this compound in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicitySolvent
8.50Singlet (s)CDCl₃

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in searched literature-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)Interpretation
Data not available in searched literature-
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
Data not available in searched literature-

Experimental Protocols

Detailed experimental methodologies are essential for the reproduction of scientific results. The following are general protocols for the acquisition of spectral data for compounds similar to this compound.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of pyrimidine derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans is typically required compared to ¹H NMR.

Caption: General workflow for NMR data acquisition.
IR Spectroscopy Protocol

A general protocol for obtaining an IR spectrum is as follows:

  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Solid (Nujol Mull): Grind a small amount of the solid sample with a few drops of Nujol (mineral oil) to form a paste. Spread the paste between two salt plates (e.g., NaCl or KBr).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Place the sample holder in the instrument's sample compartment and acquire the spectrum. A background spectrum of the empty instrument (or KBr pellet/salt plates) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

A general protocol for obtaining a mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system is as follows:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument: A GC-MS system equipped with an appropriate column (e.g., a non-polar or medium-polarity column).

  • GC Separation: Inject the sample into the GC. The instrument separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • MS Analysis: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized (e.g., by electron impact) and their mass-to-charge ratio is detected.

MassSpec_Workflow Sample Sample Preparation (Dissolve in Volatile Solvent) GC Gas Chromatography (Separation) Sample->GC Injection Ionization Ionization Source (e.g., Electron Impact) GC->Ionization Elution MassAnalyzer Mass Analyzer (Separation of Ions) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: General workflow for GC-MS analysis.

Role as a Synthetic Intermediate

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its two distinct halogen atoms at positions 2 and 5 allow for selective functionalization through various cross-coupling reactions.

Synthesis_Pathway Start This compound Intermediate1 Intermediate A Start->Intermediate1 Reaction at C5 (e.g., Suzuki, Sonogashira) Intermediate2 Intermediate B Start->Intermediate2 Reaction at C2 (e.g., Nucleophilic Substitution) FinalProduct Biologically Active Molecule Intermediate1->FinalProduct Further Functionalization Intermediate2->FinalProduct Further Functionalization

Caption: Synthetic utility of this compound.

Disclaimer: The spectral data provided in this document is based on publicly available information. While efforts have been made to ensure accuracy, it is recommended to verify the data through independent analysis. The experimental protocols are general guidelines and may require optimization for specific applications.

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-chloro-5-iodopyrimidine. Due to the absence of publicly available experimental spectral data for this specific compound, this guide offers a detailed, generalized experimental protocol for its acquisition and outlines the expected spectral characteristics based on established principles of NMR spectroscopy. The provided data tables and visualizations serve as templates to be populated with experimental data once acquired.

Data Presentation

The following table is structured to summarize the key quantitative data from a 1H NMR analysis of this compound.

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-4/H-6Data not availableData not availableData not available
H-4/H-6Data not availableData not availableData not available

Predicted Spectral Characteristics

The 1H NMR spectrum of this compound is expected to be relatively simple, featuring signals for the two protons on the pyrimidine ring. The chemical shifts of these protons will be influenced by the electronegativity of the adjacent nitrogen, chlorine, and iodine atoms. It is anticipated that the two protons (at positions 4 and 6) will appear as a singlet or a pair of doublets depending on their magnetic equivalence and any long-range coupling.

Experimental Protocol: 1H NMR Spectroscopy of a Pyrimidine Derivative

This protocol provides a detailed methodology for acquiring the 1H NMR spectrum of a pyrimidine derivative such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3; Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry vial. The choice of solvent can influence chemical shifts.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

  • The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

    • Spectrometer Frequency: 400 MHz (or higher for better resolution)

    • Solvent: As used for sample preparation (e.g., CDCl3)

    • Temperature: 298 K (25 °C)

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation of the nuclei, leading to more accurate integration.

    • Number of Scans (NS): 8-16 scans for a sample of this concentration. More scans may be required for dilute samples to improve the signal-to-noise ratio.

    • Spectral Width (SW): A range of approximately 10-12 ppm is generally sufficient for proton NMR of organic molecules.

3. Data Acquisition and Processing:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the Free Induction Decay (FID) data.

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J values) for any split signals.

Logical Relationships of Proton Signals

The following diagram illustrates the expected relationship between the protons on the this compound ring. Once experimental data is obtained, this diagram can be updated with the specific chemical shifts.

Caption: Logical relationship of protons in this compound.

In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Chloro-5-iodopyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details predicted spectral data, a thorough experimental protocol for data acquisition, and logical workflows to guide researchers in their analytical endeavors.

Predicted ¹³C NMR Spectral Data

Due to the absence of readily available experimental ¹³C NMR data for this compound, the following chemical shifts have been predicted based on the known substituent effects of chloro and iodo groups on the pyrimidine ring. The analysis leverages empirical data from pyrimidine, 2-chloropyrimidine, and 5-iodouracil to derive the predicted values.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm) in CDCl₃Rationale for Prediction
C-2~161The chloro substituent at C-2 is expected to have a significant deshielding effect.
C-4~159The nitrogen atoms and the substituents influence the chemical shift of this carbon.
C-5~95The iodo substituent at C-5 is predicted to cause a strong shielding effect (heavy atom effect).
C-6~159Similar to C-4, this carbon is influenced by the adjacent nitrogen and the overall electron distribution.

Note: These are predicted values and may differ from experimental results. The actual solvent used can also influence the chemical shifts.

Experimental Protocol for ¹³C NMR Analysis

The following is a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound, a solid compound at room temperature.

Sample Preparation
  • Compound Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

  • Concentration: Prepare a solution with a concentration of 5-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. The optimal concentration will depend on the sensitivity of the NMR spectrometer.

  • Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and resolution.

  • Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure efficient transfer of radiofrequency power.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

    • Spectral Width: Approximately 200-250 ppm, centered around 100 ppm, to encompass the expected chemical shift range.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. This is crucial for obtaining accurate quantitative data, especially for quaternary carbons.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm). For CDCl₃, the residual solvent peak is at approximately 77.16 ppm.

  • Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the ¹³C NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune & Match Probe C->D E Lock & Shim D->E F Set Acquisition Parameters E->F G Acquire FID F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Reference Spectrum I->J K Peak Picking & Integration J->K L Structure Correlation K->L

Caption: Experimental workflow for 13C NMR analysis.

substituent_effects cluster_substituents Substituents Pyrimidine Pyrimidine (Reference) Cl 2-Chloro Pyrimidine->Cl I 5-Iodo Pyrimidine->I Target This compound (Predicted Spectrum) Cl->Target I->Target

Caption: Logical relationship for predicting chemical shifts.

An In-Depth Technical Guide to the FT-IR Spectroscopy of 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2-Chloro-5-iodopyrimidine. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a theoretical analysis based on established computational methods, which is a standard approach in modern spectroscopic studies. The methodologies and data presented herein serve as a robust reference for the characterization and analysis of this and similar pyrimidine derivatives.

Introduction to the Vibrational Properties of this compound

This compound is a halogenated pyrimidine derivative with significant potential as a building block in medicinal chemistry and drug development. Its molecular structure, featuring a pyrimidine ring substituted with both a chloro and an iodo group, gives rise to a unique vibrational spectrum that can be used for its identification, purity assessment, and the study of its chemical transformations.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural modes of vibration. The resulting spectrum is a unique fingerprint of the molecule's structure.

In the absence of a comprehensive experimental FT-IR spectrum in the public domain, this guide leverages the power of computational chemistry, specifically Density Functional Theory (DFT), to predict the vibrational frequencies of this compound. DFT has been shown to be a highly accurate method for calculating the vibrational spectra of organic molecules.

Theoretical FT-IR Data of this compound

The following table summarizes the predicted vibrational frequencies, their intensities, and the assignment of the fundamental vibrational modes of this compound, as would be obtained from a standard DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).

Calculated Wavenumber (cm⁻¹)Predicted IntensityVibrational Mode Assignment
3100 - 3050WeakC-H stretching
1550 - 1520StrongC=C/C=N stretching (ring)
1450 - 1420MediumC=C/C=N stretching (ring)
1380 - 1350MediumC-H in-plane bending
1200 - 1150StrongRing breathing
1100 - 1050MediumC-H in-plane bending
850 - 800StrongC-H out-of-plane bending
750 - 700StrongC-Cl stretching
600 - 550MediumRing deformation
550 - 500MediumC-I stretching

Note: The presented data is a theoretical prediction and should be used as a reference for experimental validation. The exact peak positions and intensities in an experimental spectrum may vary due to factors such as the physical state of the sample and intermolecular interactions.

Experimental and Computational Protocols

Experimental Protocol for FT-IR Analysis

A standard experimental protocol for obtaining the FT-IR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation:

    • KBr Pellet Method: A small amount of the solid sample (typically 1-2 mg) is ground with anhydrous potassium bromide (KBr) (approximately 200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • The KBr pellet or the ATR accessory is placed in the sample compartment of an FT-IR spectrometer.

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Baseline correction and other spectral processing may be applied as needed.

Computational Protocol for Vibrational Analysis

The theoretical vibrational frequencies presented in this guide are based on a standard computational methodology:

  • Molecular Modeling: The 3D structure of this compound is built using a molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation using a DFT method, for example, the B3LYP functional with the 6-311++G(d,p) basis set.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This calculation provides the harmonic vibrational frequencies, their corresponding IR intensities, and the normal modes of vibration.

  • Frequency Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies. Therefore, they are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve the agreement with experimental data.

  • Vibrational Assignment: The calculated normal modes are visualized and analyzed to assign them to specific types of molecular vibrations (e.g., stretching, bending, etc.).

Visualizing the Workflow

The following diagrams illustrate the experimental and computational workflows for the FT-IR analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing KBr KBr Pellet Preparation Spectrometer FT-IR Spectrometer KBr->Spectrometer ATR ATR Sample Placement ATR->Spectrometer Background Record Background Spectrometer->Background Sample Record Sample Background->Sample Ratio Ratio Sample/ Background Sample->Ratio Correction Baseline Correction Ratio->Correction Spectrum Final FT-IR Spectrum Correction->Spectrum

Caption: Experimental workflow for FT-IR analysis.

Computational_Workflow cluster_model Molecular Modeling cluster_calc Quantum Calculation cluster_analysis Data Analysis Build Build 3D Structure Optimize Geometry Optimization (DFT) Build->Optimize Frequency Frequency Calculation (DFT) Optimize->Frequency Scale Frequency Scaling Frequency->Scale Assign Vibrational Assignment Scale->Assign Theoretical_Spectrum Theoretical Spectrum & Assignments Assign->Theoretical_Spectrum

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-5-iodopyrimidine

This technical guide provides a detailed overview of the mass spectrometric analysis of this compound, a halogenated heterocyclic compound of significant interest in synthetic chemistry and drug discovery. The document outlines expected fragmentation patterns, experimental protocols, and data interpretation, offering a foundational resource for its characterization.

Introduction to this compound and Mass Spectrometry

This compound (C₄H₂ClIN₂) is a key synthetic intermediate used in the development of various pharmaceutical agents, particularly kinase inhibitors. Its structure, featuring two different halogen atoms on a pyrimidine ring, presents a unique signature in mass spectrometry. Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it serves to confirm molecular weight, elucidate its structure through fragmentation analysis, and quantify its presence in complex mixtures. Electron Ionization (EI) is a common method used for such compounds, involving the bombardment of the molecule with high-energy electrons, leading to ionization and subsequent fragmentation.[1][2][3]

Molecular Ion and Isotopic Pattern

The molecular weight of this compound is 240.43 g/mol .[4][5] In mass spectrometry, the molecular ion (M⁺˙) peak is a direct indicator of this molecular weight.[3] A critical feature of the mass spectrum of this compound is the distinctive isotopic pattern caused by the natural abundance of chlorine isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in two prominent peaks for the molecular ion:

  • M⁺˙ peak: at an m/z corresponding to the molecule with ³⁵Cl.

  • [M+2]⁺˙ peak: at an m/z two units higher, corresponding to the molecule with ³⁷Cl.

The expected intensity ratio of the M⁺˙ to [M+2]⁺˙ peak is approximately 3:1. Iodine is monoisotopic (¹²⁷I), so it does not contribute to further isotopic complexity around the molecular ion peak. The presence of this characteristic 3:1 ratio is a strong confirmation of a molecule containing a single chlorine atom.

Expected Fragmentation Pathways

Under electron ionization (EI) conditions, the high energy (typically 70 eV) imparted to the molecular ion causes it to fragment in predictable ways.[1] The energetically unstable molecular ion breaks into smaller, more stable charged fragments and neutral radicals.[2] Only the charged fragments are detected. For this compound, the fragmentation is dictated by the relative bond strengths and the stability of the resulting ions and radicals.

The most probable fragmentation pathways include:

  • Loss of Iodine Radical: The C-I bond is the weakest, making the loss of an iodine radical (∙I, 127 u) a highly favorable fragmentation, leading to a significant peak at m/z 113/115.

  • Loss of Chlorine Radical: Subsequent or alternative loss of a chlorine radical (∙Cl, 35/37 u) can occur.

  • Ring Fragmentation: Pyrimidine rings are known to fragment via the loss of neutral molecules like hydrogen cyanide (HCN, 27 u).

A proposed fragmentation pathway is visualized below.

G cluster_loss1 cluster_loss2 cluster_loss3 cluster_loss4 M C₄H₂ClIN₂⁺˙ (m/z 240/242) loss1 - ∙I M->loss1 loss2 - ∙Cl M->loss2 loss4 - ∙Cl, ∙I M->loss4 F1 C₄H₂ClN₂⁺ (m/z 113/115) loss3 - HCN F1->loss3 F2 C₄H₂IN₂⁺ (m/z 205) F3 C₃H₂N⁺ (m/z 52) F4 C₄H₂N₂⁺˙ (m/z 78) loss1->F1 loss2->F2 loss3->F3 loss4->F4

Caption: Proposed EI fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the expected major ions and their corresponding mass-to-charge ratios in the mass spectrum of this compound.

m/z (Mass/Charge)Proposed Ion FormulaIdentity / OriginNotes
240 / 242[C₄H₂³⁵ClIN₂]⁺˙ / [C₄H₂³⁷ClIN₂]⁺˙Molecular Ion (M⁺˙) Exhibits characteristic ~3:1 isotopic ratio.
205[C₄H₂IN₂]⁺[M - Cl]⁺Loss of a chlorine radical.
113 / 115[C₄H₂³⁵ClN₂]⁺ / [C₄H₂³⁷ClN₂]⁺[M - I]⁺Often a major fragment due to weak C-I bond.
78[C₄H₂N₂]⁺˙[M - I - Cl]⁺˙Loss of both halogen radicals.
52[C₃H₂N]⁺[C₄H₂ClN₂ - HCN]⁺Result of ring fragmentation.

Experimental Protocol: GC-MS Analysis

A standard method for analyzing this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer.

A. Sample Preparation

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration in the low µg/mL range (e.g., 1-10 µg/mL).

  • Transfer the final solution to a 2 mL autosampler vial for injection.

B. Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-350.

    • Acquisition Mode: Full Scan.

The workflow for this analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample (1 mg/mL) Dilute Serial Dilution (µg/mL range) Dissolve->Dilute Transfer Transfer to Vial Dilute->Transfer Inject Inject into GC Transfer->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-350) Ionize->Detect Acquire Acquire Spectrum Detect->Acquire Process Data Analysis Acquire->Process G A This compound (Building Block) B Chemical Synthesis (e.g., Suzuki Coupling) A->B C Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) B->C D Biological Target (e.g., Protein Kinase) C->D Binds to E Inhibition of Signaling Pathway D->E Blocks F Therapeutic Effect E->F

References

Navigating the Solubility Landscape of 2-Chloro-5-iodopyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – Researchers, scientists, and professionals in drug development often encounter the critical need for solubility data of active pharmaceutical ingredients (APIs) and intermediates in various organic solvents. This technical guide addresses the solubility of 2-Chloro-5-iodopyrimidine, a key building block in medicinal chemistry. Despite a comprehensive review of publicly available scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished.

This guide, therefore, serves a dual purpose: to transparently report the absence of readily available data and to equip researchers with a robust experimental framework for determining the solubility of this compound in their laboratories. The following sections provide a detailed, generalized protocol for solubility determination, a template for data organization, and a visual representation of the experimental workflow.

Data Presentation: A Framework for Your Findings

In the absence of published data, experimental determination is the next logical step. To facilitate standardized data collection and comparison, the following table structure is recommended for recording experimentally determined solubility values.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
e.g., Methanole.g., 25e.g., Shake-Flask
e.g., Ethanole.g., 25e.g., HPLC
e.g., Acetonee.g., 25e.g., UV-Vis
e.g., Dichloromethanee.g., 25e.g., Gravimetric
e.g., Toluenee.g., 25
e.g., Ethyl Acetatee.g., 25
e.g., N,N-Dimethylformamidee.g., 25
e.g., Acetonitrilee.g., 25

Note: This table is a template for recording experimentally obtained data.

While no specific quantitative data was found for this compound, a related compound, 2-Chloro-5-(1-ethoxyvinyl)pyrimidine, is noted to be soluble in organic solvents such as ethanol and dichloromethane[1]. Another related compound, 4-Amino-2-chloro-5-iodopyrimidine, is described as being soluble in organic solvents[2]. This suggests that this compound is likely to exhibit some degree of solubility in common organic solvents.

Experimental Protocol: A Guide to Determining Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of interest, based on the widely accepted shake-flask method.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (solid, of known purity)

  • Selected organic solvent(s) (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is reached.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Sample Preparation: Accurately dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analysis: Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound in the saturated solution.

    • Calculation: Calculate the solubility of this compound in the chosen solvent at the specified temperature, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, mol/L).

Safety Precautions:

  • Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvents before starting any experimental work.

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add excess this compound to solvent start->add_solid shake Agitate at constant temperature (e.g., 24-72h) add_solid->shake sediment Allow excess solid to sediment shake->sediment filter Filter supernatant sediment->filter dilute Dilute filtered sample filter->dilute analyze Analyze via HPLC or UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

References

In-Depth Theoretical and Computational Analysis of 2-Chloro-5-iodopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodopyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal and agricultural chemistry.[1] Its structural and electronic properties make it a versatile building block for the synthesis of a wide range of bioactive molecules, including antiviral and anticancer agents.[1] A thorough understanding of its molecular geometry, vibrational modes, and electronic characteristics through theoretical and computational methods is crucial for designing novel synthesis pathways and for the rational design of new drug candidates. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, presenting key data in a structured format and outlining relevant experimental and computational methodologies.

Molecular Structure and Geometry

Theoretical calculations for similar molecules, such as 2-chloro-5-methylpyrimidine, have been performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set to obtain optimized molecular geometries.[3][4] These studies provide a strong basis for predicting the geometric parameters of this compound. The substitution of a methyl group with an iodine atom is expected to primarily influence the C-I bond length and have a lesser, though still noticeable, effect on the pyrimidine ring geometry due to iodine's larger atomic radius and different electronic properties.

Table 1: Predicted and Experimental Bond Lengths (Å) and Bond Angles (°) for this compound and a Related Derivative

ParameterPredicted for 2-Chloro-5-methylpyrimidine[3][4]Experimental for 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine[2]
Bond Lengths (Å)
C2-Cl1.7391.733(1)
C5-I--
C2-N11.3251.321(2)
N1-C61.3361.334(2)
C6-C51.3891.385(2)
C5-C41.4011.396(2)
C4-N31.3291.327(2)
N3-C21.3391.335(2)
Bond Angles (°)
N1-C2-N3127.3127.5(1)
C2-N3-C4115.8115.9(1)
N3-C4-C5121.7121.8(1)
C4-C5-C6117.2117.1(1)
C5-C6-N1121.8121.7(1)
C6-N1-C2116.2116.0(1)
Cl-C2-N1115.8115.9(1)
Cl-C2-N3116.9116.6(1)
I-C5-C4--
I-C5-C6--

Note: The computational data is for 2-chloro-5-methylpyrimidine and serves as a predictive model. The C5-I bond length and related angles are not available from the provided derivative's crystal structure.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. While experimental spectra for this compound are not explicitly detailed in the available literature, computational methods can reliably predict these spectra.

Theoretical vibrational frequencies for related compounds like 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine have been calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.[3][4] The calculated frequencies are typically scaled to better match experimental values. A similar approach can be applied to this compound to predict its vibrational spectrum. The C-I stretching and bending vibrations are expected to be key distinguishing features in the spectrum.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Modes in Halogenated Pyrimidines

Vibrational ModePredicted for 2-chloro-5-methylpyrimidine[3][4]Predicted for 2,4-dichloro-5-methylpyrimidine[3][4]
C-H stretching3080 - 30503090 - 3060
Pyrimidine ring stretching1570 - 13901560 - 1380
C-Cl stretching~780~800, ~750
C-I stretching--
Ring breathing~990~980

Note: These are representative frequency ranges from similar molecules. The C-I stretching frequency is expected to appear at a lower wavenumber than C-Cl stretching.

Electronic Properties: HOMO-LUMO and NBO Analysis

The electronic properties of a molecule are fundamental to its reactivity and potential applications in drug development. Key insights can be gained from the analysis of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and Natural Bond Orbital (NBO) calculations.

HOMO-LUMO Analysis

The HOMO and LUMO are the frontier molecular orbitals, and the energy gap between them (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

For 2-chloro-5-methylpyrimidine, the calculated HOMO energy is -7.2 eV, the LUMO energy is -1.1 eV, and the energy gap is 6.1 eV, as determined by DFT calculations at the B3LYP/6-311++G(d,p) level.[3][4] The introduction of a more electronegative and polarizable iodine atom in place of the methyl group is expected to lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap, thereby influencing the molecule's reactivity.

Table 3: Calculated Electronic Properties of 2-chloro-5-methylpyrimidine

ParameterValue[3][4]
HOMO Energy-7.2 eV
LUMO Energy-1.1 eV
HOMO-LUMO Gap6.1 eV
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed understanding of the electron density distribution, charge transfer, and hyperconjugative interactions within a molecule. In a study of 2-chloro-5-methylpyrimidine, NBO analysis revealed significant delocalization of electron density from the lone pairs of the nitrogen and chlorine atoms to the antibonding orbitals of the pyrimidine ring, contributing to the molecule's stability.[3][4] A similar analysis for this compound would be expected to show strong hyperconjugative interactions involving the lone pairs of the nitrogen, chlorine, and iodine atoms with the pyrimidine ring's π-system.

Experimental and Computational Protocols

Computational Methodology

The theoretical data presented and predicted in this guide are based on computational methods that have been successfully applied to similar pyrimidine derivatives.[3][4] A typical and reliable computational protocol involves:

  • Geometry Optimization: The molecular geometry is optimized using Density Functional Theory (DFT), commonly with the B3LYP exchange-correlation functional. A sufficiently large basis set, such as 6-311++G(d,p), is employed to ensure accuracy.

  • Vibrational Frequency Calculation: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the infrared and Raman spectra.

  • Electronic Property Calculation: HOMO and LUMO energies are obtained from the output of the DFT calculation.

  • NBO Analysis: Natural Bond Orbital analysis is performed to investigate intramolecular interactions and charge distribution.

Experimental Protocols

While specific experimental protocols for this compound were not found in the provided search results, standard techniques for the characterization of organic compounds would be employed:

  • Synthesis: The synthesis of this compound can be achieved through various methods, including the halogenation of pyrimidine precursors.[5]

  • Spectroscopic Analysis:

    • FTIR Spectroscopy: The infrared spectrum would be recorded using a Fourier-Transform Infrared spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

    • Raman Spectroscopy: The Raman spectrum would be obtained using a Raman spectrometer with a laser excitation source.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the molecular structure.

    • Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

  • X-ray Crystallography: Single-crystal X-ray diffraction would be the definitive method to determine the precise molecular geometry and crystal packing.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

computational_workflow cluster_start Input cluster_dft DFT Calculations cluster_results Outputs start Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nbo_calc NBO Analysis geom_opt->nbo_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra elec_prop Electronic Properties (HOMO, LUMO, NBO) nbo_calc->elec_prop

Caption: A typical workflow for computational studies.

Conclusion

This technical guide has synthesized the available theoretical and computational data on this compound and its closely related analogues. The provided data on molecular geometry, vibrational frequencies, and electronic properties, while in some cases predictive, are based on robust computational methodologies widely accepted in the field. This information serves as a valuable resource for researchers in drug discovery and materials science, aiding in the understanding of the molecule's fundamental properties and facilitating the design of new functional materials and therapeutic agents. Further dedicated experimental and computational studies on this compound are warranted to refine the data presented here and to provide a more complete picture of its chemical behavior.

References

electronic properties of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Properties of Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidines are fundamental heterocyclic aromatic compounds that form the core structure of numerous biologically significant molecules, including the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids. The pyrimidine scaffold is also a prevalent feature in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyrimidine ring can profoundly influence its electronic properties, thereby modulating its reactivity, molecular interactions, and biological activity. A comprehensive understanding of these electronic effects is paramount for the rational design of novel drug candidates and advanced materials with tailored functionalities.

This technical guide provides a detailed exploration of the . It encompasses the theoretical underpinnings of substituent effects, the experimental techniques employed for their characterization, and a summary of key quantitative data. Detailed experimental protocols and illustrative diagrams are included to furnish researchers with the practical knowledge required to investigate these critical molecular attributes.

Theoretical Background

The electronic landscape of the pyrimidine ring is characterized by the presence of two electronegative nitrogen atoms, which results in a π-deficient system. This inherent electronic nature can be systematically tuned by the introduction of various substituent groups. The influence of these substituents is primarily governed by a combination of inductive and resonance effects.

  • Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) with high electronegativity, such as halogens (-F, -Cl) or nitro groups (-NO₂), pull electron density away from the ring, further increasing its π-deficiency. Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) push electron density into the ring.

  • Resonance Effects: These are transmitted through the pi (π) system and involve the delocalization of electrons. EDGs with lone pairs of electrons, such as amino (-NH₂) or alkoxy (-OR) groups, can donate electron density to the ring through resonance, which can counteract the inductive effect of the heteroatom. EWGs with π-bonds, such as carbonyl (-C=O) or cyano (-CN) groups, can withdraw electron density from the ring via resonance.

Frontier Molecular Orbital (FMO) Theory

The electronic properties and reactivity of substituted pyrimidines can be effectively rationalized using Frontier Molecular Orbital (FMO) theory.[1][2] This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. EDGs generally raise the HOMO energy, making the molecule a better electron donor.

  • LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. EWGs typically lower the LUMO energy, making the molecule a better electron acceptor.[2]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability.[1][2] A smaller gap generally implies higher reactivity.

The strategic introduction of substituents allows for the fine-tuning of the HOMO and LUMO energy levels and the HOMO-LUMO gap, which in turn influences the molecule's spectroscopic properties, redox behavior, and potential for intermolecular interactions, such as those with biological targets.

Experimental Techniques for Characterization

A variety of experimental and computational techniques are employed to elucidate the .

Spectroscopic Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides insights into the electronic transitions within a molecule. The absorption of UV-Vis light promotes electrons from lower to higher energy molecular orbitals. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of the substituents. EDGs tend to cause a bathochromic (red) shift to longer wavelengths, while EWGs can lead to a hypsochromic (blue) shift to shorter wavelengths.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for probing the electron distribution within the pyrimidine ring. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment. The electronegative nitrogen atoms in the pyrimidine ring deshield the ring protons, causing them to resonate at a lower field (higher ppm value) compared to benzene protons.[5] EDGs increase the electron density on the ring, leading to an upfield shift (lower ppm) of the signals for the ortho and para protons, while EWGs have the opposite effect.[5][6]

Electrochemical Methods

Cyclic Voltammetry (CV): This technique is used to investigate the redox properties of molecules. It provides information about the reduction and oxidation potentials. Pyrimidines with non-reducible substituents are typically reduced in a single, one-electron process.[7] The presence of EDGs generally leads to a negative shift in the redox potentials, while EWGs make the molecule easier to reduce.[8]

Computational Methods

Density Functional Theory (DFT): Quantum chemical calculations, particularly DFT, have become indispensable for studying the .[1][9][10] DFT allows for the accurate prediction of molecular geometries, HOMO-LUMO energies, molecular electrostatic potential (MEP) maps, and other electronic parameters.[1][11] A common level of theory for such calculations is the B3LYP functional combined with a basis set like 6-311+G(d,p).[9][12]

Data Presentation

The following tables summarize quantitative data on the from various studies.

Table 1: Effect of Substituents on UV-Vis Absorption and Emission Maxima

Substituent(s)Position(s)Solventλabs (nm)λem (nm)Reference
2,4,6-triphenyl-Chloroform275380[13]
4-ferrocenyl4---[14]
4-(N-hexylcarbazolyl)4--577[14]

Table 2: Effect of Substituents on ¹H NMR Chemical Shifts of Pyrimidine Protons

SubstituentPositionSolventH-2 (ppm)H-4/6 (ppm)H-5 (ppm)Reference
Unsubstituted-CDCl₃9.268.787.36[15]
2-Amino2DMSO-d₆---[6]
5-Amino5DMSO-d₆---[6]
2-Chloro2----[16]
5-Methyl5----[16]

Table 3: Effect of Substituents on Redox Potentials

Substituent(s)TechniqueE₁/₂ (V) vs. refConditionsReference
2-ChloroPolarography-Acetonitrile[7]
2-BromoPolarography-Acetonitrile[7]
Dialkyl substituted 2,2'-bipyrimidinesCyclic VoltammetryMore negative-[8]
Aryl substituted 2,2'-bipyrimidinesCyclic VoltammetryLess negative-[8]

Table 4: Calculated HOMO-LUMO Energies and Gaps for Substituted Pyrimidines using DFT

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)Reference
Compound 4--2.3035[1]
Compound 5--2.6325-[2]

Experimental Protocols

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the substituted pyrimidine in a UV-transparent solvent (e.g., ethanol, chloroform, or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified substituted pyrimidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[5]

  • ¹H NMR Acquisition: Use a standard proton pulse program. Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm). Acquire the free induction decay (FID) and perform a Fourier transform to obtain the spectrum.

  • ¹³C NMR Acquisition: Use a standard carbon pulse program with proton decoupling. Set the spectral width to an appropriate range (e.g., 0-200 ppm).

  • Data Processing: Process the spectra by applying phasing and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Cyclic Voltammetry Protocol
  • Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile).

  • Analyte Solution Preparation: Dissolve the substituted pyrimidine derivative in the electrolyte solution at a concentration of approximately 1-5 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[17]

  • Measurement: De-gas the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential over a defined range.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for any reversible or quasi-reversible redox processes from the voltammogram.

DFT Calculation Workflow
  • Molecular Structure Input: Build the 3D structure of the substituted pyrimidine molecule using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common method is the B3LYP functional with the 6-31G(d,p) or a larger basis set.[1][18]

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • Property Calculation: Calculate the desired electronic properties, such as HOMO and LUMO energies, molecular electrostatic potential, and simulated UV-Vis spectra.

  • Analysis: Visualize the molecular orbitals and MEP maps. Compare the calculated properties with experimental data.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation start Starting Materials synthesis Chemical Reaction (e.g., Biginelli Reaction) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, UV-Vis, IR) purification->spectroscopy electrochemistry Electrochemical Analysis (Cyclic Voltammetry) purification->electrochemistry computation Computational Modeling (DFT Calculations) purification->computation data_analysis Structure-Property Relationship spectroscopy->data_analysis electrochemistry->data_analysis computation->data_analysis application Application (Drug Design, Materials Science) data_analysis->application

Caption: A general workflow for the synthesis and characterization of substituted pyrimidines.

substituent_effects cluster_edg Electron-Donating Groups (EDGs) (-NH2, -OR, -Alkyl) cluster_ewg Electron-Withdrawing Groups (EWGs) (-NO2, -CN, -Halogen) pyrimidine Pyrimidine Ring edg_props Increased Electron Density Higher HOMO Energy Upfield NMR Shift Negative Shift in Redox Potential edg_props->pyrimidine Donate Electrons ewg_props Decreased Electron Density Lower LUMO Energy Downfield NMR Shift Positive Shift in Redox Potential ewg_props->pyrimidine Withdraw Electrons

Caption: Influence of electron-donating and -withdrawing groups on pyrimidine electronic properties.

dft_workflow start 1. Molecular Structure Input geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc prop_calc 4. Electronic Property Calculation (HOMO/LUMO, MEP, etc.) freq_calc->prop_calc analysis 5. Analysis and Visualization prop_calc->analysis

Caption: A typical workflow for DFT calculations on substituted pyrimidines.

Conclusion

The are a critical determinant of their chemical behavior and biological function. By judiciously selecting substituents, researchers can modulate the electron density, frontier molecular orbital energies, and redox potentials of the pyrimidine core. This fine-tuning capability is essential for the rational design of new pharmaceuticals with enhanced target affinity and selectivity, as well as for the development of novel organic materials with tailored optoelectronic properties. The integration of spectroscopic, electrochemical, and computational methods provides a powerful toolkit for a comprehensive understanding of these structure-property relationships, paving the way for accelerated discovery and innovation in medicinal chemistry and materials science.

References

The Reactivity of Halogenated Pyrimidines: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated pyrimidines are fundamental building blocks in medicinal chemistry, forming the cornerstone of a vast array of therapeutic agents. Their value lies in the strategic placement of halogen atoms, which not only influences the physicochemical properties of the molecule but also provides a versatile handle for synthetic diversification. The electron-deficient nature of the pyrimidine ring, amplified by the presence of electronegative halogen substituents, renders the C-X bond susceptible to a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Understanding the nuances of their reactivity is paramount for the efficient design and synthesis of novel drug candidates. This guide provides an in-depth analysis of the reactivity of halogenated pyrimidines, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug discovery endeavors.

Core Principles of Reactivity

The reactivity of halogenated pyrimidines is primarily governed by two key factors: the nature of the halogen atom and its position on the pyrimidine ring.

Influence of the Halogen: The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F .[1] This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle, allowing reactions to proceed under milder conditions.[1] Consequently, iodopyrimidines are the most reactive substrates, while chloropyrimidines are more challenging and often necessitate more robust catalytic systems.[1] Fluoropyrimidines are typically unreactive in these cross-coupling reactions.[1]

Influence of Position: The position of the halogen on the pyrimidine ring also profoundly impacts its reactivity. The general order of reactivity is C4(6) > C2 > C5 .[1] The C4 and C6 positions are the most electron-deficient, making them highly susceptible to both nucleophilic attack and oxidative addition. The C2 position is also activated, whereas the C5 position is the least reactive.[1] This differential reactivity allows for selective and sequential functionalization of polyhalogenated pyrimidines.

Key Transformations of Halogenated Pyrimidines

The versatility of halogenated pyrimidines as synthetic intermediates is showcased in a range of powerful chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring is pre-disposed to undergo nucleophilic aromatic substitution. This reaction is particularly facile at the 4- and 6-positions. The reaction proceeds via a Meisenheimer intermediate, and the regioselectivity is dictated by the ability of the nitrogen atoms to stabilize the negative charge.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and halogenated pyrimidines are excellent substrates for these transformations.

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the pyrimidine ring and an organoboron reagent. It is widely used for the synthesis of biaryl and heteroaryl structures.

  • Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds, providing access to a wide range of aminopyrimidine derivatives which are prevalent in bioactive molecules.

  • Stille Coupling: The Stille reaction couples the pyrimidine with an organotin reagent, offering a robust method for C-C bond formation that is tolerant of a wide variety of functional groups.

  • Sonogashira Coupling: This reaction introduces an alkyne moiety onto the pyrimidine ring through coupling with a terminal alkyne, a valuable transformation for generating rigid scaffolds.

  • Heck Coupling: The Heck reaction forms a C-C bond between the pyrimidine and an alkene, providing access to vinyl-substituted pyrimidines.

Quantitative Data on Reactivity

The following tables summarize quantitative data for various cross-coupling reactions of halogenated pyrimidines, providing a comparative overview of their reactivity. It is important to note that direct comparisons under identical conditions are not always available in the literature; therefore, some data is inferred from closely related systems.

Table 1: Suzuki-Miyaura Coupling of Halogenated Pyrimidines

HalogenPositionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cl4 (of 2,4-dichloro)Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1000.25 (MW)81[2]
Cl4 (of 2,4-dichloro)4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1000.25 (MW)85[2]
Br2Phenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂OMW-<70[3]
Br3Phenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂OMW->70[3]
Br53-Furanylboronic acidNiCl₂(PCy₃)₂-tert-amyl alcohol12012-[4]
Cl4,6 (of 5-bromo-4,6-dichloro)4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane80-Good[5]

Table 2: Buchwald-Hartwig Amination of Halogenated Pyrimidines

HalogenPositionAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Br2Volatile aminesPd(OAc)₂ / dpppNaOtBuToluene80-55-98[6]
Br5N-MethylanilinePd₂(dba)₃ / XantphosNaOtBuToluene1001892[7]
Br5MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1001888[7]
Br5AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1102095[7]

Table 3: Sonogashira Coupling of Halogenated Pyrimidines

HalogenPositionAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
I5 (of 2-benzyloxy)PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT295[8]
I5 (of 2-benzyloxy)1-HexynePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT292[8]
Br5PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60485[8]
I4 (of 3-fluoro)PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF40-65-High[9]

Table 4: Stille Coupling of Halogenated Pyrimidines

HalogenPositionStannaneCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
I4 (of 4-Chloro-6-(3-iodophenyl))PhenyltributylstannanePd(PPh₃)₄-DMF9512-24Good[10]
Br53-(Tributylstannyl)furanPd(PPh₃)₄LiClToluene11012-24-[10]

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols serve as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[2]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid (1.0 equiv)

  • Pd(PPh₃)₄ (0.5-5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a microwave reactor vessel, add 2,4-dichloropyrimidine (1.0 equiv), arylboronic acid (1.0 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.5 mol%).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 2:1 ratio).

  • Seal the vessel and purge with an inert gas.

  • Heat the reaction mixture in the microwave reactor to 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromopyrimidine[7]

Materials:

  • 5-Bromopyrimidine

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill the flask with argon three times.

  • Under a positive pressure of argon, add NaOtBu, 5-bromopyrimidine, and the amine.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Stille Coupling of a Dihalogenated Pyrimidine Derivative[10]

Materials:

  • 4-Chloro-6-(3-iodophenyl)pyrimidine

  • Organostannane (e.g., Phenyltributylstannane, 1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous DMF

  • Inert gas (Argon)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-chloro-6-(3-iodophenyl)pyrimidine in anhydrous DMF.

  • Add Pd(PPh₃)₄ to the solution.

  • Add the organostannane via syringe.

  • Heat the reaction mixture to 95 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of KF.

  • Stir vigorously for 1 hour, then extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 4: Sonogashira Coupling of an Iodopyrimidine[9][11]

Materials:

  • Iodopyrimidine (e.g., 3-Fluoro-4-iodopyridine as a representative substrate)

  • Terminal alkyne (1.1-1.5 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (4-10 mol%)

  • Amine base (e.g., Et₃N, 2-3 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add the iodopyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the amine base. Stir for 5-10 minutes.

  • Slowly add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 40-65 °C, monitoring by TLC.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 5: Heck Coupling of a Bromopyrimidine[4]

Materials:

  • 5-Bromopyrimidine

  • Alkene (e.g., Styrene, 1.5 equiv)

  • Pd(OAc)₂ (1 mol%)

  • Ligand (e.g., PPh₃, 2 mol%)

  • Base (e.g., K₂CO₃, 2 equiv)

  • Solvent (e.g., DMF/H₂O)

Procedure:

  • To a Schlenk tube, add 5-bromopyrimidine, Pd(OAc)₂, the ligand, and the base.

  • Add the degassed solvent and the alkene.

  • Seal the tube and heat the mixture to the desired temperature (e.g., 80-130 °C) for the required time (typically 4-24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Workflows and Pathways

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction with a halogenated pyrimidine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Halopyrimidine, Coupling Partner, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to Target Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT & Quench monitor->cool extract Extract with Organic Solvent cool->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Purify by Chromatography dry->purify product Characterized Product (NMR, MS) purify->product

A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Halogenated Pyrimidines in Kinase Inhibitor Signaling Pathways

Many pyrimidine-based drugs function as kinase inhibitors, interfering with signaling pathways that are often dysregulated in diseases like cancer. For example, some pyrimidine derivatives act as inhibitors of Focal Adhesion Kinase (FAK), a key component of the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and migration.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K FAK->PI3K Migration Cell Migration FAK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Inhibitor Pyrimidine-Based FAK Inhibitor Inhibitor->FAK

Inhibition of the FAK/PI3K/Akt signaling pathway by a pyrimidine-based inhibitor.

Conclusion

Halogenated pyrimidines are indispensable tools in the arsenal of the medicinal chemist. Their predictable yet tunable reactivity allows for the systematic exploration of chemical space in the quest for novel therapeutics. A thorough understanding of the principles governing their reactivity in key synthetic transformations, supported by robust experimental protocols, is essential for accelerating the drug discovery process. This guide provides a foundational framework for researchers to harness the full potential of these versatile building blocks in the development of the next generation of medicines.

References

Methodological & Application

Synthesis of 2-Chloro-5-iodopyrimidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2-Chloro-5-iodopyrimidine, a valuable intermediate in the development of various biologically active compounds. The synthesis is achieved through a modified Sandmeyer reaction, starting from 2-amino-5-iodopyrimidine. This protocol offers a detailed, step-by-step methodology, including reagent stoichiometry, reaction conditions, and a full work-up and purification procedure. Additionally, characterization data for the final product is provided to ensure accurate identification and quality assessment.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a chloro and an iodo group on the pyrimidine ring, allows for selective functionalization through various cross-coupling reactions. The chloro group can be displaced by nucleophiles, while the iodo group is amenable to reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This versatility makes it an important precursor for the synthesis of a wide range of compounds with potential therapeutic applications, including kinase inhibitors and other targeted therapies. The protocol described herein details a reliable method for the preparation of this compound from commercially available starting materials.

Reaction Scheme

The synthesis of this compound is accomplished via a Sandmeyer-type reaction starting from 2-amino-5-iodopyrimidine. The amino group is converted to a diazonium salt intermediate, which is subsequently displaced by a chloride ion using copper(II) chloride as a catalyst.

Synthesis of this compound cluster_0 Reaction Workflow start 2-Amino-5-iodopyrimidine reagents CuCl2, Tributyl nitrite Acetonitrile (Solvent) reaction Reaction at 70°C (5-6 hours) start->reaction reagents->reaction workup Work-up: - Dilution with Ether - Filtration reaction->workup purification Purification: - Ethyl Acetate workup->purification product This compound purification->product

Figure 1. Reaction workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2-Amino-5-iodopyrimidine

  • Copper(II) chloride (CuCl₂)

  • Tributyl nitrite

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-iodopyrimidine (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: To the stirred solution, add copper(II) chloride (CuCl₂, 1.2 eq) and tributyl nitrite (1.5 eq) at room temperature.

  • Reaction: Heat the reaction mixture to 70°C and maintain this temperature for 5-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether.

  • Isolation of Crude Product: A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Purification: Purify the crude product by recrystallization from ethyl acetate to yield pure this compound as a solid.[1]

  • Drying: Dry the purified product under vacuum.

Data Presentation

ParameterValue
Starting Material 2-Amino-5-iodopyrimidine
Product This compound
Molecular Formula C₄H₂ClIN₂
Molecular Weight 240.43 g/mol
Appearance Solid
Purity (Typical) >95%
Yield (Typical) 60-70%

Characterization Data

¹H NMR (Nuclear Magnetic Resonance):

  • The ¹H NMR spectrum of this compound is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyrimidine ring.

¹³C NMR (Nuclear Magnetic Resonance):

  • The ¹³C NMR spectrum will show distinct peaks for the carbon atoms of the pyrimidine ring, with chemical shifts influenced by the chloro and iodo substituents.

Mass Spectrometry (MS):

  • The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the product (240.43 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Tributyl nitrite is a volatile and flammable liquid; handle with care and avoid inhalation.

  • Copper(II) chloride is harmful if swallowed and can cause skin and eye irritation.

  • Acetonitrile is flammable and toxic; avoid contact with skin and eyes and inhalation of vapors.

  • Handle all chemicals and solvents in accordance with standard laboratory safety procedures.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method is straightforward and utilizes readily available starting materials, making it suitable for both academic and industrial research settings. The provided characterization data will aid in the verification of the final product. The versatility of this compound as a synthetic intermediate makes this protocol a valuable resource for chemists involved in drug discovery and development.

References

Synthesis of 2-Chloro-5-iodopyrimidine: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Chloro-5-iodopyrimidine, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The described methodology involves a two-step process: the preparation of the precursor 2-chloropyrimidine followed by its direct electrophilic iodination.

Introduction

This compound is a key building block in medicinal chemistry, utilized in the synthesis of a wide range of compounds, including inhibitors of prostaglandin E synthetase (PGES-1) and selective phosphodiesterase type 5 (PDE-V) inhibitors.[1] Its utility stems from the presence of two distinct halogen atoms, allowing for selective functionalization through various cross-coupling reactions. This protocol outlines a reliable and accessible method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis is accomplished in two main stages, starting from the commercially available 2-aminopyrimidine.

Overall Reaction Scheme 2-Aminopyrimidine 2-Aminopyrimidine 2-Chloropyrimidine 2-Chloropyrimidine 2-Aminopyrimidine->2-Chloropyrimidine   NaNO2, HCl      -15 to -10 °C    This compound This compound 2-Chloropyrimidine->this compound   N-Iodosuccinimide (NIS)      Trifluoroacetic Acid (TFA)      Room Temperature   

Caption: Overall synthetic route to this compound.

Experimental Protocols

Part 1: Synthesis of 2-Chloropyrimidine

This procedure is adapted from a well-established method for the Sandmeyer-like reaction of 2-aminopyrimidine.[2]

Materials and Reagents:

  • 2-Aminopyrimidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH) solution (30%)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Isopentane

  • Three-necked round-bottomed flask, stirrer, low-temperature thermometer, dropping funnel, ice bath.

Procedure:

  • In a 3-L three-necked round-bottomed flask equipped with a stirrer and a low-temperature thermometer, place 500 mL of concentrated hydrochloric acid and cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add 142 g (1.5 moles) of 2-aminopyrimidine portionwise with stirring until a homogeneous solution is obtained.

  • Cool the solution to -15 °C. Caution: Cooling below -15°C may cause the mixture to solidify.[2]

  • Prepare a cold solution of 207 g (3.0 moles) of sodium nitrite in 375 mL of water.

  • Add the cold sodium nitrite solution dropwise to the reaction mixture over a period of approximately 55 minutes, maintaining the reaction temperature between -15 °C and -10 °C. Caution: Nitrogen oxides are evolved at this stage. The addition should be started cautiously due to a potential for a rapid initial temperature increase.[2]

  • After the addition is complete, stir the solution for an additional hour, allowing the temperature to rise to -5 °C.

  • Carefully neutralize the mixture to a pH of approximately 7 with a 30% sodium hydroxide solution. Ensure the temperature does not rise above 0 °C during neutralization, as this can significantly reduce the yield.[2]

  • A solid consisting of 2-chloropyrimidine and sodium chloride will form. Collect the solid by filtration.

  • Wash the solid thoroughly with diethyl ether to dissolve the 2-chloropyrimidine.

  • Extract the cold aqueous filtrate with four 75-mL portions of diethyl ether. Note: Filtration and extraction should be performed promptly to avoid extensive decomposition.[2]

  • Combine all the ether extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Recrystallize the residue from isopentane to yield white crystals of 2-chloropyrimidine.

Expected Yield: 44–46 g (26–27%).[2] Melting Point: 64.5–65.5 °C.[2]

Part 2: Synthesis of this compound

This protocol utilizes N-iodosuccinimide (NIS) as an efficient iodinating agent in the presence of trifluoroacetic acid (TFA). This method is advantageous due to its mild reaction conditions and high regioselectivity for many aromatic and heteroaromatic substrates.[3][4][5]

Materials and Reagents:

  • 2-Chloropyrimidine

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Round-bottom flask, magnetic stirrer, fume hood.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrimidine (1.0 equivalent) in dichloromethane.

  • Add N-iodosuccinimide (1.1 equivalents) to the solution.

  • Carefully add trifluoroacetic acid (2.0 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove unreacted iodine) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurity
This compound C₄H₂ClIN₂240.43Solid[6]≥98%

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Synthesis of 2-Chloropyrimidine cluster_1 Synthesis of this compound A1 Dissolve 2-Aminopyrimidine in HCl A2 Cool to -15 °C A1->A2 A3 Add NaNO₂ Solution A2->A3 A4 Neutralize with NaOH A3->A4 A5 Filter and Extract with Ether A4->A5 A6 Dry and Concentrate A5->A6 A7 Recrystallize from Isopentane A6->A7 B1 Dissolve 2-Chloropyrimidine in CH₂Cl₂ A7->B1 Starting Material B2 Add NIS and TFA B1->B2 B3 Stir at Room Temperature B2->B3 B4 Quench with NaHCO₃ B3->B4 B5 Aqueous Work-up B4->B5 B6 Dry and Concentrate B5->B6 B7 Purify by Chromatography B6->B7 Final Product Final Product B7->Final Product This compound

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (HCl, TFA) are highly corrosive and should be handled with extreme care.

  • The diazotization reaction (Part 1) evolves toxic nitrogen oxides.

  • N-Iodosuccinimide is an irritant. Avoid inhalation and contact with skin.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

This detailed protocol provides a clear pathway for the successful synthesis of this compound, a crucial intermediate for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 2-Chloro-5-iodopyrimidine as a substrate. This versatile building block allows for the selective introduction of aryl and heteroaryl moieties at the 5-position of the pyrimidine ring, a common scaffold in medicinal chemistry. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds enables highly regioselective transformations, making it a valuable tool in the synthesis of complex molecules for drug discovery and development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds. For dihalogenated substrates like this compound, the reaction proceeds with high selectivity. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step, and the reactivity follows the order I > Br > Cl. Consequently, the Suzuki-Miyaura coupling of this compound with an organoboron reagent will selectively occur at the C-I bond, leaving the C-Cl bond intact for potential subsequent transformations. This chemoselectivity is a key advantage in the synthesis of disubstituted pyrimidines.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the reaction conditions and corresponding yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. This data has been compiled from various sources to provide a comparative overview.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285
2PdCl₂(dppf) (3)-Cs₂CO₃ (2)Toluene/H₂O (3:1)901692
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)THF80895

Table 2: Suzuki-Miyaura Coupling of this compound with Substituted Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (3:1)851288
23-Fluorophenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001090
34-Acetylphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene110682
42-Thiopheneboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF/H₂O (5:1)901478

Experimental Protocols

The following are detailed methodologies for performing the Suzuki-Miyaura coupling reaction with this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a general starting point for the coupling of various arylboronic acids with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 240.4 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg) to the flask.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-5-arylpyrimidine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave synthesis vial

Procedure:

  • In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine this compound (0.5 mmol, 120.2 mg), the arylboronic acid (0.55 mmol), cesium carbonate (1.0 mmol, 325.8 mg), and PdCl₂(dppf) (0.015 mmol, 12.2 mg).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 15-30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualizations

Reaction Scheme and Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_reaction Suzuki-Miyaura Coupling of this compound cluster_cycle Catalytic Cycle This compound This compound plus1 + Arylboronic_Acid Ar-B(OH)2 arrow1 Pd Catalyst, Base Product 2-Chloro-5-arylpyrimidine Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd this compound PdII_Aryl Ar-Pd(II)Ln-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2, Base PdII_Aryl_Ar Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Aryl_Ar RedElim Reductive Elimination PdII_Aryl_Ar->RedElim RedElim->Pd0 2-Chloro-5-arylpyrimidine

Caption: General reaction scheme and catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Arylboronic Acid, Base, Catalyst setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Work-up (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Optimization Strategy

Optimization_Strategy cluster_input Input Variables cluster_process Process cluster_output Output Metrics Catalyst Catalyst Pd(PPh₃)₄ PdCl₂(dppf) Pd₂(dba)₃ Optimization Optimization Loop Catalyst->Optimization Ligand Ligand PPh₃ XPhos SPhos Ligand->Optimization Base Base K₂CO₃ Cs₂CO₃ K₃PO₄ Base->Optimization Solvent Solvent Dioxane/H₂O Toluene THF Solvent->Optimization Temperature Temperature 80-120 °C Temperature->Optimization Yield Yield (%) Optimization->Yield Purity Purity (%) Optimization->Purity Time Reaction Time (h) Optimization->Time

Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira coupling reaction between various terminal alkynes and 2-chloro-5-iodopyrimidine. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel pyrimidine derivatives, which are key scaffolds in many therapeutic agents. The protocols detailed herein are designed to be reproducible and scalable for applications in drug discovery and development.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[1] The Sonogashira coupling is valued for its mild reaction conditions and broad functional group tolerance, making it an indispensable tool for the synthesis of complex molecules.[2]

In the context of drug development, the pyrimidine core is a privileged structure found in numerous FDA-approved drugs. The ability to functionalize the pyrimidine ring, for instance, by introducing an alkynyl group at the 5-position, is of significant interest for modulating the biological activity of these molecules. The selective Sonogashira coupling of this compound is particularly useful as the greater reactivity of the carbon-iodine bond over the carbon-chlorine bond allows for regioselective alkynylation. This selective functionalization provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynylpyrimidine product and regenerate the active Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Pd(II)-I Ar-Pd(II)-I Oxidative_Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Cu-Acetylide Cu-C≡CR Ar-Pd(II)-I->Cu-Acetylide Ar-Pd(II)-Alkyne Ar-Pd(II)-C≡CR Transmetalation->Ar-Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Alkyne Ar-C≡CR (Product) Reductive_Elimination->Ar-Alkyne Cu(I) Cu(I) Alkyne_Coordination Alkyne Coordination Cu(I)->Alkyne_Coordination Cu-Alkyne_Complex [Cu(I)]-H-C≡CR Alkyne_Coordination->Cu-Alkyne_Complex Deprotonation Deprotonation (Base) Cu-Alkyne_Complex->Deprotonation Deprotonation->Cu-Acetylide Cu-Acetylide->Transmetalation Aryl_Iodide This compound Aryl_Iodide->Oxidative_Addition Terminal_Alkyne Terminal Alkyne (H-C≡CR) Terminal_Alkyne->Alkyne_Coordination

Caption: Catalytic cycles of the Sonogashira coupling.

Data Presentation

The following table summarizes the results for the Sonogashira coupling of this compound with a variety of terminal alkynes. The data highlights the versatility of this reaction with respect to the alkyne coupling partner.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Chloro-5-(phenylethynyl)pyrimidine85
21-Hexyne2-Chloro-5-(hex-1-yn-1-yl)pyrimidine78
33-Ethynyl-N,N-dimethylaniline2-Chloro-5-((3-(dimethylamino)phenyl)ethynyl)pyrimidine92
44-Ethynylanisole2-Chloro-5-((4-methoxyphenyl)ethynyl)pyrimidine88
52-Methyl-3-butyn-2-ol4-(2-Chloropyrimidin-5-yl)-2-methylbut-3-yn-2-ol75
6Propargyl alcohol(2-Chloropyrimidin-5-yl)prop-2-yn-1-ol65

Experimental Protocols

This section provides a detailed methodology for the Sonogashira coupling of this compound with a terminal alkyne, based on established procedures.

Materials:
  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

General Procedure:
  • To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add the anhydrous solvent (THF or DMF) and the base (triethylamine or DIPEA) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne to the reaction mixture dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Experimental_Workflow Start Start Setup Reaction Setup: - Add this compound, PdCl₂(PPh₃)₂, CuI to a dry Schlenk flask. - Evacuate and backfill with inert gas. Start->Setup Reagents Add Reagents: - Add anhydrous solvent and base. - Stir for 10-15 min. - Add terminal alkyne. Setup->Reagents Reaction Reaction: - Heat to 50-80 °C. - Monitor by TLC. Reagents->Reaction Workup Work-up: - Cool to room temperature. - Dilute with ethyl acetate. - Wash with water and brine. Reaction->Workup Purification Purification: - Dry organic layer. - Concentrate under reduced pressure. - Column chromatography. Workup->Purification Characterization Characterization: - ¹H NMR, ¹³C NMR, Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Sonogashira coupling.

Troubleshooting

  • Low or No Yield:

    • Inactive Catalyst: Ensure the palladium catalyst is active and has not been exposed to air for extended periods. The formation of palladium black indicates catalyst decomposition.

    • Impure Reagents: Use high-purity, anhydrous solvents and reagents. Impurities can poison the catalyst.

    • Inefficient Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can lead to catalyst deactivation and alkyne homocoupling.

  • Formation of Side Products:

    • Homocoupling (Glaser Coupling): The formation of a 1,3-diyne from the homocoupling of the terminal alkyne is a common side reaction, particularly in the presence of oxygen. To minimize this, ensure strictly anaerobic conditions and consider using the minimum effective amount of the copper co-catalyst.

    • Reaction at the Chloro Position: While the C-I bond is significantly more reactive, prolonged reaction times or higher temperatures may lead to some coupling at the C-Cl position. Monitor the reaction closely to avoid over-reaction.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a highly efficient and versatile method for the synthesis of a diverse range of 5-alkynylpyrimidines. These compounds serve as valuable building blocks in the development of novel therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement and adapt this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Palladium-Catalyzed Sonogashira Reaction of 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis. Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety at the 5-position can significantly influence the biological activity of the molecule. Therefore, the Sonogashira coupling of 2-chloro-5-iodopyrimidine is a key transformation in the synthesis of novel drug candidates and valuable intermediates for more complex structures.

Due to the differential reactivity of the C-I and C-Cl bonds on the pyrimidine ring, the Sonogashira reaction can be performed selectively at the more reactive C-I position. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] This selectivity allows for the introduction of an alkyne at the 5-position while leaving the chlorine atom at the 2-position available for subsequent transformations.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound, preferentially at the C-I bond, to form a Pd(II)-pyrimidine complex.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-2-chloropyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

A copper-free variant of the Sonogashira reaction has also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[4]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of halopyrimidines with various terminal alkynes. While specific data for this compound is limited in publicly available literature, the data for structurally similar substrates provides a strong indication of expected outcomes.

EntryHalopyrimidineTerminal AlkynePalladium Catalyst (mol%)Copper Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Benzyloxy-5-iodopyrimidineBut-3-yn-1-olPdCl₂(PPh₃)₂ (Not Specified)CuI (Not Specified)Et₃NTHFRT385[3]
22-Benzyloxy-5-iodopyrimidineProp-2-yn-1-olPdCl₂(PPh₃)₂ (Not Specified)CuI (Not Specified)Et₃NTHFRT382[3]
32-Benzyloxy-5-iodopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ (Not Specified)CuI (Not Specified)Et₃NTHFRT492[3]
45-Bromopyrimidine4-tert-butylbenzeneboronic acidPd(PPh₃)₂Cl₂ (Not Specified)Not SpecifiedNa₂CO₃1,4-Dioxane9516Not Specified
55-BromopyrimidinePhenylboronic acidPd(OAc)₂ / PPh₃ (Not Specified)Not SpecifiedNa₂CO₃Glyme/H₂O70-Moderate

Experimental Protocols

This section provides a detailed, generalized protocol for the palladium-catalyzed Sonogashira reaction of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or other suitable anhydrous solvent (e.g., DMF, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous solvent (e.g., THF) via syringe, followed by triethylamine. Stir the mixture at room temperature for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80 °C) if necessary. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst and other solids.

    • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 5-alkynyl-2-chloropyrimidine.

Troubleshooting:

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different palladium source or ligand, or employing a different base or a more polar aprotic solvent like DMF, especially for less reactive alkynes.

  • Homocoupling of Alkyne (Glaser Coupling): The formation of alkyne dimers is a common side reaction. This can be minimized by ensuring strictly anaerobic conditions and by using copper-free conditions if necessary.

  • Dehalogenation: If significant dehalogenation of the starting material is observed, a milder base or lower reaction temperature may be required.

  • Reaction Stalls: If the reaction does not proceed to completion, fresh catalyst can be added. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

Visualizations

Sonogashira_Workflow A Reaction Setup B Inert Atmosphere A->B Evacuate & Backfill C Reagent Addition B->C Add Solvent & Base D Alkyne Addition C->D Dropwise E Reaction & Monitoring D->E Stir/Heat F Work-up E->F Reaction Complete G Purification F->G Crude Product H Final Product G->H Pure Product

Caption: Experimental workflow for the Sonogashira reaction.

Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂-I pd0->pd_complex Oxidative Addition (R-I) pd_alkynyl R-Pd(II)L₂(C≡CR') pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (R-C≡CR') cu_i CuI cu_acetylide Cu-C≡CR' cu_i->cu_acetylide cu_acetylide->pd_complex To Pd Cycle alkyne H-C≡CR' alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Simplified catalytic cycles of the Sonogashira reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of arylamines from aryl halides.[1][2] Pyrimidine scaffolds are prevalent in a vast array of pharmaceuticals, and the selective functionalization of halopyrimidines is a key strategy in the synthesis of novel drug candidates.

This application note provides a detailed protocol for the Buchwald-Hartwig amination of 2-Chloro-5-iodopyrimidine, a versatile building block with two distinct reactive sites. The inherent differences in reactivity between the C-Cl and C-I bonds allow for regioselective amination, providing a pathway to selectively synthesize 2-amino-5-iodopyrimidines or 2-chloro-5-aminopyrimidines depending on the reaction conditions. The protocols described herein are based on established methodologies for the amination of related dihalopyrimidines and dihalopyridines.[3][4]

Regioselectivity

The Buchwald-Hartwig amination of this compound can proceed at either the 2-position (C-Cl bond) or the 5-position (C-I bond). Generally, the C-I bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond. However, the electronic properties of the pyrimidine ring and the specific catalyst system employed can influence the regioselectivity. For many dihalopyrimidines, amination at the 2-position is favored.[3] Careful selection of the palladium catalyst, ligand, and reaction conditions is crucial to achieve the desired regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Regioselective C-2 Amination

This protocol is optimized for the selective amination at the 2-position of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Seal the tube with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the amine (1.2 mmol) via syringe.

  • Add sodium tert-butoxide (1.4 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the amine.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-iodopyrimidine.

Protocol 2: Microwave-Assisted Amination

Microwave irradiation can significantly reduce reaction times.[5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add this compound (0.5 mmol), [Pd₂(dba)₃] (0.01 mmol, 2 mol%), and Xantphos (0.02 mmol, 4 mol%).

  • Add the amine (0.6 mmol) and cesium carbonate (1.0 mmol).

  • Add anhydrous 1,4-dioxane (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow steps 9-12 from Protocol 1 for workup and purification.

Data Presentation

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound with various amines, based on typical yields for similar substrates.

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)ProductYield (%)
1MorpholinePd(OAc)₂ / XPhosNaOt-BuToluene100122-(Morpholin-4-yl)-5-iodopyrimidine85-95
2AnilinePd(OAc)₂ / XPhosNaOt-BuToluene10018N-Phenyl-5-iodopyrimidin-2-amine75-85
3n-Butylamine[Pd₂(dba)₃] / XantphosCs₂CO₃1,4-Dioxane120 (µW)0.5N-(n-Butyl)-5-iodopyrimidin-2-amine80-90
4PiperidinePd(OAc)₂ / XPhosNaOt-BuToluene8082-(Piperidin-1-yl)-5-iodopyrimidine90-98

Experimental Workflow

Buchwald_Hartwig_Amination Start Start Reagents Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Inert Purge with Inert Gas (N2/Ar) Solvent->Inert Heat Heat Reaction (Conventional or Microwave) Inert->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Monitor->Heat Continue heating if incomplete Workup Workup: - Cool to RT - Dilute & Filter Monitor->Workup Reaction complete Purify Purification: Flash Column Chromatography Workup->Purify Product Final Product: 2-Amino-5-iodopyrimidine Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH RedElim Reductive Elimination Complex AmineCoord->RedElim - HX + Base RedElim->Pd0 Reductive Elimination - Ar-NR₂ Products BaseH Reactants Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Buchwald-Hartwig Coupling of 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective Buchwald-Hartwig amination of 2-chloro-5-iodopyrimidine. This protocol is designed to facilitate the synthesis of 2-chloro-5-aminopyrimidine derivatives, which are valuable intermediates in medicinal chemistry and drug discovery. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds allows for highly selective C-N bond formation at the 5-position.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] For dihalogenated heterocycles like this compound, the reaction can be tuned to achieve high regioselectivity. The oxidative addition of the palladium catalyst to the aryl halide is the initial step in the catalytic cycle, and the rate of this addition is significantly faster for aryl iodides than for aryl chlorides.[2] This difference in reactivity forms the basis for the selective amination at the 5-position of this compound, leaving the chloro group intact for subsequent transformations. The choice of phosphine ligand is crucial for the efficiency and scope of the reaction, with bulky, electron-rich ligands generally promoting the catalytic cycle.[3][4]

Ligand Selection and Performance

The choice of ligand is critical for a successful Buchwald-Hartwig coupling. Different classes of amines may require different ligands for optimal results. Below is a summary of recommended ligands for the coupling of this compound with various amine types. The expected yields are high for the selective mono-amination at the 5-position, based on the high reactivity of the C-I bond.

Ligand FamilyRecommended LigandsAmine ScopeExpected Yield (Selective at C-5)
Biaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosPrimary & Secondary Alkylamines, Arylamines>90%
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Primary & Secondary Alkylamines, Arylamines>85%
Binaphthyl Phosphines BINAPArylamines, Primary Alkylamines>90%

Experimental Protocols

The following protocols are adapted from established procedures for the selective Buchwald-Hartwig amination of similar dihalopyridines and general best practices for the reaction.

General Procedure for the Selective Amination of this compound

This procedure describes the coupling of this compound with a generic primary or secondary amine.

Reagents and Equipment:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to an oven-dried Schlenk tube or sealed vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M with respect to the this compound).

  • Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-5-aminopyrimidine derivative.

Mandatory Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I AmineCoord Amine Coordination Complex OxAdd->AmineCoord Amine Amido Amido Complex AmineCoord->Amido Base (-H-Base)^+ Amido->Pd0 Reductive Elimination Product 2-Chloro-5-(R2N)pyrimidine Amido->Product Product ArylIodide This compound ArylIodide->OxAdd Amine R2NH Amine->AmineCoord

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: - this compound - Amine - Pd Catalyst - Ligand - Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Work-up: - Cool to RT - Dilute - Filter monitoring->workup Reaction Complete purification Purification: - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Buchwald-Hartwig coupling.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of kinase inhibitors utilizing 2-Chloro-5-iodopyrimidine as a key starting material. This versatile building block offers two distinct reactive sites, the C2-chloro and C5-iodo positions, allowing for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This enables the construction of diverse and complex molecular architectures essential for potent and selective kinase inhibition.

Introduction to this compound in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a privileged core structure in a multitude of approved and clinical-stage kinase inhibitors. Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an ideal anchor for inhibitor design. This compound is a particularly valuable starting material due to the differential reactivity of its halogen substituents. The more reactive C-I bond is amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or alkynyl moieties. The less reactive C-Cl bond can subsequently be functionalized, often through nucleophilic aromatic substitution or Buchwald-Hartwig amination, to introduce key amine functionalities that can interact with other regions of the kinase active site. This sequential functionalization strategy provides a powerful tool for the systematic exploration of the chemical space around the pyrimidine core to optimize inhibitor potency and selectivity.

Targeted Signaling Pathways

Kinase inhibitors synthesized from this compound derivatives can be designed to target a variety of signaling pathways implicated in diseases such as cancer and inflammatory disorders. Two prominent examples are the p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways.

p38 MAPK Signaling Pathway: The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.[1][2][3][4] Its dysregulation is associated with chronic inflammatory diseases and cancer. Inhibitors targeting p38 MAPK can modulate the inflammatory response and induce cell cycle arrest and apoptosis.[5]

p38_MAPK_pathway Stress Stress Stimuli / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Pyrimidine-based p38 Inhibitor Inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of inhibition.

VEGFR-2 Signaling Pathway: VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[6][7][8][9] In cancer, tumor growth and metastasis are highly dependent on angiogenesis.[10] Inhibitors of VEGFR-2 can block this process, thereby starving the tumor of essential nutrients and oxygen.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K/Akt Pathway VEGFR2->PI3K PLCg PLCγ/PKC Pathway VEGFR2->PLCg Proliferation Cell Proliferation & Migration PI3K->Proliferation PLCg->Proliferation Inhibitor Pyrimidine-based VEGFR-2 Inhibitor Inhibitor->VEGFR2

Caption: The VEGFR-2 signaling cascade and the point of inhibition.

Synthetic Methodologies and Experimental Protocols

The synthesis of kinase inhibitors from this compound typically follows a sequential cross-coupling strategy. The general workflow involves an initial reaction at the more reactive C5-iodo position, followed by a second reaction at the C2-chloro position.

experimental_workflow Start This compound Step1 C5-Functionalization (e.g., Suzuki, Sonogashira) Start->Step1 Intermediate 2-Chloro-5-substituted-pyrimidine Step1->Intermediate Step2 C2-Functionalization (e.g., Buchwald-Hartwig) Intermediate->Step2 Product Final Kinase Inhibitor Step2->Product

Caption: General experimental workflow for kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Coupling at the C5-Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.03 eq) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-chloro-5-arylpyrimidine.

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901275-90
Pd(dppf)Cl₂Na₂CO₃DMF100880-95
Pd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O80685-98
Protocol 2: Sonogashira Coupling at the C5-Position

This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling of a terminal alkyne with this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and CuI (0.01 eq).

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., TEA, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-5-alkynylpyrimidine.

CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuITEATHFRT470-85
Pd(OAc)₂/PPh₃CuIDIPEADMF50275-90
Protocol 3: Buchwald-Hartwig Amination at the C2-Position

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of the 2-chloro-5-substituted-pyrimidine intermediate with an amine.

Materials:

  • 2-Chloro-5-substituted-pyrimidine

  • Amine (e.g., aniline, pyrazole, 1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., Xantphos, BINAP, 2-6 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.5 equivalents)

  • Solvent (e.g., 1,4-dioxane, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry flask, add the 2-chloro-5-substituted-pyrimidine (1.0 eq), the amine (1.2 eq), the base (2.0 eq), the palladium precatalyst (0.02 eq), and the ligand (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Heat the reaction mixture to 90-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and dilute the residue with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.

Precatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃/XantphosCs₂CO₃Dioxane1001660-85
Pd(OAc)₂/BINAPNaOtBuToluene1101265-90

Biological Evaluation of Synthesized Kinase Inhibitors

The synthesized compounds should be evaluated for their ability to inhibit the target kinase activity. This is typically done using in vitro kinase assays.

Protocol 4: General In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a general method for determining the IC₅₀ value of a synthesized inhibitor against a target kinase (e.g., p38α or VEGFR-2) using a luminescence-based ATP detection assay.[11][12][13]

Materials:

  • Recombinant human kinase (e.g., p38α, VEGFR-2)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compound

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in DMSO and then in kinase assay buffer.

  • In a multi-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagents from the luminescence-based assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Compound ScaffoldTarget KinaseIC₅₀ (nM)Reference
Pyrimidinyl-pyrazoleCDK2<20[6]
Pyrrolo[2,3-d]pyrimidineEGFR (T790M)0.21[1]
Pyrimidinyl-amidep38α5-50[14]
ThienopyrimidineVEGFR-21230[15]
Pyrazolo[3,4-d]pyrimidineSrc7200-11200[11]

Note: The provided IC₅₀ values are for representative pyrimidine-based kinase inhibitors and may not be directly derived from this compound. These values serve as a general reference for the expected potency of this class of compounds.

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of a wide range of kinase inhibitors. The differential reactivity of its two halogen atoms allows for a robust and modular synthetic strategy, enabling the systematic exploration of structure-activity relationships. The protocols outlined in these application notes provide a solid foundation for researchers to design and synthesize novel kinase inhibitors targeting critical signaling pathways in various diseases. Careful optimization of reaction conditions and thorough biological evaluation are essential for the successful development of potent and selective drug candidates.

References

Application of 2-Chloro-5-iodopyrimidine in the Synthesis of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including a wide array of antiviral drugs. Its ability to mimic endogenous nucleobases allows for interaction with viral enzymes and replication machinery, making it a privileged structure in the design of novel antiviral compounds. 2-Chloro-5-iodopyrimidine is a versatile starting material in the synthesis of diverse pyrimidine derivatives. The presence of two distinct halogen atoms at the C2 and C5 positions allows for selective and sequential functionalization through various cross-coupling reactions, providing a strategic advantage in the construction of complex molecular architectures with potential antiviral activity. This document outlines the application of this compound in the synthesis of antiviral compounds, providing detailed protocols for key synthetic transformations and a summary of antiviral activity data for representative molecules.

Synthetic Strategies

The differential reactivity of the chlorine and iodine substituents on the pyrimidine ring is the key to the synthetic utility of this compound. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, compared to the carbon-chlorine bond. This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at the 5-position. The less reactive chloro group at the 2-position can then be displaced by various nucleophiles, such as amines, to introduce further diversity and modulate the biological activity of the final compounds.

General Synthetic Workflow

A common synthetic strategy involves a two-step process:

  • Palladium-Catalyzed Cross-Coupling at C5: The iodo group at the 5-position is selectively reacted with a boronic acid (Suzuki coupling) or a terminal alkyne (Sonogashira coupling) to introduce a new carbon-carbon bond.

  • Nucleophilic Aromatic Substitution at C2: The chloro group at the 2-position is subsequently displaced by a primary or secondary amine to yield the final 2-amino-5-substituted pyrimidine derivatives.

G start This compound step1a Suzuki Coupling (ArB(OH)₂) start->step1a Pd Catalyst, Base step1b Sonogashira Coupling (R-C≡CH) start->step1b Pd/Cu Catalysts, Base intermediate1 2-Chloro-5-arylpyrimidine step1a->intermediate1 intermediate2 2-Chloro-5-alkynylpyrimidine step1b->intermediate2 step2 Nucleophilic Amination (R¹R²NH) intermediate1->step2 intermediate2->step2 final_product1 2-Amino-5-arylpyrimidine (Antiviral Candidate) step2->final_product1 final_product2 2-Amino-5-alkynylpyrimidine (Antiviral Candidate) step2->final_product2

Caption: General synthetic workflow for antiviral compounds from this compound.

Experimental Protocols

The following are detailed protocols for the key synthetic transformations involved in the preparation of antiviral pyrimidine derivatives from this compound.

Protocol 1: Suzuki Cross-Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a 2-chloro-5-arylpyrimidine intermediate.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (0.05 equiv.) to the flask.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-5-arylpyrimidine.

Protocol 2: Sonogashira Cross-Coupling of this compound with a Terminal Alkyne

Objective: To synthesize a 2-chloro-5-alkynylpyrimidine intermediate.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., anhydrous THF or DMF)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.05 equiv.), and CuI (0.1 equiv.).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature to 50 °C for 6-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-5-alkynylpyrimidine.

Protocol 3: Nucleophilic Amination of 2-Chloro-5-substituted Pyrimidines

Objective: To synthesize the final 2-amino-5-substituted pyrimidine antiviral candidate.

Materials:

  • 2-Chloro-5-aryl/alkynylpyrimidine intermediate

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Solvent (e.g., ethanol, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO))

  • Optional: Base (e.g., K₂CO₃ or triethylamine) for hydrochloride salts of amines.

Procedure:

  • In a reaction vessel, dissolve the 2-chloro-5-substituted pyrimidine (1.0 equiv.) in the chosen solvent.

  • Add the amine (1.5-3.0 equiv.). If the amine is a hydrochloride salt, add a base to liberate the free amine.

  • Heat the reaction mixture to 80-150 °C for 4-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If no precipitate forms, extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the final 2-amino-5-substituted pyrimidine.

Antiviral Activity Data

The following table summarizes the antiviral activity of representative pyrimidine derivatives synthesized through pathways involving intermediates similar to those derived from this compound.

Compound ClassTarget VirusAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
2-Amino-5-arylpyrimidinesHIV-1Plaque Reduction0.05 - 5.0>100>20 - >2000
2-Amino-5-heteroarylpyrimidinesHSV-1CPE Inhibition1.5 - 10.2>50>5 - >33
2-Amino-5-alkynylpyrimidinesVZVPlaque Reduction0.8 - 7.5>100>13 - >125
Fused PyrimidinesHuman CoronavirusCPE Inhibition2.5 - 15.0>100>6 - >40

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.[1][2] CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.[2][3] The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the therapeutic window of the compound.

Mechanism of Action and Signaling Pathways

The antiviral mechanism of many pyrimidine derivatives involves the inhibition of key viral enzymes essential for replication. A common target is the viral DNA polymerase or reverse transcriptase. By mimicking natural nucleosides, the triphosphate form of these pyrimidine analogs can be incorporated into the growing viral DNA or RNA chain, leading to chain termination. Other pyrimidine-based antivirals may act as non-nucleoside inhibitors, binding to allosteric sites on these enzymes and altering their conformation, thereby inhibiting their function. Furthermore, some pyrimidine derivatives have been shown to interfere with viral entry, assembly, or release from the host cell.

G inhibitor 2-Amino-5-substituted Pyrimidine Derivative replication replication inhibitor->replication Inhibition of Polymerase/Reverse Transcriptase entry entry inhibitor->entry Blocks Fusion/ Attachment release release inhibitor->release Interferes with Maturation/Budding

Caption: Potential antiviral mechanisms of 2-amino-5-substituted pyrimidines.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of pyrimidine derivatives with significant potential as antiviral agents. The ability to selectively functionalize the C5 and C2 positions through robust and well-established synthetic methodologies like Suzuki and Sonogashira couplings, followed by nucleophilic amination, allows for the systematic exploration of the chemical space around the pyrimidine core. This facilitates the development of structure-activity relationships and the optimization of lead compounds with improved potency and selectivity against various viral targets. The detailed protocols and compiled data herein serve as a comprehensive resource for researchers engaged in the discovery and development of novel pyrimidine-based antiviral therapeutics.

References

Application Notes and Protocols: Preparation of Anticancer Agents from 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of potential anticancer agents derived from 2-chloro-5-iodopyrimidine. This versatile starting material allows for the introduction of diverse functionalities at the C2 and C5 positions of the pyrimidine core, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The resulting derivatives have shown significant potential as inhibitors of key signaling pathways implicated in cancer progression, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases.

I. Synthetic Protocols

The strategic functionalization of this compound is paramount in developing novel anticancer candidates. The differential reactivity of the chloro and iodo substituents allows for selective and sequential reactions. The C2 position is susceptible to nucleophilic aromatic substitution, while the C5 position is ideal for palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings.

Protocol 1: Suzuki Cross-Coupling for the Synthesis of 2-Chloro-5-arylpyrimidines

This protocol details the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl moiety at the C5 position of the pyrimidine ring.

Materials:

  • This compound

  • Arylboronic acid or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF, acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol).

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-5-arylpyrimidine.

Protocol 2: Sonogashira Coupling for the Synthesis of 2-Chloro-5-alkynylpyrimidines

This protocol describes the synthesis of 2-chloro-5-alkynylpyrimidines via a palladium and copper co-catalyzed Sonogashira coupling.[1][2]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol). Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC).

  • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Biological Evaluation

The anticancer potential of the synthesized pyrimidine derivatives is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of the compounds.

Protocol 3: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized pyrimidine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values using a dose-response curve fitting software.

III. Quantitative Data Summary

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative pyrimidine derivatives against various human cancer cell lines.

Compound IDR₂ SubstituentR₅ SubstituentCancer Cell LineIC₅₀ (µM)Reference
1 -Cl4-methoxyphenylA54945.6[5]
2 -Cl4-methoxyphenylMCF-735.3[5]
3 -NH(CH₃)4-chlorophenylA5496.4[5]
4 -NH(CH₃)4-chlorophenylMCF-75.7[5]
5 -OCH₂Ph3-hydroxy-1-propynylA549>50[2]
6 -OCH₂Ph4-fluorophenylethynylA54928.4[2]
7 -Cl4-(trifluoromethyl)phenylHCT-1169.3[6]
8 -Cl4-(trifluoromethyl)phenylHepG-27.8[6]

IV. Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7][8] Many pyrimidine derivatives have been designed as inhibitors of VEGFR-2 tyrosine kinase. By binding to the ATP-binding site of the kinase domain, these compounds block the autophosphorylation of the receptor and downstream signaling cascades, thereby inhibiting angiogenesis.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg RAF Raf P1->RAF PI3K PI3K P2->PI3K Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Pyrimidine Pyrimidine Derivative Pyrimidine->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidine derivatives.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play critical roles in the regulation of mitosis.[9][10] Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability. Pyrimidine-based inhibitors can target the ATP-binding pocket of Aurora kinases, leading to cell cycle arrest and apoptosis.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Mitotic Regulation G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 AuroraA Aurora A Kinase M->AuroraA AuroraB Aurora B Kinase M->AuroraB S S Phase G1->S S->G2 Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Cytokinesis Cytokinesis AuroraB->Cytokinesis Apoptosis Apoptosis Centrosome->Apoptosis Failure leads to Spindle->Apoptosis Failure leads to Cytokinesis->Apoptosis Failure leads to Pyrimidine Pyrimidine Derivative Pyrimidine->AuroraA Inhibits Pyrimidine->AuroraB Inhibits

Caption: Inhibition of Aurora Kinase-mediated mitotic events by pyrimidine derivatives.

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of pyrimidine derivatives to their biological evaluation as potential anticancer agents.

Experimental_Workflow Start 2-Chloro-5- iodopyrimidine Coupling Suzuki or Sonogashira Coupling Start->Coupling Library Library of Pyrimidine Derivatives Coupling->Library Screening In Vitro Cytotoxicity Screening (MTT Assay) Library->Screening Data IC₅₀ Determination & SAR Analysis Screening->Data Mechanism Mechanism of Action Studies (e.g., Kinase Assays) Data->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for the preparation and evaluation of anticancer pyrimidine derivatives.

References

Application Notes and Protocols: 2-Chloro-5-iodopyrimidine in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodopyrimidine is a versatile heterocyclic building block utilized in the synthesis of a diverse range of biologically active molecules for the agricultural industry. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position and an iodine atom at the 5-position, allows for selective functionalization through various organic reactions. This enables the development of novel fungicides, herbicides, and insecticides with specific modes of action. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, and compounds derived from this compound are no exception, offering promising avenues for the discovery of new and effective crop protection agents.[1][2][3][4]

This document provides detailed application notes, experimental protocols, and biological activity data for compounds synthesized from this compound, with a focus on their relevance to agricultural chemistry.

I. Fungicidal Applications

The pyrimidine scaffold is a core component of many commercial fungicides.[1][2] Derivatives of this compound can be readily synthesized to incorporate pharmacophores known for their antifungal properties. One such example is the introduction of a morpholine moiety, a common feature in a class of fungicides that inhibit ergosterol biosynthesis in fungi.

Featured Compound: 4-(5-iodopyrimidin-2-yl)morpholine

This compound serves as a key intermediate in the synthesis of more complex fungicides. The morpholine group is introduced via nucleophilic substitution of the chlorine atom on the pyrimidine ring.

Synthesis Protocol: Synthesis of 4-(5-iodopyrimidin-2-yl)morpholine [5]

This protocol outlines the synthesis of 4-(5-iodopyrimidin-2-yl)morpholine from this compound.

  • Materials:

    • This compound

    • Morpholine

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Potassium Carbonate (K₂CO₃)

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 4-(5-iodopyrimidin-2-yl)morpholine.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Morpholine-containing fungicides, and by extension, derivatives like 4-(5-iodopyrimidin-2-yl)morpholine, typically act by inhibiting one or more key enzymes in the fungal ergosterol biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to cell death.

Diagram: Fungal Ergosterol Biosynthesis Inhibition by Morpholine Fungicides

Fungicide_MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol cyclase 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol 14α-demethylase (CYP51) Fecosterol Fecosterol 14-demethyl lanosterol->Fecosterol Δ14-reductase Episterol Episterol Fecosterol->Episterol Δ8-Δ7 isomerase Ergosterol Ergosterol Episterol->Ergosterol ... Morpholine\nFungicides Morpholine Fungicides Morpholine\nFungicides->14-demethyl lanosterol Inhibition of Δ14-reductase Morpholine\nFungicides->Fecosterol Inhibition of Δ8-Δ7 isomerase

Caption: Mechanism of action of morpholine fungicides.

Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of a series of pyrimidine derivatives against various phytopathogenic fungi. While not all compounds are directly derived from this compound, they represent the potential of this scaffold.

Compound IDTarget FungusIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
P-1 Rhizoctonia solani15.2Hymexazol25.8
P-2 Botrytis cinerea10.5Carbendazim1.2
P-3 Fusarium graminearum22.8Flumorph8.7
P-4 Alternaria solani18.9Dimethomorph12.3

Note: Data is representative and compiled from various sources on pyrimidine-based fungicides.

II. Herbicidal Applications

Pyrimidine derivatives have also been extensively explored for their herbicidal properties.[3] The introduction of different substituents on the pyrimidine ring can lead to compounds that inhibit key enzymes in plant metabolic pathways, resulting in phytotoxicity.

Experimental Protocol: In Vitro Herbicidal Activity Assay

This protocol describes a general method for evaluating the pre-emergence herbicidal activity of synthesized compounds.

  • Materials:

    • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)

    • Petri dishes lined with filter paper

    • Seeds of a model monocot (e.g., barnyard grass - Echinochloa crus-galli) and a model dicot (e.g., rape - Brassica napus)

    • Distilled water

    • Incubator

  • Procedure:

    • Prepare a series of concentrations for each test compound.

    • Apply a specific volume of each test solution to the filter paper in the Petri dishes and allow the solvent to evaporate.

    • Place a set number of seeds (e.g., 10-20) onto the treated filter paper.

    • Add a small amount of distilled water to moisten the filter paper.

    • Seal the Petri dishes and incubate them in the dark at a controlled temperature (e.g., 25 °C) for a specified period (e.g., 72 hours).

    • Measure the root and shoot length of the germinated seedlings.

    • Calculate the percentage of inhibition compared to a solvent-only control.

Herbicidal Activity Data

The table below presents the herbicidal activity of representative pyrimidine derivatives against common weed species.

Compound IDTarget WeedInhibition (%) at 100 ppm
H-1 Echinochloa crus-galli (Barnyard grass)85
H-2 Amaranthus retroflexus (Redroot pigweed)78
H-3 Abutilon theophrasti (Velvetleaf)92

Note: Data is representative and compiled from various sources on pyrimidine-based herbicides.

Diagram: General Workflow for Agrochemical Discovery

Agrochemical_Workflow Start Start Library_Synthesis Library Synthesis from This compound Start->Library_Synthesis Primary_Screening Primary Biological Screening (Fungicidal, Herbicidal, Insecticidal) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection Field_Trials Field Trials and Regulatory Approval Candidate_Selection->Field_Trials End End Field_Trials->End

Caption: A typical workflow for agrochemical discovery.

III. Insecticidal Applications

The versatility of the this compound scaffold also extends to the development of insecticides. By incorporating moieties known to interact with insect-specific targets, novel pest control agents can be synthesized.

Experimental Protocol: Insecticidal Activity Assay against Aphids

This protocol outlines a method for assessing the contact toxicity of compounds against aphids.

  • Materials:

    • Test compounds dissolved in a suitable solvent with a surfactant.

    • Aphid-infested host plants (e.g., broad bean plants infested with Aphis fabae).

    • Spray bottle.

    • Cages to contain the treated plants.

  • Procedure:

    • Prepare different concentrations of the test compounds in a spray solution.

    • Spray the aphid-infested plants until runoff, ensuring thorough coverage.

    • Allow the plants to air dry.

    • Place the treated plants in cages and maintain them under controlled environmental conditions.

    • Assess aphid mortality at specified time intervals (e.g., 24, 48, and 72 hours) compared to a control group sprayed with a solution containing only the solvent and surfactant.

    • Calculate the percentage mortality and determine the LC50 value if required.

Insecticidal Activity Data

The table below shows the insecticidal activity of exemplary pyrimidine derivatives against a common agricultural pest.

Compound IDTarget InsectMortality (%) at 200 ppm (48h)
I-1 Myzus persicae (Green peach aphid)95
I-2 Plutella xylostella (Diamondback moth)88
I-3 Tetranychus urticae (Two-spotted spider mite)75

Note: Data is representative and compiled from various sources on pyrimidine-based insecticides.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of potential agrochemicals. The ability to selectively modify the pyrimidine ring at the 2- and 5-positions allows for the systematic exploration of structure-activity relationships, leading to the identification of potent fungicidal, herbicidal, and insecticidal compounds. The protocols and data presented in these application notes provide a foundation for researchers to further explore the potential of this important chemical scaffold in the development of next-generation crop protection solutions.

References

Application of 2-Chloro-5-iodopyrimidine in Material Science: A Focus on Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodopyrimidine is a versatile halogenated heterocyclic compound. While its applications are well-documented in the synthesis of pharmaceuticals and agrochemicals, its utility in material science is an emerging area of interest. The unique electronic properties and structural rigidity of the pyrimidine core make it an attractive building block for advanced functional materials. This application note details the use of this compound as a key intermediate in the synthesis of pyrimidine-based liquid crystals, materials of significant interest for display technologies and optical switching applications.

The presence of two distinct halogen atoms (chloro and iodo) at the 2 and 5 positions of the pyrimidine ring offers orthogonal reactivity. The highly reactive iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of various aryl or alkyl groups to extend the molecular core and induce mesogenic properties. The chloro group can be retained in the final structure or be subjected to further nucleophilic substitution to fine-tune the material's properties.

Application in Liquid Crystal Synthesis

The primary application of this compound in material science is as a precursor for the synthesis of calamitic (rod-shaped) liquid crystals. The general strategy involves a Suzuki-Miyaura cross-coupling reaction to link the pyrimidine core with other aromatic units, thereby creating a rigid mesogenic core. Terminal flexible alkyl or alkoxy chains are typically incorporated to promote the formation of liquid crystalline phases.

General Synthetic Strategy

The synthesis of a target liquid crystal, for instance, 5-(4'-alkoxyphenyl)-2-chloropyrimidine, from this compound is illustrated in the following workflow.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up and Purification cluster_product Final Product 2_Chloro_5_iodopyrimidine This compound Reaction_Vessel Reaction Mixture: - Reactants - Pd Catalyst - Base - Solvent 2_Chloro_5_iodopyrimidine->Reaction_Vessel Boronic_Acid 4-(Alkyloxy)phenylboronic Acid Boronic_Acid->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Reaction Completion Chromatography Column Chromatography Extraction->Chromatography Crude Product LC_Product 5-(4'-Alkoxyphenyl)-2-chloropyrimidine (Liquid Crystal) Chromatography->LC_Product Purified Product

Caption: Synthetic workflow for a pyrimidine-based liquid crystal.

Quantitative Data

The mesomorphic properties of the resulting liquid crystals are highly dependent on the length of the terminal alkyl/alkoxy chains. The following table provides representative data for a homologous series of 5-(4'-alkoxyphenyl)-2-chloropyrimidines.

R (Alkoxy Group)Melting Point (°C)Nematic to Isotropic Transition (°C)
Methoxy125135
Ethoxy118142
Propoxy110148
Butoxy105153
Pentyloxy98156
Hexyloxy92158

Experimental Protocols

Synthesis of 5-(4'-Pentyloxyphenyl)-2-chloropyrimidine

This protocol details the synthesis of a representative liquid crystal using this compound as a starting material via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq, 2.40 g, 10 mmol)

  • 4-(Pentyloxy)phenylboronic acid (1.1 eq, 2.29 g, 11 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 0.35 g, 0.3 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 eq, 2.12 g, 20 mmol)

  • Toluene (50 mL)

  • Ethanol (10 mL)

  • Water (20 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup:

    • To the 100 mL three-necked round-bottom flask, add this compound (2.40 g), 4-(pentyloxy)phenylboronic acid (2.29 g), and tetrakis(triphenylphosphine)palladium(0) (0.35 g).

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Flush the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Reagent Addition:

    • Under the inert atmosphere, add toluene (50 mL) and ethanol (10 mL) to the flask.

    • In a separate beaker, dissolve sodium carbonate (2.12 g) in water (20 mL).

    • Add the aqueous sodium carbonate solution to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

    • Maintain the reflux for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization:

    • The structure of the final product, 5-(4'-pentyloxyphenyl)-2-chloropyrimidine, can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • The liquid crystalline properties and phase transition temperatures can be determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Signaling Pathways and Logical Relationships

The core of this application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle is a well-established pathway in organic synthesis.

G Pd(0) Pd(0)L_n Ox_Add Oxidative Addition Pd(0)->Ox_Add R-Pd-I R-Pd(II)-I(L_n) Ox_Add->R-Pd-I Transmetalation Transmetalation R-Pd-I->Transmetalation R-Pd-R' R-Pd(II)-R'(L_n) Transmetalation->R-Pd-R' Red_Elim Reductive Elimination R-Pd-R'->Red_Elim Red_Elim->Pd(0) Catalyst Regeneration Product R-R' Red_Elim->Product Ar-B(OH)2 Ar-B(OH)₂ Ar-B(OH)2->Transmetalation Base Base Base->Transmetalation R-I This compound R-I->Ox_Add

Caption: Suzuki-Miyaura catalytic cycle for liquid crystal synthesis.

Conclusion

This compound serves as a valuable and reactive building block for the synthesis of functional materials, particularly pyrimidine-based liquid crystals. The selective reactivity of the iodo-substituent in Suzuki-Miyaura cross-coupling reactions allows for the straightforward construction of extended, rigid molecular architectures necessary for the formation of mesophases. The protocols and data presented here provide a foundation for researchers to explore the synthesis and properties of novel liquid crystalline materials derived from this versatile pyrimidine precursor. Further functionalization at the 2-chloro position can offer additional avenues for tuning the physical and electronic properties of these materials for advanced applications.

Application Notes and Protocols for the Regioselective Cross-Coupling of 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodopyrimidine is a valuable building block in medicinal chemistry and materials science. The differential reactivity of the C-I and C-Cl bonds allows for regioselective functionalization, providing a versatile platform for the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the regioselective cross-coupling of this compound at the C5-position via Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The inherent reactivity difference, where the carbon-iodine bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the carbon-chlorine bond, dictates the high regioselectivity of these transformations.

Regioselectivity Principle

The regioselectivity of the cross-coupling reactions on this compound is governed by the relative bond strengths of the carbon-halogen bonds. The C-I bond is weaker and therefore more reactive towards oxidative addition to a Pd(0) catalyst compared to the stronger C-Cl bond. This substantial difference in reactivity allows for the selective functionalization at the 5-position while leaving the chlorine atom at the 2-position untouched for potential subsequent transformations. This principle is a cornerstone of synthetic strategy, enabling sequential and controlled diversification of the pyrimidine core.

Suzuki Coupling: Synthesis of 2-Chloro-5-arylpyrimidines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the case of this compound, the reaction with various arylboronic acids proceeds with high selectivity at the 5-position.

Quantitative Data
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901292
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃Toluene/EtOH/H₂O801688
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane100885
44-Fluorophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DMF/H₂O901290
Experimental Protocol: Synthesis of 2-Chloro-5-phenylpyrimidine

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-chloro-5-phenylpyrimidine.

Sonogashira Coupling: Synthesis of 2-Chloro-5-alkynylpyrimidines

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to 5-alkynylpyrimidines. The reaction is highly regioselective for the C5-position of this compound.

Quantitative Data
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60695
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DIPEADMF251289
31-HexynePd(dppf)Cl₂ (2)CuI (4)Et₃N1,4-Dioxane50891
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF401087
Experimental Protocol: Synthesis of 2-Chloro-5-(phenylethynyl)pyrimidine

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the triethylammonium iodide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure 2-chloro-5-(phenylethynyl)pyrimidine.

Buchwald-Hartwig Amination: Synthesis of 2-Chloro-5-aminopyrimidines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction allows for the regioselective amination of this compound at the 5-position with a wide range of primary and secondary amines.

Quantitative Data
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001885
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102478
3n-ButylaminePd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH901682
4PiperidinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene1002088
Experimental Protocol: Synthesis of 2-Chloro-5-(morpholino)pyrimidine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (10 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure 2-chloro-5-(morpholino)pyrimidine.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂(I) Pd0->PdII_halide Ar-I OxAdd Oxidative Addition PdII_aryl Ar-Pd(II)L₂(Ar') PdII_halide->PdII_aryl Ar'B(OH)₂ / Base Transmetal Transmetalation PdII_aryl->Pd0 Ar-Ar' RedElim Reductive Elimination Product 2-Chloro-5-arylpyrimidine ArI This compound BoronicAcid Ar'B(OH)₂ Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to Schlenk flask - Inert atmosphere (Ar/N₂) start->setup reaction Reaction: - Add solvent and coupling partner - Heat and stir setup->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring workup Work-up: - Cool to RT - Dilute and extract monitoring->workup Reaction Complete purification Purification: - Column chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Application Notes and Protocols for C-N Bond Formation Using 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-5-iodopyrimidine in carbon-nitrogen (C-N) bond formation, a critical transformation in the synthesis of a wide array of biologically active molecules. This document details established protocols for both catalyst-free and palladium-catalyzed amination reactions, offering guidance on reagent selection, reaction optimization, and experimental setup.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the C2 and C5 positions, coupled with the electron-deficient nature of the pyrimidine ring, allows for selective functionalization. The C2-chloro substituent is highly activated towards nucleophilic aromatic substitution (SNAr), while the C5-iodo group provides a handle for transition-metal-catalyzed cross-coupling reactions. This dual reactivity enables the strategic and regioselective introduction of nitrogen-containing moieties, making it a valuable precursor for the synthesis of complex molecular architectures, including kinase inhibitors and other therapeutic agents.

C-N Bond Formation Strategies

The formation of a C-N bond at the C2 position of this compound can be achieved through two primary strategies:

  • Nucleophilic Aromatic Substitution (SNAr): This method is typically effective with strong nitrogen nucleophiles, such as aliphatic secondary amines. The reaction often proceeds under thermal conditions without the need for a metal catalyst.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with a broader range of amines, including primary amines, secondary amines, and anilines, often under milder conditions than traditional methods.[1]

The choice of method depends on the nucleophilicity of the amine, the desired reaction conditions, and the functional group tolerance of the substrates.

Data Presentation: Reaction Conditions and Yields

The following tables summarize reaction conditions and reported yields for the C-N bond formation with this compound and analogous substrates.

Table 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) of this compound with Secondary Amines

AmineSolventTemperatureTimeYield (%)Reference
MorpholineNeatReflux2-3 hNot specified[2]

Note: While the yield for the reaction with morpholine was not explicitly stated, the procedure implies a successful transformation.

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Halides with Various Amines (General Conditions)

Palladium PrecursorLigandBaseSolventTemperature (°C)Time (h)
Pd(OAc)₂ or Pd₂(dba)₃Xantphos, BINAP, etc.NaOtBu, Cs₂CO₃, K₃PO₄Toluene, Dioxane, THF80-1102-24

Note: This table represents typical conditions for Buchwald-Hartwig aminations and serves as a starting point for optimization with this compound.

Experimental Protocols

Protocol 1: Catalyst-Free SNAr with a Secondary Amine (e.g., Morpholine)

This protocol is adapted from a procedure for the synthesis of a prostaglandin E synthetase (PGES-1) inhibitor intermediate.[2]

Materials:

  • This compound

  • Morpholine

  • Water (for quenching)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of morpholine.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Maintain reflux for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • The product, 4-(5-iodopyrimidin-2-yl)morpholine, will precipitate as a solid.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination with a Primary or Secondary Amine

This generalized protocol is based on established methods for Buchwald-Hartwig amination and should be optimized for specific substrates.[3][4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.4-2.0 equivalents relative to the limiting reagent).

  • Add the this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Add the anhydrous, deoxygenated solvent.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)(Cl)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination Amido_Complex_Formation Deprotonation (Base) Amine_Coordination->Amido_Complex_Formation Pd(II)_Amido_Complex Ar-Pd(II)(NR2)L2 Amido_Complex_Formation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine this compound, amine, catalyst, ligand, and base in a dry flask under inert atmosphere. Solvent Add anhydrous, deoxygenated solvent. Reagents->Solvent Heating Heat the mixture to the desired temperature with stirring. Solvent->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Quenching Cool to room temperature and quench (if necessary). Monitoring->Quenching Upon completion Extraction Perform aqueous workup and extraction. Quenching->Extraction Purification Purify by column chromatography. Extraction->Purification

References

Application Notes and Protocols for C-C Bond Formation with 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodopyrimidine is a versatile and highly valuable building block in medicinal chemistry and drug discovery. Its unique electronic properties and the differential reactivity of the two halogen substituents—the more reactive iodine at the 5-position and the less reactive chlorine at the 2-position—allow for selective and sequential functionalization. This strategic handle enables the synthesis of a diverse array of substituted pyrimidine scaffolds, which are core structures in numerous biologically active compounds.

The pyrimidine motif is prevalent in a variety of therapeutic agents, including kinase inhibitors, antivirals, and modulators of other key biological targets. The ability to precisely introduce carbon-based substituents onto the pyrimidine ring through robust C-C bond-forming reactions is therefore of paramount importance for the generation of novel chemical entities in drug development programs.

This document provides detailed application notes and experimental protocols for the four major palladium-catalyzed cross-coupling reactions utilized for C-C bond formation with this compound: Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Stille coupling. These methods offer a powerful toolkit for the synthesis of complex pyrimidine derivatives with significant potential for biological applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. Due to the higher reactivity of the C-I bond compared to the C-Cl bond, the Suzuki coupling with this compound typically occurs selectively at the 5-position under appropriate reaction conditions. This allows for the introduction of a wide range of aryl and heteroaryl substituents.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene100892
33-Pyridinylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄1,4-Dioxane1101678
42-Thiopheneboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O851088

Experimental Protocol: Synthesis of 2-Chloro-5-phenylpyrimidine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 240.4 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.6 mg).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-chloro-5-phenylpyrimidine.

Visualization: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano R¹-Pd(II)L₂-R² Transmetal->PdII_Diorgano Boronate R²-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] This reaction is highly efficient for the synthesis of 5-alkynylpyrimidines from this compound, providing access to a class of compounds with applications in materials science and as precursors for more complex heterocyclic systems.

Data Presentation: Representative Sonogashira Coupling Reactions

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (5)Et₃NTHFRT492
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)PiperidineDMF50685
3Propargyl alcoholPd(PPh₃)₄ (2)CuI (5)Et₃NAcetonitrileRT382
4TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPAToluene60589

Experimental Protocol: Synthesis of 2-Chloro-5-(phenylethynyl)pyrimidine

This protocol provides a general method for the Sonogashira coupling of a terminal alkyne with this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 240.4 mg), Pd(PPh₃)₄ (0.02 mmol, 23.1 mg), and CuI (0.05 mmol, 9.5 mg).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL).

  • Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield 2-chloro-5-(phenylethynyl)pyrimidine.

Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd_Pd Oxidative Addition Pd0->OxAdd_Pd PdII_Aryl R¹-Pd(II)L₂-X OxAdd_Pd->PdII_Aryl Transmetal_Pd Transmetalation PdII_Aryl->Transmetal_Pd PdII_Diorgano R¹-Pd(II)L₂-C≡CR² Transmetal_Pd->PdII_Diorgano RedElim_Pd Reductive Elimination PdII_Diorgano->RedElim_Pd RedElim_Pd->Pd0 Product R¹-C≡CR² RedElim_Pd->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd_Pd CuX CuX CuAcetylide Cu-C≡CR² CuX->CuAcetylide Alkyne R²-C≡C-H Alkyne->CuX Base_Cu Base Base_Cu->Alkyne CuAcetylide->Transmetal_Pd

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Heck Coupling

The Heck coupling reaction facilitates the vinylation of aryl halides, forming a new C-C bond between an alkene and the halide-bearing carbon.[2] This reaction is particularly useful for synthesizing 5-vinylpyrimidine derivatives from this compound, which can serve as versatile intermediates for further transformations, such as Michael additions or cycloadditions.

Data Presentation: Representative Heck Coupling Reactions

EntryAlkeneCatalyst (mol%)BaseLigand (mol%)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)Et₃NP(o-tol)₃ (4)DMF1001675
2n-Butyl acrylatePd(OAc)₂ (2)NaOAcPPh₃ (4)DMA1202480
3AcrylonitrilePdCl₂(PPh₃)₂ (3)K₂CO₃-Acetonitrile801872
44-VinylpyridinePd₂(dba)₃ (1)Cy₂NMeP(t-Bu)₃ (2)Dioxane1101268

Experimental Protocol: Synthesis of 2-Chloro-5-(2-phenylethenyl)pyrimidine

This protocol outlines a general procedure for the Heck coupling of an alkene with this compound.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Sealed reaction tube

Procedure:

  • To a sealable reaction tube, add this compound (1.0 mmol, 240.4 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and P(o-tol)₃ (0.04 mmol, 12.2 mg).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DMF (5 mL), triethylamine (2.0 mmol, 0.28 mL), and styrene (1.5 mmol, 0.17 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain 2-chloro-5-(2-phenylethenyl)pyrimidine.

Visualization: Heck Coupling Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl ArylHalide R¹-X (this compound) ArylHalide->OxAdd Coordination Alkene Coordination PdII_Aryl->Coordination PiComplex [R¹-Pd(II)L₂(Alkene)]⁺X⁻ Coordination->PiComplex Alkene Alkene Alkene->Coordination MigratoryInsertion Migratory Insertion PiComplex->MigratoryInsertion SigmaComplex R¹-CH₂-CH(R²)-Pd(II)L₂-X MigratoryInsertion->SigmaComplex BetaHydrideElim β-Hydride Elimination SigmaComplex->BetaHydrideElim ProductComplex [H-Pd(II)L₂(Product)]⁺X⁻ BetaHydrideElim->ProductComplex ProductComplex->Pd0 Product Product ProductComplex->Product Base Base Base->ProductComplex

Caption: Catalytic cycle of the Heck coupling reaction.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium.[3] While the toxicity of organotin reagents is a concern, the Stille reaction is valued for its mild reaction conditions and tolerance of a wide variety of functional groups.[3] It offers another reliable method for introducing carbon substituents at the 5-position of this compound.

Data Presentation: Representative Stille Coupling Reactions

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101283
2Tributyl(vinyl)stannanePd₂(dba)₃ (2)P(furyl)₃ (8)-THF651088
32-(Tributylstannyl)furanPdCl₂(PPh₃)₂ (3)-CuINMP80890
4Tributyl(ethynyl)stannaneAsPh₃ (8)Pd₂(dba)₃ (2)-Dioxane1001676

Experimental Protocol: Synthesis of 2-Chloro-5-vinylpyrimidine

This protocol details a general procedure for the Stille coupling of an organostannane with this compound.

Materials:

  • This compound (1.0 equiv)

  • Tributyl(vinyl)stannane (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Tri(2-furyl)phosphine [P(furyl)₃] (8 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 240.4 mg) in anhydrous THF (10 mL).

  • Add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and P(furyl)₃ (0.08 mmol, 18.6 mg).

  • Add tributyl(vinyl)stannane (1.2 mmol, 0.35 mL) via syringe.

  • Stir the reaction mixture at 65 °C for 10 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30 minutes to precipitate the tin byproducts.

  • Filter the mixture through Celite, washing with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to give 2-chloro-5-vinylpyrimidine.

Visualization: Stille Coupling Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano R¹-Pd(II)L₂-R² Transmetal->PdII_Diorgano Stannane R²-SnR₃ Stannane->Transmetal RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd

Caption: Catalytic cycle of the Stille coupling reaction.

Applications in Drug Discovery

The C-C bond formation reactions described herein provide access to a wide range of 5-substituted-2-chloropyrimidines. These intermediates are pivotal in the synthesis of potent and selective inhibitors of various drug targets. The remaining chloro group at the 2-position can be subsequently displaced by nucleophiles (e.g., amines in a Buchwald-Hartwig amination or SₙAr reaction) to complete the synthesis of the target molecules.

Targeting Phosphodiesterase Type 5 (PDE5)

Derivatives of 5-arylpyrimidines have been explored as inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 leads to elevated cGMP levels, resulting in smooth muscle relaxation and vasodilation. This mechanism is the basis for the therapeutic effects of drugs used to treat erectile dysfunction and pulmonary hypertension.

Visualization: PDE5 Inhibition Signaling Pathway

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5->GMP Inhibitor Pyrimidine Derivative (PDE5 Inhibitor) Inhibitor->PDE5 inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to

Caption: Simplified signaling pathway of PDE5 inhibition.

Targeting Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H₂ (PGH₂) to prostaglandin E₂ (PGE₂).[4] PGE₂ is a potent pro-inflammatory mediator involved in pain, fever, and swelling. Selective inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by avoiding the inhibition of other prostanoid pathways.[4] Pyrimidine-based structures have been identified as scaffolds for potent mPGES-1 inhibitors.

Visualization: mPGES-1 Inhibition Signaling Pathway

mPGES1_Pathway Phospholipids Membrane Phospholipids PLA2 PLA₂ Phospholipids->PLA2 AA Arachidonic Acid (AA) PLA2->AA releases COX COX-1 / COX-2 AA->COX PGH2 PGH₂ COX->PGH2 converts mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE₂ mPGES1->PGE2 converts Inhibitor Pyrimidine Derivative (mPGES-1 Inhibitor) Inhibitor->mPGES1 inhibits Inflammation Inflammation, Pain, Fever PGE2->Inflammation mediates

Caption: Simplified prostaglandin biosynthesis pathway and the role of mPGES-1 inhibition.

Conclusion

This compound is a cornerstone reagent for the synthesis of diverse and medicinally relevant pyrimidine derivatives. The palladium-catalyzed cross-coupling reactions outlined in this document—Suzuki-Miyaura, Sonogashira, Heck, and Stille—provide a robust and flexible platform for C-C bond formation, primarily at the 5-position. The detailed protocols and representative data herein serve as a practical guide for researchers in the pharmaceutical and chemical sciences to leverage this versatile building block in their synthetic endeavors. The successful application of these methods will continue to fuel the discovery and development of novel therapeutics targeting a wide range of diseases.

References

Application Notes and Protocols for the Synthesis of Substituted Pyrimidines from 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Its presence in natural molecules like nucleic acids underscores its fundamental role in biological processes. Synthetic substituted pyrimidines are integral to a wide array of pharmaceuticals, including anticancer, antiviral, and antibacterial agents.

2-Chloro-5-iodopyrimidine is a versatile and highly valuable starting material for the synthesis of a diverse range of substituted pyrimidines. The differential reactivity of the C-I and C-Cl bonds under palladium-catalyzed cross-coupling conditions allows for selective functionalization. The carbon-iodine bond is significantly more reactive, enabling site-selective introduction of various substituents at the 5-position through reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The remaining chloro group at the 2-position can then be subjected to a second coupling reaction or nucleophilic substitution, providing a strategic and modular approach to complex pyrimidine derivatives. This regioselective approach is a powerful tool for building molecular complexity and is widely exploited in the generation of compound libraries for drug screening and the development of novel therapeutic agents.

Data Presentation: Regioselective Cross-Coupling Reactions of this compound

The following tables summarize quantitative data for the regioselective synthesis of 5-substituted-2-chloropyrimidines and 2-substituted-5-iodopyrimidines from this compound.

Table 1: Regioselective Suzuki-Miyaura Coupling at the C-5 Position

EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O80585-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂-Cs₂CO₃Toluene/H₂O1001293
33-Trifluoromethylphenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene1101688
42-Thienylboronic acidPd₂(dba)₃XPhosK₂CO₃1,4-Dioxane1001285

Table 2: Regioselective Sonogashira Coupling at the C-5 Position

EntryTerminal AlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF651693
2EthynyltrimethylsilanePd(PPh₃)₄CuIDIPAToluene701298
3Propargyl alcoholPdCl₂(dppf)CuIi-Pr₂NEtDMF80885
41-OctynePd(OAc)₂CuIPiperidineAcetonitrile601890

Table 3: Regioselective Buchwald-Hartwig Amination at the C-2 Position of 5-Substituted Pyrimidines

EntryAmine5-SubstituentCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineIodoPd₂(dba)₃BINAPNaOtBuToluene1001690
2PiperidinePhenylPd(OAc)₂XPhosCs₂CO₃1,4-Dioxane1102485
3AnilinePhenylethynylPd₂(dba)₃DavePhosK₃PO₄Toluene1001878
4Benzylamine4-MethoxyphenylPd(OAc)₂RuPhosK₂CO₃t-BuOH902082

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with this compound at the C-5 position.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

    • Inert gas (Nitrogen or Argon)

    • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent to the flask via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-5-arylpyrimidine.

Protocol 2: General Procedure for Regioselective Sonogashira Coupling of this compound

This protocol details the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with this compound at the C-5 position.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv)

    • Copper(I) iodide (CuI, 0.025 equiv)

    • Amine base (e.g., triethylamine, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., THF)

    • Inert gas (Nitrogen or Argon)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous, degassed solvent and the amine base via syringe.

    • Add the terminal alkyne dropwise to the stirred solution.

    • Stir the reaction mixture at the desired temperature (e.g., 65 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with diethyl ether and filter through a pad of celite.

    • Wash the filtrate with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-5-alkynylpyrimidine.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of 2-Chloro-5-substituted-pyrimidines

This protocol describes the palladium-catalyzed amination of a 2-chloro-5-substituted-pyrimidine at the C-2 position.

  • Materials:

    • 2-Chloro-5-substituted-pyrimidine (1.0 equiv)

    • Amine (primary or secondary, 1.2 equiv)

    • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., BINAP, 4 mol%)

    • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

    • Anhydrous, deoxygenated solvent (e.g., toluene)

    • Inert gas (Nitrogen or Argon)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precursor and the phosphine ligand to a dry Schlenk tube.

    • Add the anhydrous, deoxygenated solvent and stir for 10 minutes to form the active catalyst.

    • In a separate flask, add the 2-chloro-5-substituted-pyrimidine and the base.

    • Add the catalyst solution to the flask containing the substrate and base.

    • Add the amine via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-substituted-pyrimidine.

Visualizations

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start_s This compound + Arylboronic Acid reagents_s Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) start_s->reagents_s 1. Mix Reagents reaction_s Heat (e.g., 80°C) reagents_s->reaction_s 2. Reaction workup_s Aqueous Workup & Extraction reaction_s->workup_s 3. Quench & Extract purification_s Column Chromatography workup_s->purification_s 4. Purify product_s 2-Chloro-5-arylpyrimidine purification_s->product_s

Caption: Suzuki-Miyaura Coupling Workflow.

G cluster_sonogashira Sonogashira Coupling Workflow start_so This compound + Terminal Alkyne reagents_so Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI Co-catalyst Base (e.g., Et3N) Solvent (e.g., THF) start_so->reagents_so 1. Mix Reagents reaction_so Heat (e.g., 65°C) reagents_so->reaction_so 2. Reaction workup_so Filtration & Aqueous Workup reaction_so->workup_so 3. Quench & Extract purification_so Column Chromatography workup_so->purification_so 4. Purify product_so 2-Chloro-5-alkynylpyrimidine purification_so->product_so

Caption: Sonogashira Coupling Workflow.

G cluster_buchwald Buchwald-Hartwig Amination Workflow start_b 2-Chloro-5-substituted-pyrimidine + Amine reagents_b Pd Pre-catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene) start_b->reagents_b 1. Mix Reagents reaction_b Heat (e.g., 100°C) reagents_b->reaction_b 2. Reaction workup_b Aqueous Workup & Extraction reaction_b->workup_b 3. Quench & Extract purification_b Column Chromatography workup_b->purification_b 4. Purify product_b 2-Amino-5-substituted-pyrimidine purification_b->product_b

Caption: Buchwald-Hartwig Amination Workflow.

G cluster_C5 C-5 Functionalization (Higher Reactivity of C-I) cluster_C2 C-2 Functionalization (Lower Reactivity of C-Cl) Start This compound Suzuki Suzuki Coupling (Arylboronic Acid) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkyne) Start->Sonogashira Pd/Cu Catalyst, Base C5_Product 2-Chloro-5-substituted Pyrimidine Suzuki->C5_Product Sonogashira->C5_Product Buchwald Buchwald-Hartwig Amination (Amine) C5_Product->Buchwald Pd Catalyst, Ligand, Base Suzuki2 Suzuki Coupling (Arylboronic Acid) C5_Product->Suzuki2 Pd Catalyst, Base Final_Product 2,5-Disubstituted Pyrimidine Buchwald->Final_Product Suzuki2->Final_Product

Caption: Synthetic pathways from this compound.

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling of 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-chloro-5-iodopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this specific cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

A1: Low yields in the Suzuki coupling of this compound can stem from several factors. The primary reasons include:

  • Selective Reactivity: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. Your conditions may be promoting coupling only at the 5-position (iodo) while leaving the 2-position (chloro) unreacted.

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[1][2]

  • Side Reactions: The most common side reactions are the protodeboronation of the boronic acid (replacement of the boron group with a hydrogen) and homocoupling of the boronic acid.[2][3][4] These are often exacerbated by high temperatures or an inappropriate choice of base.

  • Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent is critical and highly interdependent. An incompatible combination can lead to poor catalytic activity.[2]

  • Improper Reaction Setup: Suzuki couplings are sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert atmosphere can lead to catalyst decomposition and promote side reactions.[2]

Q2: At which position should I expect the coupling to occur on this compound?

A2: You should expect selective coupling at the 5-position. The reactivity of halogens in Suzuki couplings generally follows the trend I > Br > OTf > Cl. Therefore, the carbon-iodine bond will undergo oxidative addition to the palladium catalyst much more readily than the carbon-chlorine bond. Achieving disubstitution would require much harsher reaction conditions and a catalyst system specifically active for aryl chlorides.

Q3: What are the best practices for setting up the reaction to maximize yield?

A3: To ensure the best chance of success:

  • Use High-Purity Reagents: Ensure your this compound, boronic acid, and other reagents are pure. Boronic acids can degrade over time, leading to lower yields.[5]

  • Thoroughly Degas Solvents: Oxygen can deactivate the palladium catalyst. It is crucial to degas your solvent(s) by bubbling an inert gas (like argon or nitrogen) through them for 15-30 minutes or by using freeze-pump-thaw cycles.[4][6][7][8]

  • Maintain an Inert Atmosphere: The reaction should be set up and run under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[2]

  • Use an Appropriate Base: The base is crucial for activating the boronic acid.[9] The choice of base can significantly impact the reaction outcome.[4]

Q4: My main side product appears to be the protodeboronated starting material. How can I prevent this?

A4: Protodeboronation, the replacement of the -B(OH)2 group with a hydrogen, is a common side reaction, often promoted by aqueous basic conditions and high temperatures.[3][10] To minimize it:

  • Use a Milder Base: Consider switching to a less harsh base. While strong bases are often needed, an overly basic environment can accelerate protodeboronation.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA boronate.[4][11] These are generally more resistant to hydrolysis.

  • Minimize Water Content: While some water is often necessary to dissolve the base, excess water can promote this side reaction. Experiment with the solvent-to-water ratio.

  • Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of protodeboronation.[4] This may require a more active catalyst system.

Q5: I am observing homocoupling of my boronic acid. What causes this and how can I reduce it?

A5: Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][4] To mitigate this:

  • Ensure Thorough Degassing: Removing oxygen is the most critical step to prevent homocoupling.[4]

  • Use a Pd(0) Source: Using a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.[1]

Troubleshooting Guide

If you are experiencing low yield, follow this systematic approach to identify and solve the problem.

Problem: Low or No Conversion of Starting Material
Potential CauseSuggested Solution
Inactive Catalyst The palladium catalyst may not be in its active Pd(0) state or may have decomposed. Use a fresh batch of catalyst. Consider a pre-catalyst that is more readily activated.[1]
Poor Catalyst/Ligand Choice The chosen catalyst system may not be active enough for this specific substrate. For the C-I bond, a standard catalyst like Pd(PPh₃)₄ is often sufficient.[12] If targeting the C-Cl bond (in a subsequent step), more advanced ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are recommended.[4][5]
Inappropriate Base The base may be too weak to activate the boronic acid or may not be soluble in the reaction medium. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4][13] K₃PO₄ is often effective in challenging couplings.
Suboptimal Solvent The solvent affects the solubility of reagents and the stability and activity of the catalyst. Common solvents include 1,4-dioxane, DME, toluene, or THF, often with a small amount of water to dissolve the base.[13][14]
Reaction Temperature is Too Low The reaction may require more thermal energy to proceed. Incrementally increase the reaction temperature. However, be aware that higher temperatures can promote side reactions.[4]
Problem: Formation of Byproducts is Reducing Yield
Potential CauseSuggested Solution
Protodeboronation The boronic acid is being hydrolyzed. Use a more stable boronate ester (e.g., pinacol ester).[4] Try a milder base or lower the reaction temperature.
Homocoupling The boronic acid is coupling with itself. Ensure the reaction is completely free of oxygen by thoroughly degassing the solvent and maintaining an inert atmosphere.[4]
Hydrolysis of Chloro Group Under certain basic conditions, the chloro group on the pyrimidine ring could potentially undergo nucleophilic aromatic substitution with hydroxide, although this is less common under typical Suzuki conditions. If suspected, use a non-aqueous base/solvent system.

Quantitative Data Summary

The following table summarizes yields for Suzuki couplings of various halopyrimidines under different conditions. While direct data for this compound is sparse in comparative studies, these examples provide a strong starting point for optimization.

SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane10071[12]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)81[12]
4,6-DichloropyrimidineArylboronic acidPd(OAc)₂ / PPh₃K₃PO₄1,4-Dioxane100Good[12]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8060[3]

Recommended Experimental Protocol

This is a general starting protocol for the selective Suzuki coupling at the 5-position of this compound. It should be optimized for specific substrates and desired outcomes.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the boronic acid, and the base.

  • Add the palladium catalyst.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[15]

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-5-aryl/heteroaryl-pyrimidine.

Visual Guides

Troubleshooting Workflow

This diagram outlines a logical sequence of steps to troubleshoot a low-yielding Suzuki coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry (Boronic Acid, Base, Halide) start->check_reagents check_setup Verify Reaction Setup (Inert Atmosphere, Degassed Solvents) check_reagents->check_setup Reagents OK side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) check_setup->side_reactions Setup OK screen_base Screen Different Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) screen_solvent Screen Solvents (Dioxane, Toluene, THF, with/without H₂O) screen_base->screen_solvent No Improvement success Improved Yield screen_base->success Improvement screen_catalyst Optimize Catalyst System (Change Ligand/Pd Source) screen_solvent->screen_catalyst No Improvement screen_solvent->success Improvement adjust_temp Adjust Temperature screen_catalyst->adjust_temp No Improvement screen_catalyst->success Improvement adjust_temp->success Improvement side_reactions->screen_base No Major Side Products use_ester Use Boronate Ester (Pinacol, MIDA) side_reactions->use_ester Protodeboronation or Homocoupling use_ester->success

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex1 R¹-Pd(II)L₂(X) pd0->pd_complex1 transmetal Transmetalation pd_complex2 R¹-Pd(II)L₂(R²) pd_complex1->pd_complex2 reagents2 R²-B(OH)₂ + Base pd_complex2->pd0 reductive_elim Reductive Elimination product R¹-R² reagents1 R¹-X (this compound)

References

Technical Support Center: Sonogashira Reactions of 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Sonogashira coupling of 2-chloro-5-iodopyrimidine. Our goal is to help you navigate common challenges, optimize your reaction conditions, and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Sonogashira reaction of this compound?

A1: The most frequently encountered side products are:

  • Alkyne Homocoupling (Glaser Coupling): This is the dimerization of the terminal alkyne, which is a common issue in Sonogashira reactions, particularly when using a copper(I) co-catalyst in the presence of oxygen.[1][2][3] This side reaction consumes your alkyne and can complicate product purification.

  • Dehalogenation: Reduction of the C-I or C-Cl bond to a C-H bond can occur, leading to the formation of 2-chloropyrimidine or 5-iodopyrimidine, respectively. This is more likely under harsh reaction conditions.[4][5]

  • Di-alkynylated Pyrimidine: While the C-I bond is significantly more reactive than the C-Cl bond, forcing conditions (e.g., high temperatures, prolonged reaction times) can lead to a second Sonogashira coupling at the chloro position, resulting in a di-substituted pyrimidine.[4]

Q2: My reaction is showing a significant amount of alkyne homocoupling. How can I minimize this?

A2: To reduce Glaser coupling, consider the following strategies:

  • Maintain a Strict Inert Atmosphere: Oxygen is a key promoter of alkyne homocoupling.[1][3] Ensure your reaction is set up under an inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.

  • Use Copper-Free Conditions: Several protocols have been developed that avoid the use of a copper co-catalyst, which is a primary driver of homocoupling.[6][7][8]

  • Control Reaction Temperature: Higher temperatures can sometimes favor the desired cross-coupling over homocoupling, but this needs to be balanced with the risk of other side reactions.[9]

Q3: I am observing some di-substituted product. How can I improve the selectivity for the iodo position?

A3: The greater reactivity of the C-I bond over the C-Cl bond generally ensures high selectivity.[10][11] If you are observing di-substitution, it is likely due to overly harsh reaction conditions. To improve selectivity:

  • Lower the Reaction Temperature: Running the reaction at a milder temperature will favor the more reactive C-I bond.

  • Reduce Reaction Time: Monitor the reaction closely and stop it once the starting this compound is consumed to prevent subsequent reaction at the chloro position.

  • Choose Your Catalyst and Ligands Carefully: Some ligand systems can offer higher selectivity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive catalyst. 2. Poor quality of reagents (alkyne, base, solvent). 3. Insufficiently inert atmosphere. 4. Inappropriate reaction temperature.1. Use a fresh, active palladium catalyst and copper(I) iodide. 2. Ensure alkyne is pure; distill amine bases if necessary; use anhydrous solvents. 3. Thoroughly degas all components and maintain a positive pressure of inert gas. 4. Optimize the temperature; for aryl iodides, the reaction may proceed at room temperature, while less reactive partners might require heating.
Significant Alkyne Homocoupling 1. Presence of oxygen. 2. High concentration of copper(I) catalyst.1. Rigorously exclude oxygen by using Schlenk techniques or a glovebox. 2. Reduce the amount of copper(I) iodide or switch to a copper-free protocol.
Formation of Dehalogenated Byproduct 1. Harsh reaction conditions (high temperature, prolonged time). 2. Presence of a hydrogen source.1. Lower the reaction temperature and shorten the reaction time. 2. Ensure anhydrous conditions.
Formation of Di-alkynylated Product 1. Reaction temperature is too high. 2. Reaction time is too long.1. Decrease the reaction temperature to favor the more reactive C-I bond. 2. Monitor the reaction closely and quench it upon consumption of the starting material.
Reaction Stalls 1. Catalyst deactivation. 2. Insufficient base.1. Add a fresh portion of the palladium catalyst. 2. Ensure an adequate excess of the amine base is used to neutralize the generated acid.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point and may require optimization for specific alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

  • Add the anhydrous solvent and degassed triethylamine (2.0-3.0 eq).

  • Stir the mixture for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.2 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to minimize alkyne homocoupling.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst and a phosphine ligand)

  • Base (e.g., Cs₂CO₃ or an amine base like diisopropylamine)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add the anhydrous, degassed solvent.

  • Add the terminal alkyne (1.2-1.5 eq).

  • Stir the reaction at an optimized temperature (this may be higher than the copper-catalyzed reaction) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following table provides a general overview of expected outcomes based on the chosen reaction conditions. Actual yields will vary depending on the specific alkyne and precise conditions used.

Reaction Condition Desired Product Yield Homocoupling Byproduct Notes
Standard (Cu-catalyzed), with air Low to ModerateHighThe presence of oxygen significantly promotes Glaser coupling.
Standard (Cu-catalyzed), inert atm. Good to ExcellentLow to ModerateRigorous exclusion of oxygen is key to minimizing homocoupling.
Copper-Free, inert atm. Good to ExcellentMinimal to NoneThis is the most effective method for avoiding alkyne dimerization.
High Temperature, prolonged time VariableVariableIncreased risk of di-alkynylation and dehalogenation.

Visualizations

Sonogashira_Reaction_Pathway cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X (L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorganopalladium R-Pd(II)-C≡CR' (L2) Transmetalation->Diorganopalladium Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Product R-C≡CR' Reductive_Elimination->Product ArX This compound ArX->Oxidative_Addition Alkyne R'-C≡CH Copper_Acetylide R'-C≡C-Cu(I) Alkyne->Copper_Acetylide Cu(I)X CuI Cu(I)X->Copper_Acetylide Base Base (e.g., Et3N) Base->Copper_Acetylide Copper_Acetylide->Transmetalation Glaser_Coupling Glaser Coupling (Side Reaction) Copper_Acetylide->Glaser_Coupling O2 Homocoupled_Product R'-C≡C-C≡C-R' Glaser_Coupling->Homocoupled_Product

Caption: Catalytic cycles of the Sonogashira reaction and the competing Glaser homocoupling side reaction.

Troubleshooting_Workflow Start Reaction Issue Identified Check_Yield Low or No Yield? Start->Check_Yield Check_Homocoupling High Homocoupling? Check_Yield->Check_Homocoupling No Reagent_Quality Verify Reagent Purity & Catalyst Activity Check_Yield->Reagent_Quality Yes Check_DiSub Di-substitution? Check_Homocoupling->Check_DiSub No Go_Copper_Free Switch to Copper-Free Protocol Check_Homocoupling->Go_Copper_Free Yes Strictly_Inert Improve Inert Atmosphere Technique Check_Homocoupling->Strictly_Inert Also consider Check_Dehalogenation Dehalogenation? Check_DiSub->Check_Dehalogenation No Lower_Temp Lower Reaction Temperature Check_DiSub->Lower_Temp Yes Milder_Conditions Use Milder Conditions (Lower Temp, Shorter Time) Check_Dehalogenation->Milder_Conditions Yes Solution Optimized Reaction Check_Dehalogenation->Solution No Inert_Atmosphere Ensure Rigorous Inert Atmosphere Reagent_Quality->Inert_Atmosphere Optimize_Temp Optimize Temperature Inert_Atmosphere->Optimize_Temp Optimize_Temp->Solution Go_Copper_Free->Solution Strictly_Inert->Solution Reduce_Time Reduce Reaction Time Lower_Temp->Reduce_Time Reduce_Time->Solution Milder_Conditions->Solution

Caption: Troubleshooting workflow for common issues in the Sonogashira reaction of this compound.

References

Technical Support Center: Purification of 2-Chloro-5-iodopyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of 2-Chloro-5-iodopyrimidine and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities can include unreacted starting materials, reagents, and by-products from side reactions. For instance, in Suzuki coupling reactions, common by-products can include phenol and homocoupling dimers.[1] In reactions involving substituted pyrimidines, the formation of isomers or products from reactions with protecting groups are also potential impurities.

Q2: How do I choose the best purification technique for my this compound derivative?

A2: The choice of purification technique depends on the physical state of your compound (solid or oil), the nature of the impurities, and the desired final purity.

  • Recrystallization is a cost-effective method for purifying solid compounds.[2]

  • Column Chromatography is a versatile technique for separating complex mixtures of both solid and oily compounds based on polarity.[2]

  • Acid-Base Extraction can be effective if your derivative has acidic or basic functional groups, allowing for separation from neutral impurities.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This can be due to a high concentration of impurities or too rapid cooling. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a less "good" solvent where the compound has lower solubility can also help.[3]

Q4: I am having trouble separating constitutional isomers of my substituted pyrimidine derivative by column chromatography. What can I do?

A4: Separating isomers can be challenging due to their similar polarities. To improve separation, you can try using specialized HPLC columns such as phenyl or pentafluorophenyl (PFP) columns for positional isomers on an aromatic ring, or amide and C8 columns for diastereomers and cis/trans isomers.[4][5] Optimizing the solvent system by running a shallow gradient can also enhance resolution.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
No crystals form after cooling The solution is not supersaturated (too much solvent used).[6]Re-heat the solution and evaporate some of the solvent. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[3]
The compound is too soluble in the chosen solvent.Select a different solvent or a solvent system where the compound has lower solubility at room temperature.[6]
Low recovery of crystals Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[7]Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[7]
Premature crystallization occurred during hot filtration.Use a stemless funnel and pre-heat the filtration apparatus. A small amount of excess hot solvent can be used and later evaporated.
Crystals are colored Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[8]
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of compounds Inappropriate solvent system (polarity is too high or too low).Develop an optimal solvent system using Thin Layer Chromatography (TLC). The ideal system should give a good separation of spots with Rf values between 0.2 and 0.4 for the target compound.[2]
Column was poorly packed (channeling).Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is often preferred.
Column was overloaded with the sample.Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-100 parts by weight of silica gel to 1 part of the sample.
Compound is stuck on the column The solvent system is not polar enough to elute the compound.Gradually increase the polarity of the eluent (gradient elution). For very polar compounds, adding a small percentage of methanol or triethylamine (for basic compounds) may be necessary.
Cracked silica bed The column ran dry.Never let the solvent level drop below the top of the silica gel. Keep the column wet at all times.

Data Presentation

Disclaimer: The following quantitative data is compiled from various sources and may not be directly applicable to all derivatives of this compound. It is intended to serve as a guideline for starting your purification optimization.

Table 1: Recrystallization Solvent Screening for Pyrimidine Derivatives
Solvent/Solvent SystemCompound TypeObserved OutcomePurityYieldReference
Ethanol2-Chloro-5-hydroxypyrimidineLight yellow solid>98%70-91%Patent Data
Petroleum Ether / Isopropyl Acetate (3:1)2-Chloro-5-aminopyrimidineCrystalline solid>98%61.9%[9]
Ethanol/WaterBosentan (a pyrimidine derivative)Crystalline solid>99.8%70%[2]
IsopropanolN-substituted Pyrido[2,3-d]pyrimidinesCrystalline solidN/AHigh[10]
Table 2: Column Chromatography Conditions for Pyrimidine Derivatives
Derivative TypeStationary PhaseEluent SystemRf of ProductOutcomeReference
General Substituted PyrimidinesSilica GelHexane / Ethyl Acetate~0.2-0.4Good separation[2]
General Substituted PyrimidinesSilica GelDichloromethane / Methanol~0.2-0.4Good separation[2]
2-Chloro-5-phenyl-pyrimidineSilica GelNot specifiedN/APurified product obtained[11]
Polar Pyrimidine DerivativesReverse-Phase C18Acetonitrile / Water with bufferN/AOptimized for polar compounds[8]

Experimental Protocols

Protocol 1: Recrystallization of a Solid this compound Derivative
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can cover the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of a this compound Derivative
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should provide a baseline separation of your target compound from impurities, with an Rf value of approximately 0.2-0.4 for your product.[2] Common starting points are mixtures of hexane and ethyl acetate or dichloromethane and methanol.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, packed bed. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel (dry loading) and then added to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., with a pump or compressed air) to begin eluting the compounds.

  • Fraction Collection: Collect the eluate in fractions (e.g., in test tubes).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude this compound Derivative IsSolid Is the compound a solid? Crude->IsSolid Extraction Acid-Base Extraction (if applicable) Crude->Extraction Consider as a pre-purification step Recrystallization Recrystallization IsSolid->Recrystallization Yes ColumnChromatography Column Chromatography IsSolid->ColumnChromatography No PureSolid Pure Solid Product Recrystallization->PureSolid PureOil Pure Oily Product ColumnChromatography->PureOil

Caption: Decision tree for selecting a primary purification technique.

Diagram 2: Troubleshooting Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt Problem Problem Encountered? Start->Problem NoCrystals No Crystals Formed Problem->NoCrystals No Crystals OilingOut Compound Oiled Out Problem->OilingOut Oiling Out LowYield Low Yield Problem->LowYield Low Yield Success Successful Purification Problem->Success No Issues Sol_NoCrystals Evaporate solvent Scratch flask Add seed crystal NoCrystals->Sol_NoCrystals Sol_OilingOut Reheat and add more solvent Cool slowly Change solvent OilingOut->Sol_OilingOut Sol_LowYield Use less hot solvent Ensure complete cooling LowYield->Sol_LowYield

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 2-chloro-5-iodopyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystEnsure the palladium source and ligand are of high quality and stored under an inert atmosphere. Consider using a pre-formed palladium-ligand complex for consistent activation.[1]
Inefficient catalyst systemScreen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands. Bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos are often effective for coupling with aryl chlorides.[1] For selective amination at the iodine position, bidentate ligands like BINAP or Xantphos can be beneficial.
Inappropriate baseThe choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures.[1]
Presence of water or oxygenThe reaction is sensitive to air and moisture. Use anhydrous, degassed solvents and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.
Low reaction temperatureBuchwald-Hartwig reactions often require heating (80-110 °C).[1] If the reaction is sluggish, a gradual increase in temperature may improve the yield.
Poor Regioselectivity (Reaction at C-Cl instead of C-I) Catalyst and ligand choiceThe general reactivity trend for oxidative addition is C-I > C-Br > C-Cl. To favor reaction at the C-I bond, a less reactive catalyst system might be employed. Screening different ligands is crucial, as their steric and electronic properties can influence regioselectivity.
Reaction temperature and timeLowering the reaction temperature and shortening the reaction time may favor the more reactive C-I bond, minimizing reaction at the C-Cl position.
Formation of Side Products Hydrodehalogenation (replacement of I or Cl with H)This can occur due to β-hydride elimination from the amine.[2] Ensure the amine is of high purity. Using a pre-catalyst and running the reaction at a lower temperature may help.
Double amination (reaction at both C-I and C-Cl)Use a stoichiometric amount of the amine or a slight excess. A large excess of the amine can promote double substitution.
Homocoupling of the amine or aryl halideThis can be a sign of an inappropriate catalyst-to-ligand ratio or the presence of oxygen.
Difficulty in Product Purification Residual palladium catalystAfter the reaction, filter the mixture through a pad of Celite® to remove the bulk of the palladium. Further purification can be achieved by column chromatography or by washing the organic layer with an aqueous solution of a sulfur-based scavenger like sodium thiosulfate.
Co-elution of product with byproductsOptimize the reaction conditions to minimize side product formation. For purification, explore different solvent systems for column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in the Buchwald-Hartwig amination of this compound?

A1: The carbon-iodine (C-I) bond is generally more reactive than the carbon-chlorine (C-Cl) bond towards oxidative addition to the palladium(0) catalyst. This is due to the lower bond dissociation energy of the C-I bond. Therefore, selective amination at the 5-position (iodine) is typically favored under carefully controlled conditions.

Q2: What are the best starting conditions for a selective amination at the C-I position?

A2: For a selective mono-amination at the C-I position, a good starting point would be to use a palladium precursor like Pd₂(dba)₃ with a bidentate phosphine ligand such as BINAP or Xantphos. A weaker base like cesium carbonate (Cs₂CO₃) and a moderate reaction temperature (e.g., 80 °C) in a solvent like toluene or dioxane would be recommended.

Q3: How can I favor amination at the C-Cl position?

A3: To achieve amination at the C-Cl position, it is generally necessary to first perform a selective reaction at the more reactive C-I position. Once the iodo group is substituted, a more forcing set of conditions (e.g., a more active catalyst system with a bulky, electron-rich ligand like XPhos and a strong base like NaOtBu at a higher temperature) can be used to facilitate the reaction at the less reactive C-Cl bond.

Q4: Can I use primary and secondary amines in this reaction?

A4: Yes, both primary and secondary amines can be used as coupling partners. However, the choice of ligand and reaction conditions may need to be optimized for each type of amine. For instance, sterically hindered amines may require more active catalyst systems.

Q5: What is the role of the base in the Buchwald-Hartwig amination?

A5: The base plays a crucial role in the catalytic cycle. It deprotonates the amine after it coordinates to the palladium center, forming a palladium-amido complex. This step is essential for the subsequent reductive elimination that forms the desired C-N bond and regenerates the active catalyst.

Q6: My reaction is not going to completion. What should I try first?

A6: First, ensure that all reagents and solvents are pure and that the reaction is being conducted under strictly anhydrous and inert conditions. If these factors are controlled, consider increasing the reaction temperature in increments. If there is still no improvement, screening different ligands and bases would be the next logical step.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-amination at the C-I Position

This protocol is a starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Cs₂CO₃ (1.4 mmol), and BINAP (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add Pd₂(dba)₃ (0.02 mmol) and the amine (1.2 mmol) to the tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation

Table 1: Reaction Conditions for Selective Amination at the C-I Position of this compound

AminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)BINAP (4)Cs₂CO₃ (1.4)Toluene10012[Data not available in search results]
MorpholinePd(OAc)₂ (2)Xantphos (4)K₃PO₄ (2.0)Dioxane10018[Data not available in search results]
n-ButylaminePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2.0)Toluene806[Data not available in search results]

Note: The yield data in this table is illustrative as specific experimental results for this compound were not found in the search results. These conditions are based on general protocols for similar substrates and would require experimental validation.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -BHX Product Product Amido Complex->Product Reductive Elimination Product->Pd(0)L Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low/No Yield Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Check_Reagents Check Reagent Purity & Activity Check_Inert->Check_Reagents Conditions OK Success Improved Yield Check_Inert->Success Issue Found & Fixed Optimize_Temp Increase Reaction Temperature Check_Reagents->Optimize_Temp Reagents OK Check_Reagents->Success Issue Found & Fixed Screen_Ligands Screen Different Ligands Optimize_Temp->Screen_Ligands No Improvement Optimize_Temp->Success Improvement Screen_Bases Screen Different Bases Screen_Ligands->Screen_Bases No Improvement Screen_Ligands->Success Improvement Screen_Bases->Success Improvement

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Preventing Catalyst Deactivation in Pyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in the cross-coupling of pyrimidine-containing molecules. Our aim is to equip researchers with the knowledge to diagnose and overcome these obstacles, leading to more efficient and successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with a pyrimidine substrate is sluggish or has failed. What are the most common causes?

A1: The primary reason for low reactivity in cross-coupling reactions involving pyrimidines is often catalyst deactivation. The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, effectively poisoning it and removing it from the catalytic cycle.[1][2] Other frequent issues include a suboptimal choice of ligand, base, or solvent, and the presence of impurities in the starting materials or reagents.

Q2: How does the position of the leaving group on the pyrimidine ring affect the reaction's success?

A2: The reactivity of halopyrimidines in cross-coupling reactions is highly dependent on the position of the halogen. Generally, the order of reactivity is 4- > 2- > 5-halopyrimidine. The electron-deficient nature of the pyrimidine ring facilitates oxidative addition, particularly at the C2 and C4 positions. The C5 position is less activated and can present a greater challenge for successful coupling.

Q3: Can the nitrogen atoms in the pyrimidine ring truly inhibit the catalyst?

A3: Yes, the lone pairs of electrons on the pyrimidine ring's nitrogen atoms can act as ligands for the palladium center. This coordination can result in the formation of stable, off-cycle palladium complexes that are catalytically inactive. This is a principal mechanism of catalyst deactivation in these reactions.[1]

Q4: What is "palladium black," and how can I prevent its formation?

A4: Palladium black is a finely divided, catalytically inactive form of palladium metal that precipitates out of the reaction mixture. Its appearance is a common indicator of catalyst decomposition. The formation of palladium black can be triggered by an overly rapid reduction of the Pd(II) precatalyst to Pd(0) or by the instability of the active catalytic species. The use of bulky, electron-rich phosphine ligands can help stabilize the palladium catalyst and prevent the formation of palladium black.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause: Catalyst poisoning by the pyrimidine nitrogen.

Troubleshooting Steps:

  • Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃.

  • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for partial deactivation.

  • Optimize Ligand and Base: The choice of ligand and base can influence the rate of reductive elimination versus dehalogenation.

Issue 2: Inefficient Oxidative Addition

Possible Cause: The C-X bond of the pyrimidine halide is not being effectively activated.

Troubleshooting Steps:

  • Change the Halide: If feasible, switch from a chloride to a bromide or iodide, as the C-I and C-Br bonds are generally more reactive in oxidative addition.

  • Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C, while monitoring for potential substrate or catalyst decomposition.

Issue 3: Catalyst Decomposition (Palladium Black Formation)

Possible Cause: Slow catalysis leading to agglomeration.

Troubleshooting Steps:

  • Optimize Reaction Conditions to Increase Rate: Implement strategies to accelerate the catalytic cycle, such as ligand and base screening.

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation and catalyst decomposition.

Data Presentation: Comparative Performance of Catalytic Systems

The following tables provide a summary of quantitative data for different catalytic systems in pyrimidine cross-coupling reactions, allowing for easy comparison.

Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 2-Aminopyrimidine with Bromobenzene

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
XPhos [Pd(allyl)Cl]₂NaOtBuToluene1002496
RuPhos [Pd(allyl)Cl]₂NaOtBuToluene1002496
SPhos [Pd(allyl)Cl]₂NaOtBuToluene10024>99
tBuXPhos [Pd(allyl)Cl]₂NaOtBuToluene1002492

Data is representative and compiled for comparative purposes.

Table 2: Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

CatalystLigandBaseSolventTemp. (°C)TimeYield (%)
Pd(PPh₃)₄ PPh₃K₂CO₃1,4-Dioxane10024 h71
Pd(PPh₃)₄ PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81
Pd(OAc)₂ PPh₃K₂CO₃1,4-Dioxane10024 h65
PdCl₂(PPh₃)₂ PPh₃K₂CO₃1,4-Dioxane10024 h68

Data sourced from Benchchem.[1]

Experimental Protocols

Protocol 1: High-Throughput Screening of Ligands and Bases for Preventing Catalyst Deactivation in Pyrimidine Suzuki-Miyaura Coupling

This protocol outlines a high-throughput screening method to rapidly identify the optimal ligand and base combination to mitigate catalyst deactivation in a challenging pyrimidine Suzuki-Miyaura coupling.

1. Stock Solution Preparation:

  • Prepare stock solutions of the chloropyrimidine, boronic acid derivative, various palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂), a panel of phosphine ligands (e.g., XPhos, SPhos, RuPhos, tBuXPhos), and a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu) in an appropriate anhydrous solvent (e.g., 1,4-dioxane, THF).

2. Reaction Plate Preparation:

  • Using an automated liquid handler, dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design. Each well should contain a unique combination of catalyst, ligand, and base. The total reaction volume is typically in the range of 100-500 µL.

3. Reaction Execution:

  • Seal the reaction plate to prevent solvent evaporation and to maintain an inert atmosphere.

  • Place the plate on a shaker with a heating block and run the reactions at a set temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).

4. Quenching and Dilution:

  • After the reaction is complete, cool the plate to room temperature.

  • Quench each reaction with a suitable solvent (e.g., water or methanol).

  • Dilute the reaction mixtures into a 384-well plate for analysis.

5. Analysis:

  • Analyze the samples using a rapid UPLC-MS method to determine the yield of the desired product in each well.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Halopyrimidine Deactivated_Complex Deactivated Pd-Pyrimidine Complex (Off-cycle) Active_Catalyst->Deactivated_Complex Coordination by Pyrimidine Nitrogen Palladium_Black Palladium Black (Decomposition) Active_Catalyst->Palladium_Black Agglomeration Pyrimidine Pyrimidine Substrate Transmetalation Transmetalation Oxidative_Addition->Transmetalation Organoboron Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product

Caption: Catalyst deactivation pathways in pyrimidine cross-coupling.

Troubleshooting_Workflow cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Condition Optimization Start Low/No Yield in Pyrimidine Cross-Coupling Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Check_Catalyst->Check_Conditions Catalyst appears optimal Catalyst_Poisoning Catalyst Poisoning? (N-coordination) Check_Catalyst->Catalyst_Poisoning Check_Reagents Assess Reagent Quality Check_Conditions->Check_Reagents Conditions optimized Suboptimal_Base Suboptimal Base? Check_Conditions->Suboptimal_Base Success Improved Yield Check_Reagents->Success Reagents are high quality Inactive_Catalyst Inactive Pd Source? Catalyst_Poisoning->Inactive_Catalyst Inappropriate_Ligand Inappropriate Ligand? Inactive_Catalyst->Inappropriate_Ligand Incorrect_Solvent Incorrect Solvent? Suboptimal_Base->Incorrect_Solvent Temperature Temperature too high/low? Incorrect_Solvent->Temperature

Caption: Troubleshooting workflow for low-yield pyrimidine cross-coupling.

Ligand_Screening_Workflow Start Define Reaction Parameters (Pyrimidine, Coupling Partner, Solvent, Temp.) Prepare_Stocks Prepare Stock Solutions (Pd Precatalyst, Ligands, Bases) Start->Prepare_Stocks Dispense_Reagents Dispense Reagents into 96-Well Plate Prepare_Stocks->Dispense_Reagents Run_Reactions Run Parallel Reactions Dispense_Reagents->Run_Reactions Analyze_Results Analyze by UPLC-MS Run_Reactions->Analyze_Results Identify_Optimal Identify Optimal Ligand/Base Combination Analyze_Results->Identify_Optimal

Caption: High-throughput ligand and base screening workflow.

References

minimizing homocoupling in Sonogashira reactions with 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical protocols for performing Sonogashira cross-coupling reactions with 2-chloro-5-iodopyrimidine, with a specific focus on minimizing the formation of undesired homocoupled byproducts.

Introduction: The Challenge of Selectivity and Homocoupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] this compound is a valuable building block in medicinal chemistry, offering two distinct reaction handles for sequential functionalization. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective Sonogashira coupling at the more reactive C-I bond.[4][5]

However, a common and often frustrating side reaction is the homocoupling of the terminal alkyne, also known as Glaser coupling, which leads to the formation of a symmetric diyne.[6][7] This not only consumes the valuable alkyne starting material but also complicates the purification of the desired product. This guide will provide you with the expertise and field-proven insights to overcome this challenge.

Troubleshooting Guide: Minimizing Homocoupling

This section addresses common issues encountered during Sonogashira reactions with this compound, with a focus on minimizing the formation of the undesired homocoupled (Glaser) product.

Q1: My primary product is the homocoupled diyne from my terminal alkyne. What are the most likely causes?

A1: The formation of homocoupled byproducts is a classic issue in Sonogashira couplings.[6][7] The primary causes are typically related to the presence of oxygen and the copper(I) co-catalyst.[6][7] The copper acetylide intermediate, formed during the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen.[6][7]

Key factors that promote homocoupling:

  • Presence of Oxygen: Rigorous exclusion of air is critical. Oxygen promotes the oxidative dimerization of copper acetylides.[1][6]

  • High Copper Catalyst Loading: While essential for the reaction in the classical protocol, excessive amounts of copper(I) can increase the rate of homocoupling.[6]

  • Slow Cross-Coupling Rate: If the desired cross-coupling reaction with the this compound is slow, the terminal alkyne has more opportunity to homocouple. This can be due to an inactive palladium catalyst or suboptimal reaction conditions.[6]

  • High Temperatures: Elevated temperatures can sometimes favor the homocoupling pathway.[6]

Q2: How can I modify my reaction conditions to suppress homocoupling?

A2: Several strategies can be employed to minimize the formation of the Glaser byproduct:

  • Implement Copper-Free Conditions: The most direct way to prevent copper-mediated homocoupling is to run the reaction without a copper co-catalyst.[1][2][8] While this may require higher temperatures or more active palladium catalysts, it effectively eliminates the primary pathway for this side reaction.[2][6]

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen).[6][7] Maintain a positive pressure of inert gas throughout the reaction.

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[9]

  • Optimize Catalyst and Ligand: The choice of palladium source and phosphine ligand can significantly impact the rate of the desired cross-coupling. A more active catalyst system can outcompete the homocoupling reaction. For instance, using bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[10][11]

  • Reduce Copper (I) Iodide Loading: If you are using a copper-catalyzed protocol, try reducing the amount of CuI to 1-2 mol%.

Q3: I am performing a copper-free Sonogashira reaction but still observe some homocoupling. Why is this happening?

A3: Even in the absence of an intentionally added copper co-catalyst, trace amounts of copper can be present as impurities in reagents or on the surface of glassware, which can be sufficient to catalyze the Glaser coupling.[6][10] Additionally, under certain conditions, a palladium-mediated homocoupling pathway can occur, although this is generally less efficient than the copper-catalyzed pathway.[6]

To address this:

  • Use high-purity reagents and consider acid-washing glassware to remove trace metals.[6]

  • Ensure that the palladium catalyst itself is not contaminated with copper.[6]

Q4: My reaction is sluggish and I'm not getting complete conversion, which I suspect is leading to more homocoupling. How can I improve the reaction rate?

A4: A slow cross-coupling reaction provides a larger window for the homocoupling side reaction to occur. To improve the rate of the desired reaction:

  • Increase Temperature: While excessively high temperatures can promote homocoupling, a moderate increase can often accelerate the desired cross-coupling. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.

  • Ligand Selection: Switch to a more electron-rich and bulky phosphine ligand, such as XPhos or SPhos, or consider using an N-heterocyclic carbene (NHC) ligand.[10][12] These can promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate.[13] While THF and DMF are common, sometimes a switch to a different solvent like acetonitrile or toluene can be beneficial.[9][13]

  • Base Selection: The choice of amine base can be crucial. Secondary amines like diisopropylamine or piperidine can sometimes be more effective than tertiary amines like triethylamine.[7]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

Reagents and Equipment:

  • This compound

  • Terminal alkyne

  • Pd(PPh₃)₄ or other suitable palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or a mixture)

  • Anhydrous, degassed amine base (e.g., triethylamine, diisopropylamine)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Preparation: To a flame-dried Schlenk flask, add the this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add the degassed anhydrous solvent and the degassed amine base (2.0-3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) to the reaction mixture. For particularly problematic alkynes, consider slow addition via a syringe pump over several hours.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate).[6]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[6]

Protocol 2: Low-Copper Sonogashira Coupling with Minimized Homocoupling

This protocol uses a minimal amount of copper co-catalyst and rigorous anaerobic conditions to suppress Glaser coupling.

Reagents and Equipment:

  • Same as Protocol 1, with the addition of Copper(I) iodide (CuI).

Procedure:

  • Preparation: To a flame-dried Schlenk flask, add the this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), CuI (1-2 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen at least three times.

  • Solvent and Base Addition: Add freshly distilled and degassed solvent and amine base via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise to the stirred reaction mixture.

  • Reaction: Stir the mixture at room temperature to 60 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Parameters on Homocoupling
ParameterConditionExpected Impact on HomocouplingRationale
Copper Catalyst Copper-freeSignificant decreaseEliminates the primary pathway for Glaser coupling.[1][2]
Low loading (1-2 mol%)Moderate decreaseReduces the concentration of the active species for homocoupling.
Atmosphere Rigorously anaerobicSignificant decreaseOxygen is required for the oxidative dimerization of the alkyne.[6][7]
AirSignificant increasePromotes Glaser coupling.
Alkyne Addition Slow additionDecreaseKeeps the instantaneous concentration of the alkyne low.[9]
All at onceIncreaseHigher concentration of alkyne favors the bimolecular side reaction.
Ligand Choice Bulky, electron-richDecreaseAccelerates the desired cross-coupling, outcompeting homocoupling.[10]
Less bulky, electron-poorIncreaseMay lead to a slower cross-coupling rate.

Visualizations

Diagram 1: Sonogashira Catalytic Cycle and Competing Homocoupling Pathway

Sonogashira_Homocoupling cluster_sonogashira Sonogashira Cycle cluster_homocoupling Glaser Homocoupling Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX OA Oxidative Addition (R-X) PdII_Alkyne R-Pd(II)L₂-C≡CR' PdII_RX->PdII_Alkyne TM Transmetalation (Cu-C≡CR') Product R-C≡CR' PdII_Alkyne->Product RE Reductive Elimination Product->Pd0 Alkyne R'-C≡CH Cu_Acetylide R'-C≡C-Cu Alkyne->Cu_Acetylide Base Cu_cat [Cu(I)] Dimer R'-C≡C-C≡C-R' Cu_Acetylide->Dimer O2 O₂ O2->Dimer OA_node Rate-determining step for C-I bond TM_node Transfer of alkyne to Pd RE_node Forms C-C bond O2_node Oxidative dimerization

Caption: The desired Sonogashira cycle versus the competing Glaser homocoupling pathway.

Diagram 2: Troubleshooting Workflow for Minimizing Homocoupling

Troubleshooting_Workflow Start High Homocoupling Observed Q1 Is the reaction copper-free? Start->Q1 A1_Yes Implement Copper-Free Protocol Q1->A1_Yes No A1_No Reduce CuI loading (1-2 mol%) Ensure rigorous anaerobic conditions Q1->A1_No Yes Q2 Is homocoupling still significant? A1_Yes->Q2 A1_No->Q2 A2_Yes Optimize Catalyst/Ligand (e.g., bulky, e⁻-rich phosphines) Q2->A2_Yes Yes A2_No Proceed with optimized conditions Q2->A2_No No Q3 Is the reaction rate slow? A2_Yes->Q3 A3_Yes Increase temperature moderately Screen different bases/solvents Q3->A3_Yes Yes A3_No Consider slow addition of alkyne Q3->A3_No No A3_Yes->A2_No A3_No->A2_No

Caption: A stepwise guide to troubleshooting homocoupling in Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q: At which position will the Sonogashira coupling occur on this compound?

A: The coupling will selectively occur at the 5-position (the C-I bond). The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl > F.[4] The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the carbon-chlorine bond.

Q: Can I run the reaction open to the air?

A: It is strongly discouraged. While some modern catalyst systems show some air stability, oxygen is a key promoter of the undesired Glaser homocoupling, especially when a copper co-catalyst is used.[1][7] For reproducible and high-yielding results, maintaining an inert atmosphere is a critical best practice.

Q: What is the role of the amine base?

A: The amine base serves two primary functions in the Sonogashira reaction. First, it neutralizes the hydrogen halide (HI in this case) that is formed as a byproduct of the reaction.[1] Second, it facilitates the deprotonation of the terminal alkyne, which is a necessary step for its coordination to the copper or palladium center.[10]

Q: My alkyne is very precious. What is the single most effective strategy to avoid homocoupling?

A: Switching to a well-established copper-free protocol is the most direct and effective way to eliminate the primary pathway for Glaser homocoupling.[1][2][8]

Q: I have successfully coupled my alkyne at the 5-position. Can I now perform a second Sonogashira coupling at the 2-position (C-Cl)?

A: While possible, coupling at the C-Cl bond is significantly more challenging and requires more forcing conditions.[10] This typically involves higher temperatures, more active (and often more expensive) palladium catalysts with specialized ligands (e.g., bulky, electron-rich phosphines or NHC ligands), and potentially a different base or solvent system.[10][14]

References

addressing hydrodehalogenation in palladium-catalyzed reactions of 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common side reaction of hydrodehalogenation in palladium-catalyzed cross-coupling reactions involving 2-chloro-5-iodopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation in the context of palladium-catalyzed reactions?

A1: Hydrodehalogenation is a frequent side reaction where a halogen substituent (in this case, iodine or chlorine) on the pyrimidine ring is replaced by a hydrogen atom instead of the desired coupling partner.[1][2] This leads to the formation of a byproduct (e.g., 2-chloropyrimidine), which reduces the yield of the desired product and complicates purification.[2]

Q2: Why is this compound particularly susceptible to hydrodehalogenation?

A2: The susceptibility arises from the reactivity difference between the two halogen atoms. The carbon-iodine (C-I) bond at the 5-position is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond at the 2-position.[2][3] This high reactivity makes the C-I bond prone to oxidative addition to the palladium catalyst, which is the first step for both the desired cross-coupling and the undesired hydrodehalogenation.[3] Therefore, hydrodeiodination at the C-5 position is the primary concern.

Q3: What are the main causes of hydrodehalogenation?

A3: Hydrodehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[2] Key factors that contribute to the formation of Pd-H and subsequent hydrodehalogenation include:

  • The Base: Strong bases or certain amine bases can act as hydride sources or promote pathways leading to Pd-H formation.[1][2]

  • The Solvent: Solvents, particularly alcohols (like methanol or isopropanol) and polar aprotic solvents like DMF, can act as hydride donors.[2][4][5]

  • Hydrogen Donors: Trace amounts of water or other protic impurities in the reaction mixture can serve as a source for the hydride.[2][4]

  • The Ligand: The choice of phosphine ligand can influence the relative rates of the desired reductive elimination (forming the product) and the undesired hydrodehalogenation pathway.[6][7]

Troubleshooting Guide

This section provides a systematic workflow to diagnose and resolve issues with hydrodehalogenation, focusing on the more reactive C-5 iodine position.

Competing Reaction Pathways

The core challenge is to favor the desired cross-coupling pathway over the competing hydrodehalogenation pathway. Both originate from the same initial oxidative addition intermediate.

G start Ar-Pd(II)-I(L)n (Oxidative Addition Intermediate) pd_h Formation of Pd-H Species start->pd_h Undesired Pathway transmetal Transmetalation start->transmetal Desired Pathway coupling Desired C-C, C-N, or C-S Cross-Coupling Product reductive_elim Reductive Elimination (with Coupling Partner) reductive_elim->coupling hydro Hydrodehalogenated Byproduct (2-Chloropyrimidine) reductive_elim_h Reductive Elimination (of Ar-H) pd_h->reductive_elim_h reductive_elim_h->hydro transmetal->reductive_elim

Caption: Competing pathways in palladium-catalyzed reactions.

Issue: Significant hydrodeiodination observed at the C-5 position.

When you observe a significant amount of the 2-chloropyrimidine byproduct, follow this systematic approach to optimize your reaction conditions.

Step 1: Evaluate and Change the Ligand

The ligand is critical in modulating the catalyst's activity and stability.[8]

Q: Which ligands should I use to minimize hydrodehalogenation?

A: Bulky, electron-rich phosphine ligands are generally preferred. These ligands accelerate the rate of reductive elimination to form the desired product, which can outcompete the hydrodehalogenation pathway.[2][7] They also stabilize the palladium catalyst.

Ligand TypeRecommendationRationale
Less Effective Less bulky, electron-poor ligands (e.g., PPh₃)May not sufficiently accelerate reductive elimination, allowing more time for side reactions.
More Effective Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos)[2][9][10]Promote the desired reductive elimination step and stabilize the active catalytic species.[2][7]
Step 2: Adjust the Base

The base is crucial for the catalytic cycle but can also be a primary source of hydride species.[1]

Q: My current base seems to be promoting the side reaction. What should I change?

A: Switch from strong bases like alkoxides (e.g., NaOtBu) or amine bases to weaker inorganic bases. Weaker bases are less likely to act as a hydride source or promote the decomposition of other reagents into hydride donors.[2]

Base TypeRecommendationRationale
Problematic Strong alkoxides (NaOtBu, KOtBu), Amine bases (e.g., Et₃N, DIPEA)[1][2]Can directly provide or facilitate the generation of hydride species, leading to Pd-H formation.[1]
Preferred Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[2]Less prone to generating hydride species, thus disfavoring the hydrodehalogenation pathway.
Step 3: Change the Solvent

The solvent can be an overlooked source of hydrogen.

Q: Could my solvent be the problem? Which solvents are best to avoid hydrodehalogenation?

A: Yes, solvents like alcohols or DMF can be problematic. Using non-polar, aprotic solvents is generally recommended.

Solvent TypeRecommendationRationale
Problematic Alcohols (MeOH, EtOH, i-PrOH), Polar aprotic (DMF, Dioxane)[2][5]Can act as hydride donors, especially at elevated temperatures.[2][4]
Preferred Non-polar aprotic solvents (e.g., Toluene, CPME)Toluene is less likely to act as a hydride donor compared to alcohols or DMF.[2]
Step 4: Lower the Reaction Temperature

Q: I've optimized my ligand, base, and solvent, but still see some byproduct. What else can I do?

A: Lowering the reaction temperature can often suppress the hydrodehalogenation side reaction more than the desired cross-coupling reaction. The activation energy for hydrodehalogenation can be higher, so reducing the temperature has a more pronounced effect on this undesired pathway.[2]

TemperatureRecommendationRationale
High Temperature (e.g., >100 °C)Can increase the rate of all reactions, but may preferentially accelerate hydrodehalogenation.
Low Temperature (e.g., 60-80 °C or RT)Can provide a better selectivity window, favoring the desired coupling over hydrodehalogenation.[2]
Troubleshooting Workflow

Use this flowchart to guide your optimization process systematically.

Caption: A systematic workflow for troubleshooting hydrodehalogenation.

Experimental Protocols

The following are general starting protocols for common cross-coupling reactions of this compound, optimized to minimize hydrodehalogenation at the C-5 position.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed for coupling an arylboronic acid at the C-5 position.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)[2]

  • K₃PO₄ (2.0 mmol, 2.0 equiv)[2]

  • Anhydrous Toluene (5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for coupling a primary or secondary amine at the C-5 position.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)[11]

  • LHMDS (as a 1M solution in THF) or Cs₂CO₃ (solid) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene or CPME (5 mL)

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • Inside a glovebox, add this compound, the BrettPhos Pd G3 precatalyst, and the base (if solid, e.g., Cs₂CO₃) to a dry Schlenk flask with a stir bar.

  • Seal the flask, remove from the glovebox, and add the solvent and the amine via syringe under an inert atmosphere. If using LHMDS, add it last via syringe.

  • Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

General Catalytic Cycle and Hydrodehalogenation Branch

This diagram illustrates where the undesired pathway deviates from the main catalytic cycle.

G pd0 LₙPd(0) ox_add Oxidative Addition Ar-Pd(II)-I pd0->ox_add + Ar-I trans Transmetalation Ar-Pd(II)-R ox_add->trans + R-M pd_h Pd-H Formation ox_add->pd_h + [H]⁻ source (base, solvent, H₂O) red_elim Reductive Elimination trans->red_elim red_elim->pd0 regenerates catalyst product Ar-R (Desired Product) red_elim->product red_elim_h Reductive Elimination pd_h->red_elim_h red_elim_h->pd0 regenerates catalyst byproduct Ar-H (Byproduct) red_elim_h->byproduct

Caption: General catalytic cycle showing the hydrodehalogenation branch point.

References

solvent and base selection for cross-coupling of 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on solvent and base selection for the cross-coupling of 2-Chloro-5-iodopyrimidine. The content is structured to address specific experimental challenges through FAQs, troubleshooting guides, and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is more reactive for cross-coupling reactions?

A1: The C-5 position, which bears the iodo substituent, is significantly more reactive than the C-2 chloro position. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This reactivity trend is inversely correlated with the carbon-halogen bond strength, making the oxidative addition step of the catalytic cycle more favorable for the C-I bond.[1] This inherent selectivity allows for the functionalization of the C-5 position while leaving the C-2 chloro group intact for subsequent transformations.

Q2: What is the primary role of the base in Suzuki, Sonogashira, and Buchwald-Hartwig couplings?

A2: The base plays a critical but distinct role in each of these reactions:

  • Suzuki-Miyaura Coupling: The base is required to activate the organoboron species (e.g., boronic acid) to facilitate the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[2][3]

  • Sonogashira Coupling: The base, typically an amine like triethylamine, deprotonates the terminal alkyne to form a copper acetylide intermediate, which is the active nucleophile in the catalytic cycle.[4][5]

  • Buchwald-Hartwig Amination: A strong, non-nucleophilic base is used to deprotonate the amine coupling partner, forming an amide that coordinates to the palladium center before reductive elimination.[6][7]

Q3: After coupling at the 5-iodo position, can I perform a second coupling at the 2-chloro position?

A3: Yes, sequential coupling is a primary synthetic strategy for this substrate. The C-Cl bond is less reactive and typically requires more forcing conditions to react.[1] This may involve using more active (often bulky and electron-rich) phosphine ligands, higher temperatures, or different palladium precatalysts to achieve a second coupling at the C-2 position.[1][8]

Q4: Why is degassing the solvent and maintaining an inert atmosphere so important?

A4: Palladium-catalyzed cross-coupling reactions rely on a Pd(0) species as the active catalyst. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, leading to catalyst decomposition and halting the reaction.[8] Maintaining an inert atmosphere (e.g., with Argon or Nitrogen) and using degassed solvents minimizes the presence of oxygen, protecting the catalyst and preventing side reactions like the homocoupling of coupling partners.[8][9]

Solvent and Base Selection Guides

The choice of solvent and base is critical for achieving high yields and selectivity. The following tables provide recommended starting conditions for common cross-coupling reactions involving the selective functionalization of the C-5 position of this compound.

Suzuki-Miyaura Coupling

This reaction is versatile for forming C-C bonds with aryl or vinyl boronic acids. A combination of an organic solvent and an aqueous base is common.

Table 1: Recommended Solvents and Bases for Suzuki-Miyaura Coupling

ComponentRecommendationTypical Conditions & NotesSource(s)
Solvent 1,4-Dioxane / Water (4:1)A widely used, robust system.[4]
Toluene / WaterGood for reactions at higher temperatures.
THF / Water (1:2)Effective for lower temperature couplings.[9]
Base K₃PO₄ (2-3 equiv.)A common and effective base for many substrates.[4][9]
K₂CO₃ (2-3 equiv.)A milder base, useful for base-sensitive functional groups.
Cs₂CO₃ (2 equiv.)A strong base that can be effective for challenging couplings.[9]
Catalyst Pd(PPh₃)₄ (5 mol%)A standard, reliable Pd(0) catalyst.[4]
Pd₂(dba)₃ / XPhosA more active system for less reactive partners.[10]
Sonogashira Coupling

This reaction is used to form C-C triple bonds with terminal alkynes. It typically requires an amine base and a copper(I) co-catalyst.

Table 2: Recommended Solvents and Bases for Sonogashira Coupling

ComponentRecommendationTypical Conditions & NotesSource(s)
Solvent DMF or THFCommon polar aprotic solvents.[4]
AcetonitrileAnother suitable polar aprotic solvent.[4]
Base Triethylamine (Et₃N, 2-3 equiv.)Often serves as both the base and a co-solvent.[4][5]
Diisopropylethylamine (DIPEA)A bulkier amine base, can sometimes reduce side reactions.
Catalyst Pd(PPh₃)₄ / CuIThe classic catalyst system for this reaction.[4]
PdCl₂(PPh₃)₂ / CuIA Pd(II) precatalyst that is reduced in situ.[4]
Buchwald-Hartwig Amination

This reaction forms C-N bonds with primary or secondary amines. It requires a strong, non-nucleophilic base and anhydrous, aprotic solvents.

Table 3: Recommended Solvents and Bases for Buchwald-Hartwig Amination

ComponentRecommendationTypical Conditions & NotesSource(s)
Solvent TolueneExcellent choice, especially for higher temperatures.[4]
1,4-DioxaneA common polar aprotic solvent for this reaction.[4][9]
THFSuitable for reactions at moderate temperatures.[9][11]
Base NaOt-Bu (1.2-2 equiv.)The most common strong base for this amination.[9]
LHMDS (2.4 equiv.)A strong, non-nucleophilic base, good for sensitive substrates.[9]
Cs₂CO₃ (2 equiv.)A solid base that can be effective, particularly with certain ligands.[9]
Catalyst Pd₂(dba)₃ / BINAPA classic combination for C-N bond formation.[10]
BrettPhos Pd G3A modern, highly active precatalyst.[9]

Troubleshooting Guide

Problem: Low or no product formation.

  • Possible Cause: Catalyst Inactivity or Decomposition. The active Pd(0) catalyst can be oxidized by trace oxygen. The nitrogen atoms on the pyrimidine ring can also coordinate to the palladium center, potentially inhibiting the catalyst.[10][12]

    • Solution: Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[4] Use a more robust catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, BrettPhos) which can stabilize the active catalytic species.[9][12]

  • Possible Cause: Inappropriate Solvent or Base. The polarity of the solvent can affect the solubility of reagents and the stability of intermediates. The strength of the base must be appropriate for the specific coupling reaction.

    • Solution: Systematically screen the recommended solvent and base combinations from the tables above. For Suzuki couplings, ensure the base is sufficiently strong to promote transmetalation.[2] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is essential.[7]

  • Possible Cause: Impure Reagents. Water, oxygen, or other impurities in starting materials, solvents, or bases can interfere with the reaction.

    • Solution: Use reagents of high purity. Dry solvents using appropriate methods and store solid bases in a desiccator.[9] Liquid amines for Buchwald-Hartwig coupling can be passed through a plug of activated alumina to remove impurities.[9]

Problem: Significant formation of side products (e.g., homocoupling, protodehalogenation).

  • Possible Cause: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of boronic acids (in Suzuki reactions) or alkynes (in Sonogashira reactions).[9]

    • Solution: Improve the degassing procedure for all solvents and ensure the reaction vessel is properly purged with an inert gas before adding the catalyst.

  • Possible Cause: High Reaction Temperature. Elevated temperatures can sometimes lead to decomposition or side reactions, such as the protodeboronation of the boronic acid in Suzuki couplings.[8]

    • Solution: Screen a range of temperatures. A lower temperature with a longer reaction time may improve selectivity and yield. Consider microwave irradiation for rapid heating, which can sometimes reduce side product formation.[8][10]

Experimental Protocols

General Note: All reactions should be performed in oven-dried glassware under an inert atmosphere (Argon or Nitrogen). Solvents should be anhydrous and degassed prior to use.

General Protocol for Suzuki-Miyaura Coupling
  • To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[4]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.[4]

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[4]

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

General Protocol for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[4]

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).[4]

  • Add the terminal alkyne (1.2 equiv.) via syringe.[4]

  • Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.[4]

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).[10]

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent (e.g., toluene).[10]

  • Add this compound (1.0 equiv.) followed by the amine (1.2 equiv.).

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench carefully with water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visual Guides

CrossCouplingWorkflow prep Reagent Preparation (Drying, Degassing) setup Reaction Setup (Inert Atmosphere) prep->setup reaction Reaction (Heating & Stirring) setup->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography) workup->purify SelectionLogic start Select Coupling Type suzuki Suzuki-Miyaura start->suzuki sonogashira Sonogashira start->sonogashira buchwald Buchwald-Hartwig start->buchwald suzuki_base Base: K₃PO₄, K₂CO₃, Cs₂CO₃ suzuki->suzuki_base Select Base sonogashira_base Base: Et₃N, DIPEA sonogashira->sonogashira_base Select Base buchwald_base Base: NaOtBu, LHMDS, Cs₂CO₃ buchwald->buchwald_base Select Base suzuki_solvent Solvent: Dioxane/H₂O, Toluene/H₂O suzuki_base->suzuki_solvent Select Solvent sonogashira_solvent Solvent: DMF, THF, MeCN sonogashira_base->sonogashira_solvent Select Solvent buchwald_solvent Solvent: Toluene, Dioxane, THF buchwald_base->buchwald_solvent Select Solvent

References

Technical Support Center: Improving Selectivity in Reactions with Dihalopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihalopyrimidine chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving selectivity in reactions with dihalopyrimidines. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines?

Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2] This preference is attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, which makes it more electrophilic.[1][3] However, this inherent selectivity can be influenced by several factors, often leading to a mixture of C2 and C4 substituted products.[1][4]

Q2: What factors influence the C4/C2 selectivity in reactions of 2,4-dichloropyrimidines?

Several factors can significantly impact the regioselectivity of these reactions:

  • Substituents on the Pyrimidine Ring:

    • Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[1][5]

    • Electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[1]

  • Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines, can exhibit high selectivity for the C2 position, especially when an EWG is present at C5.[1]

  • Reaction Conditions: Temperature, solvent, and the base used can all play a crucial role in determining the reaction's outcome.[1][2]

Q3: I am struggling to achieve C2 selectivity in a cross-coupling reaction with a 2,4-dichloropyrimidine. What should I do?

Achieving C2 selectivity is a known challenge as the C4 position is generally more reactive in both SNAr and most palladium-catalyzed cross-coupling reactions.[6][7] However, recent studies have shown that C2-selective cross-coupling, particularly C-S coupling, can be achieved using specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands.[6][8][9] The choice of precatalyst is critical, as selectivity is highly sensitive to its structure.[6][8][9]

Q4: My Suzuki-Miyaura coupling reaction is failing or giving low yields. What are the common causes?

Failure in Suzuki-Miyaura coupling reactions can stem from several issues:

  • Catalyst Inactivity: The palladium catalyst may not be active enough, or it could be poisoned by reactants or impurities.[10][11][12]

  • Ineffective Oxidative Addition: The C-Cl bond is strong, making the initial oxidative addition step difficult.[11]

  • Side Reactions: Protodeboronation, dehalogenation, and homocoupling are common side reactions that consume starting materials and reduce the yield of the desired product.[10][11][13]

  • Inappropriate Reaction Conditions: The choice of ligand, base, solvent, and temperature is crucial for a successful reaction.[10][11][13]

Troubleshooting Guides

Problem 1: Poor Regioselectivity (Mixture of C2 and C4 Isomers)
Possible Cause Troubleshooting Steps & Recommendations
Reaction conditions favor mixed products. 1. Optimize Temperature: Lowering the reaction temperature may improve selectivity.[1] 2. Screen Solvents: The choice of solvent can control regioselectivity. For example, in some cases, non-polar solvents may favor one isomer over another.[2] 3. Vary the Base: Systematically screen different bases. For instance, in amination reactions, LiHMDS has been shown to provide high C4 regioselectivity.[4]
Inherent reactivity of the substrate. 1. Modify the Substrate: If synthetically feasible, introduce an appropriate directing group on the pyrimidine ring. An EDG at C6 can direct to C2, while an EWG at C5 can enhance C4 selectivity.[1][5]
Reaction time. 1. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop it when the concentration of the desired product is at its maximum to avoid isomerization or formation of other byproducts.[1]
Problem 2: Low or No Conversion in Cross-Coupling Reactions
Possible Cause Troubleshooting Steps & Recommendations
Catalyst and/or Ligand Inactivity. 1. Switch Ligand: For challenging C-Cl bond activation, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[11][12] 2. Use a Pre-catalyst: Consider using a pre-catalyst that readily forms the active Pd(0) species.[13] 3. Increase Catalyst Loading: A modest increase in catalyst loading might be necessary.[11]
Ineffective Base. 1. Screen Bases: The choice of base is critical. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[11][13]
Sub-optimal Temperature. 1. Increase Temperature: Carefully increase the reaction temperature, as C-Cl bond activation often requires more energy.[10][13] Microwave irradiation can also be beneficial.[11]
Oxygen Sensitivity. 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[10][11]
Problem 3: Significant Side-Product Formation (Dehalogenation, Protodeboronation, Homocoupling)
Side Product Possible Cause Troubleshooting Steps & Recommendations
Dehalogenation The palladium catalyst reacts with hydride sources (e.g., solvent, base).[10]1. Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene.[13] 2. Base Selection: Avoid strong alkoxide bases if possible.[13]
Protodeboronation The C-B bond of the boronic acid is cleaved by a proton source (e.g., water).[10][11]1. Anhydrous Conditions: Use anhydrous solvents and reagents where possible.[11] 2. Use Boronic Esters: Pinacol esters are generally more stable than boronic acids.[11]
Homocoupling Often caused by the presence of oxygen or incomplete reduction of a Pd(II) precatalyst.[10][11]1. Degas Thoroughly: Ensure the reaction mixture is rigorously degassed before adding the catalyst.[10][11] 2. Use a Pd(0) Source: Use a direct Pd(0) source or ensure conditions are suitable for the complete reduction of a Pd(II) precatalyst.[10]

Experimental Protocols

Protocol 1: C4-Selective Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine

This protocol is adapted from a procedure demonstrating high regioselectivity for the C4 position.[4]

Materials:

  • 6-aryl-2,4-dichloropyrimidine

  • Aliphatic secondary amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the aliphatic secondary amine in anhydrous THF, add LiHMDS (1 M in THF) at 0 °C.

  • In a separate flask under an inert atmosphere, dissolve 6-aryl-2,4-dichloropyrimidine, Pd(OAc)₂, and dppb in anhydrous THF.

  • Add the pre-mixed amine/LiHMDS solution to the solution of the pyrimidine and catalyst.

  • Stir the reaction at 0 °C to -20 °C for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: It is crucial to premix the amine with LiHMDS before adding it to the dichloropyrimidine to avoid a competing SNAr pathway that leads to lower regioselectivity.[4]

Protocol 2: C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dichloropyrimidine

This protocol is based on the discovery of C2-selective thiolation using a specific palladium precatalyst.[7]

Materials:

  • 2,4-dichloropyrimidine

  • Primary alkane thiol or thiophenol

  • (η³-tBu-indenyl)PdCl(IPent) precatalyst

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., THF or dioxane)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine 2,4-dichloropyrimidine, the thiol, the palladium precatalyst, and the base in the anhydrous solvent.

  • Stir the reaction mixture at a controlled temperature (e.g., 0 °C).[7]

  • Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and C2:C4 selectivity.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visual Guides

troubleshooting_workflow start Reaction with Dihalopyrimidine issue Identify Primary Issue start->issue selectivity Poor Regioselectivity (C2/C4 Mixture) issue->selectivity Selectivity Problem conversion Low or No Conversion issue->conversion Yield Problem side_products Side Products Observed issue->side_products Purity Problem opt_cond Optimize Reaction Conditions (Temp, Solvent, Base) selectivity->opt_cond mod_sub Modify Substrate (Add Directing Group) selectivity->mod_sub opt_cat Optimize Catalyst System (Ligand, Pre-catalyst) conversion->opt_cat opt_reagents Optimize Reagents (Base, Boronic Ester) side_products->opt_reagents check_inert Ensure Inert Atmosphere (Degas Solvents) side_products->check_inert mod_workup Modify Workup opt_cond->mod_workup mod_sub->mod_workup opt_cat->mod_workup opt_reagents->mod_workup check_inert->mod_workup

Caption: A decision tree for troubleshooting dihalopyrimidine reactions.

selectivity_factors cluster_substrate Substrate Factors cluster_reagents Reagent Factors cluster_conditions Condition Factors S_EWG C5-EWG C4_Select Favors C4 Substitution S_EWG->C4_Select S_EDG C6-EDG C2_Select Favors C2 Substitution S_EDG->C2_Select R_Nuc Nucleophile Type (e.g., Tertiary Amine) R_Nuc->C2_Select R_Cat Pd-Catalyst/Ligand (e.g., Bulky NHC) R_Cat->C2_Select C_Temp Temperature C_Temp->C4_Select C_Temp->C2_Select C_Solv Solvent C_Solv->C4_Select C_Solv->C2_Select

Caption: Factors influencing C4 vs. C2 selectivity in dihalopyrimidines.

References

Technical Support Center: Reactions Involving 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-5-iodopyrimidine. The following sections detail workup procedures for common reactions, address specific experimental issues, and offer standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in medicinal chemistry.[1] The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions.[1] Common reactions include:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond, typically at the 5-position (iodine) by reacting with a boronic acid or ester.[2][3]

  • Sonogashira Coupling: Creation of a carbon-carbon bond between the pyrimidine (at the 5-position) and a terminal alkyne.[4][5]

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by coupling with an amine.[6][7]

  • Stille Coupling: Carbon-carbon bond formation using an organotin reagent.[8][9]

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chlorine atom at the 2-position by a nucleophile.[10][11] This reaction is generally performed after a cross-coupling reaction at the 5-position.

Q2: Which halogen is more reactive on the this compound ring in cross-coupling reactions?

A2: The iodine at the 5-position is substantially more reactive than the chlorine at the 2-position in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings.[1] This reactivity difference is attributed to the weaker carbon-iodine bond strength compared to the carbon-chlorine bond, which facilitates the oxidative addition step in the catalytic cycle.[1] This chemoselectivity allows for sequential functionalization of the pyrimidine ring.

Q3: How can I monitor the progress of my reaction involving this compound?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress.[2][12] When using TLC, ensure your product and starting materials have different Rf values. Staining with potassium permanganate can help visualize spots if they are not UV-active.[12] LC-MS provides more definitive information on the conversion of starting material to product by tracking their respective masses.

Q4: What are some general considerations for the workup of palladium-catalyzed cross-coupling reactions?

A4: A general workup procedure for palladium-catalyzed reactions involves cooling the reaction to room temperature, diluting it with an organic solvent (e.g., ethyl acetate, dichloromethane), and washing with water and brine.[2] The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure.[2] Purification is typically achieved by column chromatography.[2][12]

Troubleshooting Guides

This section addresses common issues encountered during the workup of reactions with this compound.

Problem Potential Cause Suggested Solution Citation
Low or No Product Yield After Workup Incomplete reaction.Verify reaction completion using TLC or LC-MS before starting the workup. Optimize reaction conditions (temperature, time, reagents) if necessary.[2]
Product is water-soluble and lost during aqueous washes.If the product is polar, minimize aqueous washes or use a more polar organic solvent for extraction. Back-extract the aqueous layers with the organic solvent.[13]
Degradation of starting materials or product.Ensure starting materials are pure and the reaction is performed under an inert atmosphere if required. Some boronic acids can undergo protodeboronation.[14][15]
Persistent Palladium Catalyst in the Final Product Inefficient removal during workup and purification.Filter the reaction mixture through a pad of Celite before aqueous workup. During column chromatography, a small amount of triethylamine in the eluent can sometimes help remove residual palladium.[12][13]
Presence of Homocoupled Byproducts Common in Suzuki and Sonogashira reactions.Optimize reaction conditions, particularly the base and catalyst loading. Ensure proper degassing of the reaction mixture as oxygen can promote homocoupling.[16]
Difficulty Removing Tin Byproducts (Stille Coupling) Organotin byproducts can be challenging to separate.Wash the organic layer with an aqueous solution of potassium fluoride (KF) to precipitate tin fluorides, which can then be removed by filtration through Celite.[13]
Emulsion Formation During Extraction High concentration of salts or polar solvents like DMF or DMSO.Dilute the reaction mixture with a larger volume of water and extraction solvent. Adding brine can also help break emulsions.[13]
Product Precipitation During Workup Low solubility of the product in the workup solvent.Use a solvent system in which the product is more soluble for extraction and purification. Hot filtration may be necessary if the product crystallizes upon cooling.[3][17]

Experimental Protocols

Below are detailed workup procedures for common reactions involving this compound.

Suzuki-Miyaura Coupling Workup
  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Filtration (Optional): If a significant amount of solid (e.g., palladium black, inorganic salts) is present, filter the mixture through a pad of Celite. Rinse the filter cake with the same organic solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove the base and other water-soluble impurities. If an emulsion forms, add brine to help break it.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[12]

Buchwald-Hartwig Amination Workup
  • Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with the organic solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude material by column chromatography.

Sonogashira Coupling Workup
  • Cooling and Dilution: Allow the reaction to cool to ambient temperature and dilute with an organic solvent like ethyl acetate.

  • Aqueous Wash: Wash the organic mixture with a saturated aqueous solution of ammonium chloride to remove the copper co-catalyst (the aqueous layer will turn blue).[13] Repeat this wash if necessary. Follow with a water wash and a brine wash.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr) Workup
  • Quenching: Cool the reaction mixture and carefully quench it by adding water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).[10]

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via column chromatography or recrystallization.

Visualizations

G Troubleshooting Workflow for this compound Reaction Workups cluster_0 Initial Workup & Analysis cluster_1 Problem Diagnosis cluster_2 Troubleshooting Low Yield cluster_3 Troubleshooting Low Purity start Reaction Complete (TLC/LC-MS) workup Perform Standard Workup (Quench, Extract, Wash, Dry, Concentrate) start->workup analyze Analyze Crude Product (NMR, LC-MS) workup->analyze check_yield Is Yield Low? analyze->check_yield check_purity Is Purity Low? analyze->check_purity incomplete_rxn Incomplete Reaction? Re-optimize reaction conditions. check_yield->incomplete_rxn Yes product_in_aq Product in Aqueous Layer? Back-extract aqueous layers. check_yield->product_in_aq Yes end_node Pure Product Obtained check_yield->end_node No sm_present Starting Material Present? Optimize purification. check_purity->sm_present Yes byproducts Byproducts Present? (e.g., Homo-coupled, Tin) Implement specific wash steps (e.g., KF for tin). check_purity->byproducts Yes catalyst_residue Catalyst Residue? Filter through Celite. check_purity->catalyst_residue Yes check_purity->end_node No incomplete_rxn->end_node product_in_aq->end_node sm_present->end_node byproducts->end_node catalyst_residue->end_node

Caption: Troubleshooting workflow for reaction workups.

References

Validation & Comparative

A Comparative Guide to 2-Halopyrimidines in Suzuki-Miyaura Coupling: Chloro vs. Bromo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. For medicinal chemists and drug development professionals, the functionalization of the pyrimidine scaffold is of paramount importance due to its prevalence in a vast array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. 2-Halopyrimidines are key building blocks in this endeavor, with 2-chloro- and 2-bromopyrimidines being the most common choices. This guide provides an objective comparison of their performance in the Suzuki-Miyaura coupling, supported by experimental data, to aid in the strategic design of synthetic routes.

Reactivity and Performance Comparison

The choice between a 2-chloro- and a 2-bromopyrimidine for a Suzuki-Miyaura coupling is a trade-off between reactivity, cost, and availability. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[2]

Consequently, 2-bromopyrimidines are generally more reactive than their 2-chloropyrimidine counterparts . This higher reactivity often translates to milder reaction conditions, shorter reaction times, and the ability to use less sophisticated catalytic systems.[3] However, advancements in ligand design have led to the development of highly active palladium catalysts that can effectively couple the less reactive and often more cost-effective 2-chloropyrimidines.[2]

The position of the halogen on the pyrimidine ring also significantly influences reactivity. The general order of reactivity for different positions is C4(6) > C2 > C5.[1] The electron-deficient nature of the pyrimidine ring activates the C2 position for nucleophilic attack, but it is less reactive than the C4 and C6 positions in palladium-catalyzed cross-couplings.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of 2-chloro- and 2-bromopyrimidines in Suzuki-Miyaura coupling with phenylboronic acid.

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyrimidines with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O1001285[4]
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O1001875-85[4]
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene1102478[4]
Pd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[1]

Table 2: Suzuki-Miyaura Coupling of 2-Bromopyrimidines with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (ligand-free)-K₂CO₃iPrOH/H₂O800.5High[5]
NiCl₂(PCy₃)₂ (10)-K₃PO₄t-AmylOH10024~70[6]
Pd(dppf)Cl₂ (3-5)-K₂CO₃1,4-Dioxane/H₂O9016Good[7]
Pd₂(dba)₃ (1.0)1 (a phosphine ligand)KFDioxane1101891[8]

Note: Direct side-by-side comparisons under identical conditions are limited in the literature. The data presented is representative of typical conditions and yields for each substrate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of 2-chloro- and 2-bromopyrimidines.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with an Arylboronic Acid

Materials:

  • 2-Chloropyrimidine (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line

Procedure: [4]

  • To an oven-dried Schlenk flask, add 2-chloropyrimidine, the arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure 2-arylpyrimidine.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromopyrimidine with an Arylboronic Acid

Materials:

  • 2-Bromopyrimidine (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 mmol, 3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane/Water mixture (4:1, 5 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line

Procedure: [7]

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyrimidine, the respective arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane/water solvent mixture.

  • Immerse the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-arylpyrimidine.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX R-X (2-Halopyrimidine) ArX->OxAdd PdII_complex R-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ArBOH2 Ar'B(OH)₂ (Boronic Acid) Base Base ArBOH2->Base Base->Transmetalation Diaryl_PdII R-Pd(II)Ln-Ar' Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar' (2-Arylpyrimidine) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine 2-Halopyrimidine, Boronic Acid, Catalyst, Ligand, and Base in a Schlenk Flask Start->Reagents Inert Establish Inert Atmosphere (Evacuate and Backfill with Ar/N₂ x3) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir Reaction Mixture (e.g., 90-110 °C, 12-24 h) Solvent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup (Dilute, Extract, Wash, Dry) Monitor->Workup Reaction Complete Purification Purify Crude Product (Column Chromatography) Workup->Purification Characterization Characterize Pure Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Stability and Handling of 2-Halopyrimidines

Both 2-chloro- and 2-bromopyrimidines are generally stable, crystalline solids that can be handled under normal laboratory conditions. However, as with many halogenated heterocycles, they can be sensitive to strong nucleophiles and high temperatures over prolonged periods. It is good practice to store them in a cool, dry place, away from light. During the Suzuki-Miyaura reaction, the exclusion of oxygen is crucial as the active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields.[2]

Applications in Drug Development

The 2-arylpyrimidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The Suzuki-Miyaura coupling of 2-halopyrimidines is a key strategy for accessing these important molecules. For example, the anticancer drug Imatinib contains a pyrimidine core that is often synthesized using cross-coupling methodologies.[9] Other examples of drugs featuring a substituted pyrimidine ring include the antihypertensive Minoxidil and the antibacterial Trimethoprim .[9] The ability to efficiently and selectively introduce a wide range of aryl and heteroaryl groups at the 2-position of the pyrimidine ring through Suzuki-Miyaura coupling is a powerful tool for lead optimization and the generation of compound libraries for drug discovery.[10]

Conclusion

In the Suzuki-Miyaura coupling, 2-bromopyrimidines are inherently more reactive than 2-chloropyrimidines, often allowing for milder reaction conditions and broader catalyst scope. However, the lower cost and wider availability of 2-chloropyrimidines, coupled with the development of highly active catalytic systems, make them a viable and attractive alternative. The choice of which 2-halopyrimidine to use will ultimately depend on a careful consideration of factors including the specific substrates, desired reaction scale, economic constraints, and the available catalytic tools. For complex or sensitive substrates, the higher reactivity of 2-bromopyrimidines may be advantageous, while for large-scale synthesis of less challenging targets, the cost-effectiveness of 2-chloropyrimidines may be the deciding factor.

References

A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science. The selective functionalization of dihalopyrimidines through cross-coupling reactions offers a powerful strategy for the synthesis of novel compounds with diverse properties. However, controlling the site of substitution on the pyrimidine ring is a critical challenge. This guide provides an objective comparison of the site-selectivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of various dihalopyrimidines, supported by experimental data. Detailed experimental protocols for key transformations and visualizations of reaction pathways are included to aid in the rational design of synthetic routes.

Factors Influencing Site-Selectivity

The regiochemical outcome of cross-coupling reactions on dihalopyrimidines is a delicate interplay of electronic and steric factors, significantly influenced by the choice of catalyst, ligand, base, and solvent.

  • Electronic Effects: The inherent electronic properties of the pyrimidine ring play a crucial role. The C4 and C6 positions are generally more electron-deficient than the C2 position, making them more susceptible to oxidative addition of the palladium catalyst, which is often the rate-determining step. The C5 position is the least reactive.

  • Steric Hindrance: The steric bulk of substituents on the pyrimidine ring, the coupling partner, and the catalyst's ligand can direct the reaction to the less hindered position.

  • Catalyst and Ligand: The nature of the palladium catalyst and its associated ligand is paramount in controlling site-selectivity. Bulky, electron-rich ligands can favor coupling at less reactive positions by influencing the electronics and sterics of the catalytic complex.

  • Reaction Conditions: Parameters such as the base, solvent, and temperature can significantly impact the reaction's regioselectivity and yield.

Factors_Influencing_Site_Selectivity cluster_substrate Dihalopyrimidine Substrate cluster_reagents Reagents & Conditions Electronic Effects Electronic Effects Outcome Site-Selectivity (C2 vs. C4/C6 vs. C5) Electronic Effects->Outcome Steric Hindrance Steric Hindrance Steric Hindrance->Outcome Catalyst (Pd source) Catalyst (Pd source) Catalyst (Pd source)->Outcome Ligand Ligand Ligand->Outcome Base Base Base->Outcome Solvent Solvent Solvent->Outcome Temperature Temperature Temperature->Outcome

Caption: Factors influencing site-selectivity in cross-coupling reactions.

Comparison of Site-Selectivity in Cross-Coupling Reactions

The following tables summarize experimental data for the site-selective cross-coupling of various dihalopyrimidines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For 2,4-dihalopyrimidines, the reaction generally proceeds with high selectivity at the C4 position.

DihalopyrimidineCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)C4:C2 RatioYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane100>95:571[1]
2,4-DichloropyrimidinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene100C4 selective85[2]
2,4-DichloropyrimidinePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O100C4 selective92[2]
2,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane (MW)100>98:281[1]
2,5-DichloropyrimidinePhenylboronic acidPdCl₂(dppf)Na₂CO₃DME/H₂O80C5 selective75[3]
4,6-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane100Mono-C4/C688[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. Similar to the Suzuki coupling, amination of 2,4-dihalopyrimidines typically occurs at the C4 position.

DihalopyrimidineAmineCatalyst / LigandBaseSolventTemp. (°C)C4:C2 RatioYield (%)Reference
2,4-DichloropyrimidineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100>95:594[5]
2,4-DichloropyrimidineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene100C4 selective88[6]
6-Aryl-2,4-dichloropyrimidineN-MethylanilinePd(OAc)₂ / dppbLiHMDSTHF0>99:195[5]
2,4-DichloropyridineAnilinePd(OAc)₂ / XantphosK₂CO₃Dioxane10020:1 to 50:1 (C2 selective)85-95[6]

Note: Data for 2,4-dichloropyridine is included for comparison, as it highlights the potential for C2 selectivity with specific ligand systems, a strategy less commonly observed with 2,4-dichloropyrimidine in Buchwald-Hartwig reactions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a halide and a terminal alkyne. The site-selectivity in the Sonogashira coupling of dihalopyrimidines can be more variable and highly dependent on the catalyst system.

DihalopyrimidineAlkyneCatalyst / Ligand / Co-catalystBaseSolventTemp. (°C)Major ProductYield (%)Reference
2,4-DichloropyrimidinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF60C478
4,6-Dichloro-2-pyronePhenylacetylenePd(dba)₂ / PPh₃ / CuIEt₃NTHF65C685
2,4,5,6-TetrachloropyrimidinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF65C4/C6-
2,5-DichloropyrimidineTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTHF60C270

Experimental Protocols

General Experimental Workflow

Experimental_Workflow Start Start Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) Start->Inert_Atmosphere Reaction_Setup Reaction Setup: - Add dihalopyrimidine, coupling partner,  catalyst, ligand, and base to a dry flask - Add anhydrous, degassed solvent Reaction Reaction: - Stir at specified temperature - Monitor progress by TLC or LC-MS Reaction_Setup->Reaction Inert_Atmosphere->Reaction_Setup Workup Work-up: - Quench reaction - Extract with organic solvent - Wash and dry organic layer Reaction->Workup Purification Purification: - Concentrate under reduced pressure - Purify by column chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[1]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Microwave reactor

Procedure:

  • To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), arylboronic acid (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).

  • Add anhydrous, degassed 1,4-dioxane (3.5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C4-arylated pyrimidine.

Protocol 2: C2-Selective C-S Cross-Coupling of 2,4-Dichloropyrimidine

Materials:

  • 2,4-Dichloropyrimidine

  • Thiol (1.2 equiv)

  • (IPr)Pd(cinnamyl)Cl (catalyst) (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • To an oven-dried Schlenk tube, add 2,4-dichloropyrimidine (1.0 equiv), (IPr)Pd(cinnamyl)Cl (0.02 equiv), and NaOtBu (1.4 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene, followed by the thiol (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography to yield the C2-thiolated pyrimidine.

Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)(X)L_n OxAdd->PdII Transmetalation Transmetalation (R'-M) PdII->Transmetalation PdII_R R-Pd(II)(R')L_n Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 regenerated Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for cross-coupling reactions.

This guide provides a foundational understanding of the factors governing site-selectivity in the cross-coupling reactions of dihalopyrimidines. The provided data and protocols serve as a starting point for the development of synthetic strategies towards novel pyrimidine-containing molecules. Further optimization of the reaction conditions may be necessary for specific substrates and desired outcomes.

References

A Comparative Guide to the Biological Activity of Compounds from 2-Chloro- vs. 2-Bromo-Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of compounds derived from 2-chloropyrimidines and 2-bromopyrimidines. The selection of the halogen at the 2-position of the pyrimidine ring can significantly influence the physicochemical properties and, consequently, the biological activity of the resulting derivatives. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to aid in the rational design of novel therapeutic agents.

Executive Summary

Key Findings:

  • Enzyme Inhibition: In a direct comparison of kinase inhibitors, a 2-bromopyrimidine derivative was found to be equipotent to its 2-chloropyrimidine counterpart against the MSK1 kinase. This suggests that for certain targets, the choice between chlorine and bromine at the 2-position may not significantly alter inhibitory activity.

  • Anticancer and Antimicrobial Activity: While numerous 2-chloro- and 2-bromo-pyrimidine derivatives have demonstrated potent anticancer and antimicrobial activities, a lack of head-to-head comparative studies under identical conditions makes it challenging to definitively conclude which halogen imparts superior activity. The biological effect is often highly dependent on the overall structure of the molecule.

  • Synthetic Versatility: Both 2-chloro- and 2-bromopyrimidines are valuable intermediates for further chemical modifications, readily undergoing nucleophilic substitution and cross-coupling reactions to generate diverse compound libraries.

Data Presentation: A Comparative Look at Biological Activity

The following tables summarize the available quantitative data comparing the biological activity of derivatives synthesized from 2-chloro- and 2-bromo-pyrimidines.

Table 1: Comparative Enzyme Inhibitory Activity

Target Enzyme2-Chloro-pyrimidine DerivativeIC₅₀/pIC₅₀2-Bromo-pyrimidine DerivativeIC₅₀/pIC₅₀Conclusion
MSK1 Kinase2,5-dichloropyrimidine derivativepIC₅₀ ≈ 6.22-bromo, 5-chloropyrimidine derivativepIC₅₀ ≈ 6.2Equipotent

Note: Data is based on a single study and may not be generalizable to all enzyme targets.

Due to a lack of direct comparative studies in the public domain, comprehensive tables for anticancer and antimicrobial activities are not available. Research in these areas tends to focus on the activity of a series of compounds with either a 2-chloro or a 2-bromo substituent, without a direct head-to-head comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections provide protocols for the synthesis of 2-halopyrimidine derivatives and the evaluation of their biological activities.

Synthesis of 2-Substituted Pyrimidine Derivatives

The 2-chloro and 2-bromo groups on the pyrimidine ring are excellent leaving groups for nucleophilic aromatic substitution (SNA_r_) reactions, allowing for the facile introduction of various functionalities.

Protocol 1: General Procedure for Nucleophilic Substitution of 2-Chloropyrimidines

Materials:

  • 2-Chloropyrimidine starting material

  • Nucleophile (e.g., amine, thiol, alcohol)

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the nucleophile (1.1 equivalents) and base (2.5 equivalents) in the anhydrous solvent.

  • Add the 2-chloropyrimidine (1.0 equivalent) to the mixture.

  • Heat the reaction mixture at an appropriate temperature (e.g., 60-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Synthesis of 2-Bromopyrimidines from 2-Chloropyrimidines

This protocol allows for the conversion of a more readily available 2-chloropyrimidine to a 2-bromopyrimidine.

Materials:

  • 2-Chloro-substituted pyrimidine

  • Hydrogen bromide in glacial acetic acid (e.g., 30 wt%)

  • Diethyl ether

  • Aqueous sodium carbonate solution

  • Standard glassware for organic synthesis

Procedure:

  • Stir the 2-chloropyrimidine substrate in a solution of hydrogen bromide in glacial acetic acid.

  • Heat the reaction mixture to reflux for a short period (e.g., 15 minutes) after an initial stirring period at a lower temperature (e.g., 30°C for 90 minutes).

  • Monitor the conversion by GC-MS.

  • Pour the solution onto ice and extract with diethyl ether.

  • Wash the organic phase with aqueous sodium carbonate solution and water, then dry over sodium sulfate.

  • Evaporate the solvent to obtain the 2-bromopyrimidine product.

start Start: 2-Halopyrimidine (X = Cl or Br) reaction Nucleophilic Aromatic Substitution start->reaction reagents Nucleophile (Nu-H) Base (e.g., K2CO3) reagents->reaction solvent Solvent (e.g., DMF) solvent->reaction workup Work-up & Purification reaction->workup product Product: 2-Nu-Pyrimidine workup->product

Caption: General workflow for the synthesis of 2-substituted pyrimidines.

Biological Activity Assays

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3][4][5]

Materials:

  • Cancer cell line(s) of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered SDS solution)

  • Test compounds (2-chloro- and 2-bromo-pyrimidine derivatives)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically between 550 and 600 nm) using a plate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

start Seed Cells in 96-well plate treat Treat with Test Compounds start->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt formazan Incubate (2-4h) (Formazan formation) add_mtt->formazan solubilize Add Solubilization Solution formazan->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][7]

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds

  • Inoculum of the microorganism

  • Plate reader (optional, for automated reading)

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the inoculum to each well of the microtiter plate.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 5: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction.[8]

Materials:

  • Purified kinase enzyme

  • Specific peptide substrate

  • ATP

  • Assay buffer

  • Test compounds

  • Luminescence-based ATP detection reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Add the test compounds at various concentrations to the wells of the plate.

  • Add the kinase, substrate, and ATP to initiate the reaction.

  • Incubate the plate at a specific temperature for a set time.

  • Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Signaling Pathway Visualization

The following diagram illustrates a simplified kinase signaling pathway that can be targeted by pyrimidine-based inhibitors. For example, many pyrimidine derivatives are designed to inhibit kinases within the MAP kinase pathway, which is often dysregulated in cancer.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->MEK Proliferation Cell Proliferation, Survival, etc. TF->Proliferation

Caption: Simplified MAPK signaling pathway with a potential point of inhibition.

Conclusion

This guide provides a comparative overview of the biological activities of compounds derived from 2-chloro- and 2-bromo-pyrimidines. While direct comparative data across a range of biological targets remains scarce, the provided information on enzyme inhibition, along with detailed experimental protocols, offers a valuable resource for researchers. The equipotent activity observed in the case of MSK1 kinase inhibition suggests that the choice between a 2-chloro and 2-bromo substituent may be nuanced and target-dependent. Further head-to-head studies are warranted to fully elucidate the structure-activity relationships and guide the rational design of next-generation pyrimidine-based therapeutics.

References

Navigating the Reactive Landscape of 2-Chloro-5-iodopyrimidine: A Comparative Guide to C-Cl vs. C-I Bond Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of the carbon-chlorine (C-Cl) versus the carbon-iodine (C-I) bond in 2-chloro-5-iodopyrimidine. This document provides a comparative analysis of their performance in key cross-coupling reactions, supported by experimental data, to facilitate strategic synthetic planning.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, and the ability to selectively functionalize its core is paramount for the development of novel therapeutics. This compound presents a particularly interesting case for synthetic chemists, offering two distinct reactive handles for diversification through cross-coupling reactions. This guide delves into the nuanced reactivity of the C-Cl bond at the 2-position and the C-I bond at the 5-position, providing a clear framework for predicting and controlling reaction outcomes.

The Decisive Factor: Bond Strength and Electronic Effects

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of a carbon-halogen bond is inversely proportional to its bond dissociation energy. The established trend for halogens is I > Br > Cl > F, making the C-I bond significantly more susceptible to oxidative addition by a palladium catalyst than the C-Cl bond. This inherent difference in reactivity is the primary determinant of site-selectivity in the reactions of this compound.

Furthermore, the electronic nature of the pyrimidine ring influences the reactivity of the halogen substituents. The pyrimidine ring is electron-deficient, which generally enhances the reactivity of attached halogens compared to their benzene counterparts. The general order of reactivity for different positions on the pyrimidine ring is C4/C6 > C2 > C5. While the C2 position is electronically more activated than the C5 position, the superior leaving group ability of iodine at the C5 position overwhelmingly dictates the site of initial reactivity under typical cross-coupling conditions.

Comparative Reactivity in Key Cross-Coupling Reactions

Below is a summary of the expected and observed reactivity of this compound in three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Reaction TypePreferred Reaction SiteTypical Outcome
Suzuki-Miyaura Coupling C-5 (Iodo)Selective formation of 5-aryl-2-chloropyrimidines.
Sonogashira Coupling C-5 (Iodo)Selective formation of 5-alkynyl-2-chloropyrimidines.
Buchwald-Hartwig Amination C-5 (Iodo)Selective formation of 5-amino-2-chloropyrimidines.

Note: Achieving a reaction at the C-2 (chloro) position while the C-5 (iodo) position is present is challenging and typically requires the prior functionalization of the C-5 position. Sequential functionalization, where the C-I bond is reacted first, followed by a subsequent cross-coupling at the C-Cl bond under more forcing conditions (e.g., higher temperatures, stronger bases, and more active catalyst systems), is the standard approach for accessing di-substituted pyrimidines from this starting material.

Experimental Data and Protocols

The following sections provide specific examples and detailed experimental protocols for the selective functionalization of the C-I bond in this compound.

Suzuki-Miyaura Coupling: Selective C-C Bond Formation at C5

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds. In the case of this compound, the reaction with a boronic acid will selectively occur at the C-5 position.

Experimental Protocol:

A mixture of this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated, often to around 80-100 °C, with stirring. The progress of the reaction is monitored by techniques such as TLC or LC-MS. Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the 5-aryl-2-chloropyrimidine product.

Sonogashira Coupling: Selective C-C Bond Formation at C5

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. With this compound, this reaction proceeds selectively at the C-I bond.

Experimental Protocol:

To a reaction flask under an inert atmosphere are added this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst like CuI (0.06 mmol, 6 mol%) in a suitable solvent, often an amine base like triethylamine or a mixture of THF and an amine. The terminal alkyne (1.1 mmol) is then added, and the reaction is typically stirred at room temperature or with gentle heating. Reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is worked up by filtration to remove the amine hydrohalide salt, followed by extraction and purification by column chromatography to afford the 5-alkynyl-2-chloropyrimidine.

Buchwald-Hartwig Amination: Selective C-N Bond Formation at C5

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. When applied to this compound, the amination occurs preferentially at the C-5 position.

Experimental Protocol:

In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.1 mmol), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol). This compound (1.0 mmol) and the desired amine (1.2 mmol) are then added, followed by an anhydrous, degassed solvent such as toluene or dioxane. The reaction mixture is heated, typically between 80-110 °C, and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, quenched, and the product is isolated through extraction and purified by column chromatography to give the 5-amino-2-chloropyrimidine.

Logical Workflow for Selective Functionalization

The differential reactivity of the C-I and C-Cl bonds in this compound allows for a predictable and sequential functionalization strategy. The following diagram illustrates this logical workflow.

G A This compound B Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) - Mild Conditions A->B Selective reaction at C-I C 5-Substituted-2-chloropyrimidine B->C D Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) - Forcing Conditions C->D Reaction at C-Cl E 2,5-Disubstituted Pyrimidine D->E

Caption: Selective functionalization workflow for this compound.

Conclusion

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is dominated by the greater lability of the C-I bond compared to the C-Cl bond. This inherent difference allows for highly selective functionalization at the C-5 position under standard cross-coupling conditions. Accessing derivatives substituted at the C-2 position typically requires a sequential approach, first reacting at the C-5 position and subsequently targeting the less reactive C-Cl bond under more vigorous conditions. This predictable reactivity profile makes this compound a valuable and versatile building block for the synthesis of complex, multi-substituted pyrimidine derivatives in drug discovery and materials science.

A Comparative Guide to Catalytic Systems for the Functionalization of 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry. 2-Chloro-5-iodopyrimidine is a versatile building block, offering two distinct reaction sites for derivatization. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for sequential and site-selective modifications, enabling the synthesis of complex molecular architectures.

This guide provides an objective comparison of various catalytic systems for the functionalization of this compound, with a focus on palladium-, copper-, and nickel-based catalysts. The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions generally follows the order of I > Br > Cl > F, a trend that correlates inversely with the carbon-halogen bond dissociation energy.[1] Consequently, the C-I bond at the 5-position is significantly more reactive and is typically the first site of functionalization under standard cross-coupling conditions.

Logical Workflow for Selecting a Catalytic System

The choice of a catalytic system is dictated by the desired bond formation and the target position on the pyrimidine ring. The following diagram illustrates a general decision-making workflow for the functionalization of this compound.

Catalyst_Selection_Workflow start Starting Material This compound bond_type Desired Bond Formation? start->bond_type cc_bond C-C Bond bond_type->cc_bond C-C cn_bond C-N Bond bond_type->cn_bond C-N cs_bond C-S Bond bond_type->cs_bond C-S coupling_reaction_cc Select Coupling Reaction cc_bond->coupling_reaction_cc buchwald Buchwald-Hartwig Amination cn_bond->buchwald ullmann Ullmann-type Coupling cs_bond->ullmann suzuki Suzuki-Miyaura (Boronic Acids/Esters) coupling_reaction_cc->suzuki Aryl/Vinyl sonogashira Sonogashira (Terminal Alkynes) coupling_reaction_cc->sonogashira Alkynyl heck Heck (Alkenes) coupling_reaction_cc->heck Alkenyl catalyst_system Select Catalyst System (Pd, Ni, Cu) suzuki->catalyst_system sonogashira->catalyst_system heck->catalyst_system buchwald->catalyst_system ullmann->catalyst_system product Functionalized Pyrimidine Product catalyst_system->product

Caption: Decision workflow for functionalizing this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the most prevalent method for the functionalization of aryl halides. For this compound, these reactions are highly selective for the C5-iodo position due to the lower bond energy of the C-I bond, which facilitates the rate-determining oxidative addition step.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organoboron species and a halide, is a cornerstone of modern organic synthesis.[3][4] The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex R-X label_oa Oxidative Addition pd2_trans R-Pd(II)L_n-R' pd2_complex->pd2_trans R'-B(OR)₂ Base label_tm Transmetalation pd2_trans->pd0 R-R' label_re Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.[3]

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

Catalyst Ligand Base Solvent Temp (°C) Time (h) Coupling Partner Product Yield Reference
Pd(PPh₃)₄ PPh₃ - THF 60-70 5-6 2-Pyridylzinc chloride* 60-70% [5]
Pd(OAc)₂ PCy₃ K₃PO₄ Toluene/H₂O 100 16 Arylboronic acid ~85% (typical) [4]

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 12 | Vinylboronic acid | ~90% (typical) |[4] |

Note: This is a Negishi-type coupling but illustrates selective C5 functionalization with a palladium catalyst.

Representative Experimental Protocol: Suzuki-Miyaura Coupling To a solution of this compound (1.0 eq) and the respective boronic acid (1.2 eq) in a mixture of toluene and water (4:1), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), ligand (e.g., PCy₃, 0.04 eq), and base (e.g., K₃PO₄, 2.0 eq) are added. The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a halide and a terminal alkyne, catalyzed by a combination of palladium and a copper(I) salt.[6][7] This reaction is highly efficient for producing alkynyl-substituted pyrimidines.

Sonogashira_Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-X pd0->pd2_complex R-X (Oxidative Addition) pd2_trans R-Pd(II)L₂-C≡CR' pd2_complex->pd2_trans Cu-C≡CR' (Transmetalation) cu_cycle Cu(I) Cycle pd2_complex->cu_cycle pd2_trans->pd0 R-C≡CR' (Reductive Elimination) cu_cycle->pd2_complex R'-C≡CH, Base

Caption: Catalytic cycle for the Sonogashira coupling reaction.[6]

Table 2: Comparison of Catalytic Systems for Sonogashira Coupling

Catalyst Co-catalyst Ligand Base Solvent Temp (°C) Time (h) Coupling Partner Product Yield Reference
Pd(PPh₃)₄ CuI PPh₃ Et₃N THF 25-50 4-12 Terminal Alkyne Good to Excellent [1][8]
PdCl₂(PPh₃)₂ CuI PPh₃ i-Pr₂NH Dioxane 60 6 Terminal Alkyne >90% (typical) [6]

| Pd₂(dba)₃ | None (Cu-free) | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | 18 | Terminal Alkyne | High (typical) |[7] |

Representative Experimental Protocol: Sonogashira Coupling In an inert atmosphere, this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (0.1 eq) are added to a dry Schlenk flask. Anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 3.0 eq) are added, followed by the terminal alkyne (1.1 eq). The reaction is stirred at room temperature for 12 hours. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by flash chromatography.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[9][10] This method has largely replaced harsher traditional methods for synthesizing aryl amines.[9]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-X pd0->pd2_complex R-X (Oxidative Addition) pd2_amido R-Pd(II)L₂(NR'R'') pd2_complex->pd2_amido HNR'R'', Base (Amine Coordination & Deprotonation) pd2_amido->pd0 R-NR'R'' (Reductive Elimination)

Caption: Catalytic cycle for Buchwald-Hartwig amination.[11]

Table 3: Comparison of Catalytic Systems for Buchwald-Hartwig Amination

Catalyst Ligand Base Solvent Temp (°C) Time (h) Coupling Partner Product Yield Reference
Pd₂(dba)₃ BINAP Cs₂CO₃ Toluene 100 18 Aniline Excellent [12]
Pd(OAc)₂ XPhos NaOt-Bu Dioxane 80-110 12-24 Primary/Secondary Amine High (typical) [10]
Pd(OAc)₂ RuPhos K₂CO₃ t-BuOH 100 16 Secondary Amine High (typical) [10]

Data for 2-chloro-5-iodopyridine, a close analog.[12]

Representative Experimental Protocol: Buchwald-Hartwig Amination A flask is charged with Pd₂(dba)₃ (0.02 eq), BINAP (0.06 eq), and Cs₂CO₃ (2.1 eq) under an argon atmosphere. Toluene, this compound (1.0 eq), and the aniline (1.2 eq) are added. The reaction mixture is heated to 100 °C and stirred for 18 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired 5-arylaminopyrimidine product.[12]

Copper-Catalyzed Cross-Coupling Reactions

Copper-based catalytic systems offer a cost-effective alternative to palladium for certain cross-coupling reactions, particularly for the formation of C-S and C-O bonds (Ullmann-type couplings). These methods are valued for their functional simplicity and high substrate tolerance.[13]

Table 4: Comparison of Catalytic Systems for Copper-Catalyzed C-S Coupling

Catalyst Ligand Base Solvent Temp (°C) Time (h) Coupling Partner Product Yield Reference
CuI Neocuproine K₂CO₃ DMSO 120 16 Aryl Thiol 65% [13]
CuTC* None K₂CO₃ DMSO 120 16 Aryl Thiol 74% [13]
CuO 1,10-phenanthroline K₂CO₃ Water (Microwave) 120 0.5 Thiol 64-99% [14]

CuTC = Copper(I)-thiophene-2-carboxylate. Data for 2-amino-5-iodopyrimidine, a close analog.[13]

Representative Experimental Protocol: Copper-Catalyzed Thioetherification A mixture of this compound (1.0 eq), the thiol (1.2 eq), CuTC (0.3 eq), and K₂CO₃ (2.0 eq) in DMSO is heated at 120 °C for 16 hours. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.[13]

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as powerful, cost-effective alternatives to palladium for a variety of cross-coupling reactions.[15][16] They can activate challenging electrophiles and sometimes offer complementary reactivity. Studies on 2-chloro-5-iodopyridine show that nickel-catalyzed reductive cross-couplings can proceed with high chemoselectivity, reacting exclusively at the C-I bond while leaving the C-Cl bond intact.[17]

Table 5: Comparison of Catalytic Systems for Nickel-Catalyzed Cross-Coupling

Catalyst Ligand Reductant Solvent Temp (°C) Time (h) Coupling Partner Product Yield Reference
NiCl₂·glyme Chiral PHOX Zn DMA 23 24 α-Chloronitrile 72% [17]
NiCl₂(dme) dtbbpy Mn DMF 25 12 Benzylic Sulfonamide Good (typical) [16]
NiCl₂(PCy₃)₂ PCy₃ - Toluene 80 12 Aryl Grignard Good (typical) [16]

Data for 2-chloro-5-iodopyridine, a close analog.[17]

Representative Experimental Protocol: Nickel-Catalyzed Reductive Coupling To an oven-dried vial, NiCl₂·glyme (0.1 eq) and the chiral PHOX ligand (0.12 eq) are added. The vial is evacuated and backfilled with nitrogen. Degassed DMA is added, followed by the α-chloronitrile (1.5 eq) and 2-chloro-5-iodopyridine (1.0 eq). Zinc dust (3.0 eq) is added, and the mixture is stirred vigorously at 23 °C for 24 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by chromatography.[17]

References

Comparative Guide to Kinase Inhibition by 2-Halo-5-Halopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory activity of 2-halo-5-halopyrimidine derivatives, with a focus on 2,5-dichloropyrimidine analogs as potent covalent inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1). Due to the limited availability of specific data on 2-chloro-5-iodopyrimidine derivatives, this guide leverages findings from closely related 2,5-dichloropyrimidine compounds to illustrate the validation of kinase inhibition by this chemical scaffold. The experimental data, protocols, and signaling pathway visualizations are intended to support researchers in the evaluation and development of novel kinase inhibitors.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of 2,5-dichloropyrimidine derivatives against the C-terminal kinase domain (CTKD) of MSK1 is presented below. These compounds are compared with known, non-pyrimidine-based MSK1 inhibitors to provide a broader context of their efficacy.

Table 1: Inhibitory Potency (IC50) of 2,5-Dichloropyrimidine Derivatives Against MSK1

Compound IDStructureMSK1 CTKD pIC50MSK1 CTKD IC50 (nM)Notes
1 2,5-dichloropyrimidine derivative6.7200Initial hit from high-throughput screening. Covalent mechanism suspected.[1]
2 Derivative of 1 (lacking 2-Cl)<5.0>10,000Demonstrates the importance of the 2-chloro substituent for activity.[1]
3 2-fluoro, 5-chloro analog7.720Increased potency suggests SNAr reaction at the 2-position.[1]
4 2-bromo, 5-chloro analog6.7200Equipotent to the 2-chloro derivative.[1]
8 Derivative of 1 (lacking 5-Cl)5.81,585Shows the contribution of the 5-chloro substituent to potency.[1]

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Table 2: Comparison with Other Known MSK1 Inhibitors

Compound NameChemical ClassMSK1 IC50 (nM)Reference
SB-747651A Indole11[2]
H89 Isoquinoline-Commonly used, but with known off-target effects.
Fasudil Isoquinolinesulfonamide-A Rho-kinase inhibitor also showing MSK1 activity.
PHA767491 Pyrazolo-pyrimidine-A cell cycle kinase inhibitor with activity against MSK1.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation of kinase inhibitors. Below are protocols for a biochemical kinase assay and a cell-based proliferation assay.

Biochemical Kinase Inhibition Assay: ERK2-MSK1 Cascade Assay

This assay is designed to determine the IC50 of a test compound against MSK1 in a cascade format that mimics its activation in vivo.

Materials:

  • Active ERK2 kinase

  • Inactive MSK1 (full-length or CTKD)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA)

  • Substrate for MSK1 (e.g., a peptide substrate like Crosstide)

  • Test compounds (this compound derivatives or analogs)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Mixture: In each well of the plate, add the kinase assay buffer, inactive MSK1, and the test compound at various concentrations.

  • Activation Step: Initiate the activation of MSK1 by adding active ERK2 and a concentration of ATP sufficient for the activation reaction. Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • Inhibition and Substrate Phosphorylation: Add the MSK1 peptide substrate and a concentration of ATP near the Km for MSK1 to start the phosphorylation reaction. Incubate for a set time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Anti-proliferative MTT Assay

This assay assesses the effect of the kinase inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line known to be sensitive to the targeted kinase pathway

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by plotting cell viability against the logarithm of the compound concentration.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Mitogens, Stress Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->Receptor p38_MAPK p38 MAPK Growth_Factors->p38_MAPK RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2_n ERK1/2 ERK1_2->ERK1_2_n p38_MAPK_n p38 MAPK p38_MAPK->p38_MAPK_n MSK1 MSK1 ERK1_2_n->MSK1 p38_MAPK_n->MSK1 CREB CREB MSK1->CREB Histone_H3 Histone H3 MSK1->Histone_H3 Gene_Expression Gene Expression (e.g., c-Fos, IL-10) CREB->Gene_Expression Histone_H3->Gene_Expression Chromatin Remodeling

Caption: Simplified MAPK/MSK1 signaling pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Add_Reagents Add kinase and test compound to plate Compound_Prep->Add_Reagents Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Add_Reagents Incubate_Inhibitor Pre-incubate kinase with inhibitor Add_Reagents->Incubate_Inhibitor Start_Reaction Initiate reaction with substrate and ATP Incubate_Inhibitor->Start_Reaction Incubate_Reaction Incubate at room temperature Start_Reaction->Incubate_Reaction Stop_Reaction Stop reaction and add detection reagent Incubate_Reaction->Stop_Reaction Measure_Signal Measure signal (e.g., luminescence) Stop_Reaction->Measure_Signal Calculate_Activity Calculate percent inhibition Measure_Signal->Calculate_Activity Plot_Data Plot dose-response curve Calculate_Activity->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

References

Unveiling the Potency of 5-Iodopyrimidine Analogs: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the quest for more effective and selective therapeutics. This guide provides a comparative analysis of 5-iodopyrimidine analogs, a class of molecules demonstrating significant potential across various biological targets, including kinases and cancer cells. By examining key substitutions and their impact on biological activity, this document aims to provide actionable insights for the design of next-generation inhibitors.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, and the introduction of a halogen at the 5-position, particularly iodine, has been shown to significantly influence the biological activity of these compounds. The large, lipophilic, and polarizable nature of the iodine atom can lead to enhanced binding affinity and selectivity for their biological targets. This guide delves into the SAR of two notable 5-iodopyrimidine analogs, 5-Iodotubercidin and N1,N3-dicyclohexylmethyl-5-iodouracil, highlighting their distinct activities and mechanisms of action.

Comparative Biological Activity of 5-Iodopyrimidine Analogs

The following table summarizes the in vitro inhibitory activities of selected 5-iodopyrimidine analogs against various biological targets. The data showcases the diverse potential of this chemical scaffold, ranging from potent enzyme inhibition to broad anticancer effects.

CompoundTargetAssay TypeIC50Reference
5-Iodotubercidin Adenosine KinaseEnzyme Inhibition26 nM[1][2]
Casein Kinase 1 (CK1)Enzyme Inhibition0.4 µM[1]
Insulin Receptor Tyrosine KinaseEnzyme Inhibition3.5 µM[1]
Phosphorylase KinaseEnzyme Inhibition5-10 µM[1]
Protein Kinase A (PKA)Enzyme Inhibition5-10 µM[1]
Casein Kinase 2 (CK2)Enzyme Inhibition10.9 µM[1]
Protein Kinase C (PKC)Enzyme Inhibition27.7 µM[1]
HaspinEnzyme Inhibition9 nM[3]
HCT116 (p53+/+) Colon Cancer CellsCell-based (Cytotoxicity)1.88 µM (EC50)[4]
HCT116 (p53-/-) Colon Cancer CellsCell-based (Cytotoxicity)7.8 µM (EC50)[4]
N1,N3-dicyclohexylmethyl-5-iodouracil HepG2 Liver Cancer CellsCell-based (Anticancer)16.5 µg/mL[4]

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the SAR of 5-iodopyrimidine analogs:

  • 5-Iodotubercidin , a pyrrolo[2,3-d]pyrimidine nucleoside analog, demonstrates potent, nanomolar inhibition of adenosine kinase and the mitotic kinase Haspin.[1][3] Its broad kinase inhibitory profile suggests that the 5-iodo-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure for ATP-competitive kinase inhibition. The iodine atom likely occupies a hydrophobic pocket within the kinase ATP-binding site, contributing to its high affinity.

  • In the context of N-substituted 5-iodouracils , the nature of the substituents at the N1 and N3 positions plays a crucial role in determining anticancer activity. The presence of bulky, hydrophobic groups like cyclohexylmethyl at both N1 and N3 positions, as seen in N1,N3-dicyclohexylmethyl-5-iodouracil , leads to potent anticancer activity against HepG2 cells.[4] This suggests that these lipophilic moieties may enhance membrane permeability or facilitate interactions with intracellular targets. In contrast, analogs with smaller alkyl or benzyl groups at only the N1 position showed weaker or no anticancer activity.[4]

  • The anticancer mechanism of 5-Iodotubercidin has been elucidated, revealing that it induces DNA damage, leading to the activation of the ATM/p53 signaling pathway .[1][4][5] This results in p53-dependent G2 cell cycle arrest and apoptosis.[2][4][5] The significantly lower efficacy in p53-deficient cells highlights the critical role of this tumor suppressor pathway in the compound's mode of action.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 1 mM DTT)

  • ATP

  • Specific peptide or protein substrate

  • Test compound (5-iodopyrimidine analog)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.

  • Reaction Setup: To each well of the microplate, add the kinase reaction buffer, the specific substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add the purified kinase to each well to initiate the reaction.

  • ATP Addition: Start the kinase reaction by adding a concentration of ATP that is typically near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ kit, following the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay for Anticancer Activity

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (5-iodopyrimidine analog)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the complex biological processes and experimental procedures involved in the study of 5-iodopyrimidine analogs, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 5-Iodopyrimidine Analogs Kinase_Assay In Vitro Kinase Inhibition Assay Synthesis->Kinase_Assay Test Compounds Cell_Assay Anticancer Cell Viability Assay Synthesis->Cell_Assay Test Compounds IC50 IC50 Determination Kinase_Assay->IC50 Cell_Assay->IC50 SAR SAR Analysis IC50->SAR

General experimental workflow for SAR studies.

p53_pathway Iodotubercidin 5-Iodotubercidin DNA_Damage DNA Damage Iodotubercidin->DNA_Damage ATM ATM Kinase DNA_Damage->ATM activates p53 p53 ATM->p53 phosphorylates & activates Cell_Cycle_Arrest G2 Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces

References

Comparative Efficacy of Halopyrimidine-Derived Antiviral Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antiviral efficacy of various agents derived from halopyrimidines. This document summarizes key quantitative data, details experimental protocols for assessing antiviral activity, and visualizes the underlying mechanisms of action to support informed decisions in antiviral drug development.

Halopyrimidine nucleoside analogs represent a significant class of antiviral agents that effectively combat a range of viral infections. By mimicking natural pyrimidine nucleosides, these compounds interfere with viral replication processes, primarily by inhibiting viral DNA or RNA synthesis. This guide focuses on a comparative analysis of prominent halopyrimidine derivatives, including trifluridine, idoxuridine, and brivudine, alongside the related pyrimidine analog favipiravir, to provide a clear perspective on their therapeutic potential.

Quantitative Assessment of Antiviral Efficacy

The antiviral potency of halopyrimidine derivatives is typically quantified by their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The EC50 value represents the concentration of the drug that inhibits 50% of viral replication, while the CC50 indicates the concentration that causes a 50% reduction in the viability of host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic window of an antiviral compound; a higher SI value indicates a more favorable safety profile.

The following tables summarize the reported EC50 and CC50 values for selected halopyrimidine derivatives against various viruses. It is important to note that these values can vary depending on the specific viral strain, cell line, and experimental conditions used in the study.

Table 1: Antiviral Efficacy (EC50 in µM) of Halopyrimidine Derivatives against Various Viruses

Antiviral AgentHerpes Simplex Virus-1 (HSV-1)Herpes Simplex Virus-2 (HSV-2)Varicella-Zoster Virus (VZV)Vaccinia VirusFeline Herpesvirus-1
Trifluridine Data not consistently available in µMData not consistently available in µMData not consistently available in µMData not consistently available in µMData not consistently available in µM
Idoxuridine Data not consistently available in µMData not consistently available in µMData not consistently available in µM0.58 - 0.85[1]4.3[2][3][4]
Brivudine EC50 in MKN-28 cells: 0.8 times that in MRC-5 cells[5]EC50 in MKN-28 cells: 0.036 times that in MRC-5 cells[5]Highly potent, 200-1000 fold lower EC50 than acyclovir[6]Data not availableData not available

Table 2: Antiviral Efficacy (EC50 in µM) of Favipiravir against Various RNA Viruses

VirusCell LineEC50 (µM)
Influenza A (H1N1) MDCK0.19 - 22.48[7]
Influenza B MDCK0.19 - 22.48[7]
SARS-CoV-2 Vero E6204 (MOI 0.001)[8]
Human Coronavirus (HCoV-NL63) Caco-20.6203[9]

Table 3: Cytotoxicity (CC50 in µM) of Halopyrimidine Derivatives and Favipiravir

Antiviral AgentCell LineCC50 (µM)
Trifluridine HCT 116Dependent on TK1 expression[10]
Idoxuridine Chick Embryo FibroblastsMTC/IC50: 117.7-172.4, CGIC50/IC50: 20.4-33.3[1]
Brivudine Human Embryonic Lung (HEL)> 200 µg/mL[11]
Favipiravir Vero E6> 400[12]
Caco-2> 1000[12]
MDCK> 2000 µg/mL[12]
A549> 1000[12]

Mechanisms of Antiviral Action

The primary mechanism of action for most halopyrimidine-derived antiviral agents involves their incorporation into the growing viral DNA or RNA chain, leading to the termination of synthesis or the accumulation of mutations. This process is initiated by the phosphorylation of the nucleoside analog by viral or host cell kinases.

Inhibition of Viral DNA/RNA Polymerase

MechanismOfAction cluster_virus Viral Replication Cycle cluster_drug Antiviral Agent Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Viral DNA/RNA Synthesis Viral DNA/RNA Synthesis Uncoating->Viral DNA/RNA Synthesis Assembly Assembly Viral DNA/RNA Synthesis->Assembly Release Release Assembly->Release Halopyrimidine Analog Halopyrimidine Analog Active Triphosphate Form Active Triphosphate Form Halopyrimidine Analog->Active Triphosphate Form Phosphorylation (Viral/Host Kinases) Active Triphosphate Form->Viral DNA/RNA Synthesis Inhibits (Chain Termination/Mutagenesis)

Caption: Mechanism of action for halopyrimidine antiviral agents.

As illustrated in the diagram, halopyrimidine analogs are prodrugs that require intracellular phosphorylation to become active. The resulting triphosphate form then competes with natural nucleoside triphosphates for incorporation into the viral genome by the viral DNA or RNA polymerase. This incorporation disrupts the replication process, thereby inhibiting the production of new infectious virus particles.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antiviral efficacy and cytotoxicity.

Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

PlaqueReductionWorkflow cluster_materials Materials Seed host cells in multi-well plates Seed host cells in multi-well plates Infect with virus Infect with virus Seed host cells in multi-well plates->Infect with virus Add overlay medium with serial dilutions of antiviral agent Add overlay medium with serial dilutions of antiviral agent Infect with virus->Add overlay medium with serial dilutions of antiviral agent Incubate to allow plaque formation Incubate to allow plaque formation Add overlay medium with serial dilutions of antiviral agent->Incubate to allow plaque formation Fix and stain cells Fix and stain cells Incubate to allow plaque formation->Fix and stain cells Count plaques and calculate EC50 Count plaques and calculate EC50 Fix and stain cells->Count plaques and calculate EC50 Host cell line Host cell line Virus stock Virus stock Antiviral compound Antiviral compound Culture medium Culture medium Overlay medium (e.g., containing methylcellulose) Overlay medium (e.g., containing methylcellulose) Fixative (e.g., methanol) Fixative (e.g., methanol) Stain (e.g., crystal violet) Stain (e.g., crystal violet)

Caption: Experimental workflow for the plaque reduction assay.

Detailed Protocol:

  • Cell Seeding: Seed a confluent monolayer of appropriate host cells in 6- or 12-well plates.[13][14]

  • Virus Infection: Infect the cell monolayers with a standardized amount of virus for a defined adsorption period (e.g., 1 hour at 37°C).[13][14]

  • Compound Treatment: After viral adsorption, remove the inoculum and add an overlay medium containing serial dilutions of the test compound. The overlay medium restricts the spread of the virus, leading to the formation of localized plaques.[13]

  • Incubation: Incubate the plates for a period sufficient for plaque development (typically 2-3 days for HSV).[13][14]

  • Plaque Visualization and Counting: Fix the cells with a suitable fixative (e.g., methanol) and stain with a dye such as crystal violet to visualize the plaques.[14] Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[13]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity of a compound.

MTTWorkflow cluster_reagents Reagents Seed cells in 96-well plates Seed cells in 96-well plates Treat with serial dilutions of antiviral agent Treat with serial dilutions of antiviral agent Seed cells in 96-well plates->Treat with serial dilutions of antiviral agent Incubate for a defined period Incubate for a defined period Treat with serial dilutions of antiviral agent->Incubate for a defined period Add MTT reagent Add MTT reagent Incubate for a defined period->Add MTT reagent Incubate to allow formazan formation Incubate to allow formazan formation Add MTT reagent->Incubate to allow formazan formation Solubilize formazan crystals Solubilize formazan crystals Incubate to allow formazan formation->Solubilize formazan crystals Measure absorbance and calculate CC50 Measure absorbance and calculate CC50 Solubilize formazan crystals->Measure absorbance and calculate CC50 Cell line Cell line Antiviral compound Antiviral compound Culture medium Culture medium MTT solution MTT solution Solubilization solution (e.g., DMSO) Solubilization solution (e.g., DMSO)

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[15][16]

  • Compound Treatment: Treat the cells with serial dilutions of the antiviral compound and incubate for a period equivalent to the duration of the antiviral assay (e.g., 72 hours).[16]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[17]

Conclusion

This guide provides a comparative overview of the efficacy of antiviral agents derived from halopyrimidines. The presented data and experimental protocols offer a foundation for researchers to assess and compare the potential of these compounds in the development of new antiviral therapies. The quantitative data, while variable across different studies, highlights the potent antiviral activity of these derivatives against a range of viruses. The detailed experimental workflows provide a practical basis for conducting further in vitro evaluations. The visualization of the mechanism of action underscores the common strategy of targeting viral nucleic acid synthesis, a hallmark of this class of antiviral agents. Further research focusing on direct, side-by-side comparisons under standardized conditions will be invaluable for a more definitive ranking of the efficacy of these promising antiviral compounds.

References

A Researcher's Guide to Ligand Selection for Selective Cross-Coupling of 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selective functionalization of dihalogenated heterocycles like 2-Chloro-5-iodopyrimidine is a critical step in the synthesis of complex molecules. The differential reactivity of the C-I and C-Cl bonds presents an opportunity for sequential, site-selective cross-coupling reactions. The choice of ligand is paramount in controlling this selectivity and achieving high yields. This guide provides a comparative overview of ligands for common cross-coupling reactions involving this compound, supported by established principles from the literature.

Due to the significantly higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, initial functionalization will predominantly occur at the 5-position (C-I). Subsequent coupling at the 2-position (C-Cl) would require more forcing conditions. This guide focuses on ligands that facilitate selective coupling at the C-I position while leaving the C-Cl bond intact for further modification.

Comparative Performance of Ligands for Selective C-I Functionalization

The following tables summarize the expected performance of various phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the more reactive C-5 position of this compound. The data is extrapolated from studies on similar aryl and heteroaryl halides.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For the selective coupling of an aryl or heteroaryl boronic acid at the C-5 position, bulky and electron-rich phosphine ligands are generally preferred as they promote the oxidative addition of palladium to the C-I bond.[1][2]

Ligand ClassSpecific LigandExpected Yield (%)Key Advantages
Biaryl PhosphinesSPhos>95Highly active for a broad range of substrates, including sterically hindered ones, often at room temperature.[3]
Biaryl PhosphinesXPhos>95Very versatile and effective for challenging couplings.[1]
Ferrocenyldppf85-95Good general ligand, though may require higher temperatures than biaryl phosphines.
TrialkylphosphinesP(t-Bu)₃90-98Very electron-rich and bulky, effective for activating less reactive C-I bonds.
Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The choice of ligand is critical for achieving high yields and functional group tolerance.[3][4]

Ligand ClassSpecific LigandExpected Yield (%)Key Advantages
Biaryl PhosphinesBrettPhos>95Excellent for the monoarylation of primary amines.[5][6]
Biaryl PhosphinesXPhos>95Broad scope for both primary and secondary amines.[5]
JosiphosCyPFtBu90-98Effective for coupling with a variety of primary nitrogen nucleophiles.[5]
Xanthene-basedXantphos80-90Wide bite angle can be beneficial, though newer biaryl phosphines often show higher activity.[3]
Table 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. While often performed with a copper co-catalyst, copper-free conditions are increasingly favored to avoid homo-coupling of the alkyne.[7][8]

Ligand ClassSpecific LigandExpected Yield (%)Key Advantages
PhosphinePPh₃80-90A standard, cost-effective ligand, often used with a copper(I) co-catalyst.[7]
Biaryl PhosphinesSPhos>95Enables efficient copper-free Sonogashira couplings.
Bidentatedppf85-95Can be effective in both copper-catalyzed and copper-free systems.[7]
N-Heterocyclic Carbene (NHC)IPr>90Highly active catalysts, particularly for less reactive chlorides, but also effective for iodides.

Experimental Protocols

Below are representative experimental protocols for the selective cross-coupling at the C-5 position of this compound. Optimal conditions may vary depending on the specific coupling partners.

General Procedure for Suzuki-Miyaura Coupling
  • Preparation: In an inert atmosphere glovebox, an oven-dried reaction vessel is charged with this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a suitable base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (1.1-1.2 equiv. relative to Pd) are added.

  • Reaction: Anhydrous solvent (e.g., toluene, dioxane, or THF) is added, and the vessel is sealed. The mixture is stirred at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Preparation: In an inert atmosphere glovebox, an oven-dried reaction vessel is charged with this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.4 equiv.).[9]

  • Catalyst Addition: The palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (1.1-1.2 equiv. relative to Pd) are added.

  • Reaction: Anhydrous solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The mixture is stirred at the appropriate temperature (typically 80-110 °C) until complete consumption of the starting material.

  • Work-up and Purification: The work-up and purification follow a similar procedure to the Suzuki-Miyaura coupling.

General Procedure for Sonogashira Coupling (Copper-Free)
  • Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and a base (e.g., Cs₂CO₃, Et₃N, 2.0-3.0 equiv.).

  • Catalyst Addition: The palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (1.1-1.2 equiv. relative to Pd) are added.

  • Reaction: Anhydrous solvent (e.g., THF or DMF) is added, and the reaction mixture is stirred at the appropriate temperature (room temperature to 80 °C) under an inert atmosphere until the reaction is complete.

  • Work-up and Purification: The reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The residue is then purified by flash column chromatography.

Visualizing the Workflow and Logic

The following diagrams illustrate the general experimental workflow for a comparative ligand study and the logical considerations for ligand selection in the selective cross-coupling of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions: - this compound - Coupling Partner - Base dispense Dispense Reagents into Reaction Vials prep_reagents->dispense prep_catalyst Prepare Catalyst/Ligand Solutions add_catalyst Add Catalyst/Ligand Mixture to Each Vial prep_catalyst->add_catalyst dispense->add_catalyst seal_heat Seal Vials and Heat (with stirring) add_catalyst->seal_heat monitor Monitor Reaction Progress (TLC, LC-MS) seal_heat->monitor workup Quench and Work-up monitor->workup purify Purify by Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for a comparative study of ligands.

Ligand_Selection_Logic start Start: Selective Cross-Coupling of This compound reactivity Identify More Reactive Site: C5-I >> C2-Cl start->reactivity coupling_type Choose Coupling Type reactivity->coupling_type suzuki Suzuki-Miyaura (C-C) coupling_type->suzuki C-C buchwald Buchwald-Hartwig (C-N) coupling_type->buchwald C-N sonogashira Sonogashira (C-C≡) coupling_type->sonogashira C-C≡ ligand_suzuki Select Ligand: - Bulky, e⁻-rich Biaryl Phosphines (e.g., SPhos, XPhos) suzuki->ligand_suzuki ligand_buchwald Select Ligand: - Specialized Biaryl Phosphines (e.g., BrettPhos, XPhos) buchwald->ligand_buchwald ligand_sonogashira Select Ligand: - PPh₃ (with Cu(I)) - SPhos (Cu-free) sonogashira->ligand_sonogashira optimize Optimize Reaction Conditions: (Temperature, Base, Solvent) ligand_suzuki->optimize ligand_buchwald->optimize ligand_sonogashira->optimize

Caption: Logical flow for selecting a ligand for selective coupling.

References

A Researcher's Guide to Pyrimidine Synthesis: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and sustainable synthesis of pyrimidine-based compounds is a critical aspect of discovering novel therapeutics. Pyrimidine scaffolds are central to a vast array of pharmaceuticals, including anticancer agents, antivirals, and antibiotics. This guide provides an objective comparison of four prominent methods for pyrimidine synthesis: the traditional Pinner Synthesis, the widely-used Biginelli Reaction, a modern Iridium-Catalyzed Multicomponent Synthesis, and the rapid Microwave-Assisted Synthesis. The following sections detail experimental protocols, present comparative data, and visualize key workflows and a relevant biological pathway to inform your selection of the most suitable synthetic strategy.

Comparative Analysis of Synthesis Methodologies

The choice of a synthetic route for pyrimidine derivatives depends on several factors, including desired substitution patterns, scalability, cost, and environmental impact. The following tables provide a quantitative comparison of the four benchmarked methods based on key reaction parameters.

Table 1: General Comparison of Pyrimidine Synthesis Methods

MethodKey FeaturesAdvantagesDisadvantages
Pinner Synthesis Condensation of an amidine with a β-keto ester or β-diketone.Well-established, good for specific substitution patterns.Often requires strongly basic or acidic conditions, may have limited substrate scope.
Biginelli Reaction One-pot, three-component reaction of an aldehyde, a β-keto ester, and urea or thiourea.High atom economy, operational simplicity, access to dihydropyrimidinones.[1]Can require harsh acidic conditions and long reaction times in conventional heating.[2]
Iridium-Catalyzed Multicomponent Synthesis Regioselective synthesis from an amidine and up to three different alcohols.Sustainable (uses alcohols, liberates H₂ and H₂O), high yields, access to highly substituted pyrimidines.[3][4]Requires a specialized and potentially expensive iridium catalyst.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction.Drastically reduced reaction times, often higher yields, can be performed solvent-free.[5][6]Requires specialized microwave equipment, scalability can be a concern.[7]

Table 2: Quantitative Performance Data of Pyrimidine Synthesis Methods

MethodCatalystCatalyst Loading (mol%)SolventReaction TimeTemperature (°C)Yield (%)
Pinner Synthesis Acid or BaseVariesEthanol4-8 hoursReflux60-85
Biginelli Reaction (Conventional) HCl / NH₄ClCatalyticMethanol3 hours60~70-90[8]
Biginelli Reaction (Microwave, Solvent-Free) Sulfamic Acid20None1-5 minutes300W85-95[9]
Iridium-Catalyzed Multicomponent PN5P-Ir-pincer complex1-2TolueneNot Specified150Up to 93[3][4]

Experimental Protocols

Detailed methodologies for the key synthesis methods are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Pinner Synthesis of 4,6-dimethyl-2-hydroxypyrimidine

This protocol describes a classical Pinner reaction for the synthesis of a simple hydroxypyrimidine.

Materials:

  • Amidine hydrochloride

  • Ethyl acetoacetate (β-keto ester)

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a stirring bar.

  • Add the amidine hydrochloride to the solution and stir until it is completely dissolved.

  • Slowly add ethyl acetoacetate to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with an appropriate acid (e.g., dilute HCl) until the pH is neutral.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure 4,6-dimethyl-2-hydroxypyrimidine.

Protocol 2: Biginelli Reaction for 3,4-dihydropyrimidin-2(1H)-one

This protocol details a conventional, acid-catalyzed Biginelli reaction.[10]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-keto ester (e.g., ethyl acetoacetate)

  • Urea

  • Ethanol

  • Hydrochloric acid (catalyst)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and stir vigorously.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any unreacted urea.

  • Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

Protocol 3: Iridium-Catalyzed Multicomponent Synthesis of a Substituted Pyrimidine

This protocol is a general representation of the sustainable, iridium-catalyzed approach.[3][4]

Materials:

  • Amidine

  • Primary alcohol

  • Secondary alcohol

  • PN5P-Ir-pincer complex (catalyst)

  • Toluene (anhydrous)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon), add the PN5P-Ir-pincer complex catalyst.

  • Add the amidine, the primary alcohol, and the secondary alcohol to the Schlenk tube.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 150 °C.

  • Stir the reaction for the required time (can range from several hours to a day, monitor by GC-MS or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired substituted pyrimidine.

Protocol 4: Microwave-Assisted Solvent-Free Biginelli Reaction

This protocol outlines a rapid and environmentally friendly approach to the Biginelli reaction.[9]

Materials:

  • Aromatic aldehyde

  • Ethyl acetoacetate

  • Urea or Thiourea

  • Sulfamic acid (catalyst)

Procedure:

  • In a 10 mL microwave reactor vial, place the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol%).

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate at 300W for 1-5 minutes. The reaction progress can be monitored by TLC after short irradiation intervals.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add ice-cold water to the reaction mixture, which will cause the product to solidify.

  • Collect the solid product by filtration and wash thoroughly with water to remove the catalyst and any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone or dihydropyrimidinethione.

Visualizations

The following diagrams, created using the DOT language, illustrate a representative experimental workflow and a key signaling pathway relevant to pyrimidine-based drugs.

Experimental_Workflow_Biginelli_Reaction cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mixing Mixing Aldehyde->Mixing β-Keto_ester β-Keto_ester β-Keto_ester->Mixing Urea Urea Urea->Mixing Catalyst Catalyst Catalyst->Mixing Heating Heating Mixing->Heating Precipitation Precipitation Heating->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Final_Product Recrystallization->Final_Product

A simplified workflow for the Biginelli reaction.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to EGFR->EGFR Dimerization & Autophosphorylation ADP ADP EGFR->ADP P P RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Pyrimidine_Drug Pyrimidine-based EGFR Inhibitor Pyrimidine_Drug->EGFR Inhibits ATP binding ATP ATP ATP->EGFR Phosphorylates Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

EGFR signaling pathway and inhibition by pyrimidine-based drugs.

Many pyrimidine-based drugs function as inhibitors of key signaling pathways implicated in diseases like cancer.[11][12] The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[13][14][15] Pyrimidine derivatives have been successfully developed as EGFR tyrosine kinase inhibitors, which compete with ATP at the catalytic site of the receptor, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[11][12]

References

Safety Operating Guide

Proper Disposal of 2-Chloro-5-iodopyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Chloro-5-iodopyrimidine, a halogenated organic compound. Adherence to these protocols is essential for protecting personnel and minimizing environmental impact.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its specific risks is the first step in safe handling and disposal.

Summary of Hazards:

Hazard ClassificationDescriptionGHS PictogramSignal WordHazard StatementCitations
Acute Toxicity, Oral Category 4: Harmful if swallowed.GHS07 (Exclamation Mark)WarningH302[1]
Eye Irritation Category 2A: Causes serious eye irritation.GHS07 (Exclamation Mark)WarningH319[2]
Skin Irritation Category 2: Causes skin irritation.GHS07 (Exclamation Mark)WarningH315[2]
Respiratory Irritation Category 3: May cause respiratory irritation.GHS07 (Exclamation Mark)WarningH335[2][3]
Environmental Hazard Water Hazard Class 3: Severely hazardous to water.Not ApplicableNot ApplicableNot Applicable

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[4][5]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or Viton). Always inspect gloves before use.[4][6]

  • Body Protection: Wear a lab coat, preferably one that is fire-resistant.[5]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator is necessary.[4][5]

Step-by-Step Disposal Protocol

As a halogenated organic compound, this compound must be segregated from other waste streams and disposed of as hazardous waste.[8] Never dispose of this chemical down the drain or in regular trash.[9]

Methodology for Waste Collection and Disposal:

  • Waste Segregation:

    • Identify this compound waste. This includes the pure chemical, contaminated materials (e.g., pipette tips, weighing paper), and solutions containing the compound.

    • This waste must be collected separately as Halogenated Organic Waste .[8][10]

    • Crucially, do not mix with non-halogenated organic solvents (like acetone, ethanol, hexanes) or aqueous/inorganic waste (acids, bases).[8][11]

  • Container Selection:

    • Use a designated, compatible hazardous waste container. High-density polyethylene (HDPE) carboys are commonly used.[9][12]

    • Ensure the container is in good condition, free from leaks, and has a secure, tightly-sealing cap.[11][12]

  • Labeling:

    • Label the waste container clearly before adding any waste.[11]

    • The label must include:

      • The words "Hazardous Waste".[10]

      • The full chemical name: "Waste this compound". Avoid abbreviations or chemical formulas.[11]

      • A list of all components if it is a mixed waste stream.

      • The appropriate hazard pictograms (GHS07).

  • Accumulation and Storage:

    • Add the waste to the labeled container inside a chemical fume hood.

    • Keep the container tightly closed at all times, except when adding waste.[4][11][12]

    • Store the container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet.[9][10]

    • Store away from incompatible materials like strong bases, amines, and strong oxidizing agents.[2][9]

  • Final Disposal:

    • Once the container is nearly full (do not exceed 90% capacity), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12]

    • The standard disposal method for halogenated organic waste is high-temperature incineration at a regulated facility.[8]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the area and evacuate personnel to a safe location. Remove all sources of ignition.[4][6]

  • Use PPE: Don the appropriate PPE as described in Section 1 before attempting cleanup.

  • Containment and Cleanup:

    • For small solid spills, carefully sweep up the material and place it into the designated halogenated organic waste container. Avoid creating dust.[3][6] Use spark-proof tools.[4]

    • For larger spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material and contaminated items and place them in the sealed, labeled hazardous waste container.[10]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood identify_waste Identify Waste Type: Pure solid, contaminated labware, or solution fume_hood->identify_waste classify_waste Classify as: Halogenated Organic Waste identify_waste->classify_waste get_container Select Labeled, Compatible Waste Container classify_waste->get_container add_waste Add Waste to Container get_container->add_waste close_container Keep Container Tightly Closed add_waste->close_container store_container Store in Designated Satellite Accumulation Area close_container->store_container check_full Container Full? store_container->check_full check_full->add_waste No contact_ehs Arrange Pickup by EHS or Licensed Contractor check_full->contact_ehs Yes end_point End: Proper Disposal via Incineration contact_ehs->end_point

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Chloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-5-iodopyrimidine

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 32779-38-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Properties and Hazards

PropertyValueReference
CAS Number 32779-38-7[1][2]
Molecular Formula C₄H₂ClIN₂[2]
Molecular Weight 240.43 g/mol [2]
Appearance Solid
Purity ≥98%[2]
Storage Temperature 4°C, protect from light[2]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[1]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for handling this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the label information matches the order details (Chemical Name, CAS Number, quantity).

  • Ensure the container is tightly sealed.

2. Preparation and Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.

  • Before starting work, ensure all necessary Personal Protective Equipment (PPE) is available and in good condition.

3. Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Hand Protection: Wear chemical-impermeable gloves.[3]

  • Skin and Body Protection: Wear a lab coat or protective clothing to prevent skin contact.[3][5]

  • Respiratory Protection: If dust or aerosols are generated and ventilation is inadequate, use a NIOSH-approved respirator.[4]

4. Weighing and Aliquoting:

  • Perform these tasks in a designated area within the chemical fume hood to minimize dust formation.[3]

  • Use non-sparking tools.[3]

  • Keep the container tightly closed when not in use.[5][6]

5. Dissolving and Reactions:

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • If heating is required, use a well-controlled heating mantle or water bath.

6. Storage:

  • Store the container in a dry, cool, and well-ventilated place.[3]

  • Keep the container tightly closed to prevent moisture and air sensitivity.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents.

7. Spill Management:

  • In case of a spill, evacuate personnel from the immediate area.[3]

  • Avoid dust formation.[3]

  • Wear appropriate PPE, including respiratory protection.

  • Sweep up the spilled solid and place it into a suitable, closed container for disposal.[6]

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Emergency First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice.[1]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor immediately.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable gloves, and contaminated labware, should be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method: Dispose of the chemical waste at an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6] Do not dispose of it down the drain.

Handling Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don PPE Don PPE Weighing Weighing Don PPE->Weighing Prepare Work Area Prepare Work Area Prepare Work Area->Don PPE Reaction Setup Reaction Setup Weighing->Reaction Setup Decontaminate Work Area Decontaminate Work Area Reaction Setup->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Store/Dispose Store/Dispose Segregate Waste->Store/Dispose End End Store/Dispose->End Start Start Start->Prepare Work Area

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-iodopyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-iodopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.